AMOZ-CH-acid
Description
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Properties
Molecular Formula |
C10H15N3O5 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
(2E)-2-[[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]imino]acetic acid |
InChI |
InChI=1S/C10H15N3O5/c14-9(15)5-11-13-7-8(18-10(13)16)6-12-1-3-17-4-2-12/h5,8H,1-4,6-7H2,(H,14,15)/b11-5+ |
InChI Key |
AYPYMYYPCJMDBT-VZUCSPMQSA-N |
Isomeric SMILES |
C1COCCN1CC2CN(C(=O)O2)/N=C/C(=O)O |
Canonical SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling AMOZ: A Technical Guide to its Chemical Identity, Metabolism, and Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMOZ, or 3-amino-5-(morpholinomethyl)-2-oxazolidinone, is a critical analyte in the field of food safety and veterinary drug residue analysis.[1][2][3] It is the primary tissue-bound metabolite of the nitrofuran antibiotic furaltadone. Due to the carcinogenic and mutagenic properties of nitrofuran antibiotics, their use in food-producing animals has been widely banned. The parent compound, furaltadone, is rapidly metabolized, making its detection in animal tissues challenging. Consequently, the stable and persistent nature of AMOZ serves as a crucial marker for the illegal use of furaltadone. This guide provides an in-depth overview of the chemical structure of AMOZ, its metabolic pathway from furaltadone, and detailed protocols for its detection.
Chemical Structure and Properties
AMOZ is a member of the oxazolidinone class of compounds, characterized by a 2-oxazolidinone ring substituted with a 3-amino group and a 5-(morpholinomethyl) group.
| Property | Value | Source |
| IUPAC Name | 3-amino-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one | |
| Molecular Formula | C₈H₁₅N₃O₃ | |
| Molecular Weight | 201.22 g/mol | |
| CAS Number | 43056-63-9 | |
| SMILES | C1COCCN1CC2CN(C(=O)O2)N | |
| InChI | InChI=1S/C8H15N3O3/c9-11-6-7(14-8(11)12)5-10-1-3-13-4-2-10/h7H,1-6,9H2 |
Solubility
| Solvent | Solubility | Source |
| DMF | 2 mg/mL | |
| DMSO | 2 mg/mL | |
| Ethanol | Insoluble | |
| PBS (pH 7.2) | 10 mg/mL |
Metabolic Pathway of Furaltadone to AMOZ
Furaltadone undergoes rapid in vivo metabolism, leading to the formation of the stable, tissue-bound metabolite AMOZ. This process is the basis for using AMOZ as a marker for furaltadone administration. The metabolic conversion involves the reduction of the nitro group of furaltadone and subsequent reactions.
Experimental Protocols for AMOZ Detection
The detection of AMOZ in biological matrices is primarily achieved through immunoassays (ELISA) and chromatographic methods (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used screening method for the detection of AMOZ due to its high throughput and sensitivity. The principle is based on a competitive immunoassay format.
This protocol is a composite based on commercially available ELISA kits.
-
Sample Preparation:
-
Weigh 1 g of homogenized tissue sample into a centrifuge tube.
-
Add 4 mL of deionized water, 0.5 mL of 1 M HCl, and 100 µL of a derivatizing agent (e.g., 2-nitrobenzaldehyde).
-
Incubate overnight at 37°C or for 3 hours at 50°C.
-
Neutralize the sample by adding 5 mL of 0.1 M K₂HPO₄ and 0.4 mL of 1 M NaOH.
-
Perform a liquid-liquid extraction with 5 mL of ethyl acetate.
-
Centrifuge and transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 50-60°C.
-
Reconstitute the residue in a sample dilution buffer.
-
-
ELISA Procedure:
-
Add 50 µL of standards and prepared samples to the appropriate wells of the antibody-coated microtiter plate.
-
Add 50 µL of HRP-conjugated AMOZ to each well (except blanks).
-
Incubate for 30-45 minutes at room temperature.
-
Wash the plate 3-5 times with a wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes in the dark.
-
Stop the reaction by adding 100 µL of stop solution.
-
Measure the absorbance at 450 nm within 15 minutes.
-
| Parameter | Value | Source |
| Detection Limit | 0.1 ppb (muscle, liver, honey, milk, egg) | |
| 0.15 ppb (fish, shrimp) | ||
| Standard Curve Range | 0.05 - 4.05 ppb | |
| Cross-Reactivity (AOZ, AHD, SEM) | < 0.1% | |
| Sample Recovery Rate | 75-85% ± 15-25% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly specific and sensitive confirmatory method for the quantification of AMOZ.
This protocol is based on a published method for the analysis of AMOZ in dried meat powder.
-
Sample Preparation:
-
Homogenize the sample and spike with a deuterated internal standard (AMOZ-d5).
-
Perform acid hydrolysis followed by derivatization with 2-nitrobenzaldehyde to form NP-AMOZ.
-
Extract the derivatized analyte using ethyl acetate.
-
Evaporate the extract to dryness and reconstitute in the mobile phase.
-
Filter the final aliquot before injection.
-
-
LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 100mm x 2.1mm, 1.7µm).
-
Mobile Phase: Gradient elution with methanol and 2 mM ammonium formate.
-
Flow Rate: 0.30 mL/min.
-
Ionization Mode: Electrospray Ionization in positive mode (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
| Parameter | Value | Source |
| MRM Transitions (NP-AMOZ) | Precursor Ion: 335; Product Ions: 291, 127 | |
| MRM Transitions (NP-AMOZ-d5) | Precursor Ion: 340.1; Product Ion: 101.9 | |
| Limit of Quantification (LOQ) | 0.13 µg/Kg | |
| Calibration Range | 0.1 - 5.0 µg/Kg | |
| Mean Recoveries | 81% - 108% | |
| Intra-day Variation | 2.7% - 6.6% |
Conclusion
AMOZ is a key indicator of the illegal use of the nitrofuran antibiotic furaltadone in food production. Its chemical properties and metabolic stability make it a reliable target for residue analysis. The detailed ELISA and LC-MS/MS protocols provided in this guide offer robust methodologies for the screening and confirmation of AMOZ in various biological matrices. The presented quantitative data underscores the sensitivity and reliability of these analytical techniques, which are essential for ensuring food safety and regulatory compliance.
References
AMOZ as a Metabolite of Furaltadone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Furaltadone, a nitrofuran antibiotic, has been prohibited for use in food-producing animals in numerous countries, including the European Union, the United States, and Australia, due to concerns over the carcinogenic properties of its metabolites.[1][2][3][4] The parent compound, furaltadone, is rapidly metabolized, making its detection in animal tissues impractical.[5] Consequently, regulatory monitoring focuses on the detection of its stable, tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). This guide provides a comprehensive technical overview of AMOZ, including its metabolic formation, toxicological significance, and the analytical methodologies employed for its detection and quantification in various biological matrices. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for professionals in food safety, analytical chemistry, and drug development.
Introduction to Furaltadone and its Metabolite AMOZ
Furaltadone is a broad-spectrum synthetic antimicrobial agent belonging to the nitrofuran class. It was historically used in veterinary medicine to treat and prevent gastrointestinal infections in livestock and poultry. However, toxicological studies revealed that nitrofuran compounds and their metabolites pose a significant risk to human health, exhibiting carcinogenic and mutagenic effects. This led to a global ban on their use in animals intended for human consumption.
The monitoring of illegal furaltadone use relies on the detection of its major metabolite, AMOZ. Following administration, furaltadone undergoes rapid metabolism, and its residues become covalently bound to tissue proteins. AMOZ is a stable side-chain of these protein-bound adducts and can be chemically released from the tissue matrix for analysis. Its persistence in tissues makes it an effective marker for confirming the illicit use of furaltadone.
Chemical Information:
| Property | Value |
| IUPAC Name | 3-amino-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one |
| Synonyms | 3-Amino-5-morpholinomethyl-2-oxazolidinone, AMOZ |
| CAS Number | 43056-63-9 |
| Molecular Formula | C₈H₁₅N₃O₃ |
| Molecular Weight | 201.22 g/mol |
Metabolic Pathway of Furaltadone to AMOZ
The primary metabolic pathway of furaltadone involves the reduction of its 5-nitrofuran ring, leading to the formation of reactive intermediates that covalently bind to macromolecules such as proteins. The stable AMOZ side-chain remains bound to these proteins and can be liberated through acid hydrolysis for analytical purposes.
Toxicological Significance
The prohibition of furaltadone in food production is primarily due to the carcinogenic nature of its metabolites. Once ingested by humans through contaminated food products, the acidic environment of the stomach can release the bound metabolites, such as AMOZ. These liberated metabolites are considered a potential threat to human health. The toxicological profile of amatoxins, which also cause liver damage through protein synthesis inhibition, provides a parallel for understanding the potential cellular damage that can be initiated by reactive metabolites.
Analytical Methodologies for AMOZ Detection
The standard analytical approach for AMOZ involves its liberation from tissue proteins via acid hydrolysis, followed by derivatization and instrumental analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the confirmatory method of choice due to its high sensitivity and specificity. Immunoassays like ELISA are also employed for screening purposes.
Experimental Workflow for LC-MS/MS Analysis
The LC-MS/MS workflow for AMOZ detection typically includes sample homogenization, acid hydrolysis to release AMOZ, derivatization with 2-nitrobenzaldehyde (2-NBA) to form the more stable and chromophoric derivative NP-AMOZ, liquid-liquid extraction for purification, and finally, detection by LC-MS/MS.
References
In-Depth Technical Guide: 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) is a member of the oxazolidinone class of compounds.[1][2] It is widely recognized as the principal tissue-bound metabolite of the nitrofuran antibiotic, furaltadone.[3][4] The use of furaltadone in food-producing animals has been banned in many jurisdictions due to concerns about the potential carcinogenic and mutagenic effects of its residues.[5] Consequently, the detection of AMOZ in animal-derived food products serves as a key indicator of illegal furaltadone use. This technical guide provides a comprehensive overview of the fundamental properties of AMOZ, including its physicochemical characteristics, synthesis, mechanism of action, and the analytical methods for its detection.
Physicochemical Properties
A summary of the key physicochemical properties of 3-amino-5-morpholinomethyl-2-oxazolidinone is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 3-amino-5-(4-morpholinylmethyl)-2-oxazolidinone | |
| Synonyms | AMOZ, 3-Amino-5-(morpholinomethyl)oxazolidin-2-one | |
| CAS Number | 43056-63-9 | |
| Molecular Formula | C₈H₁₅N₃O₃ | |
| Molecular Weight | 201.22 g/mol | |
| Appearance | White to light yellow solid | |
| Melting Point | 119 - 121 °C | |
| Boiling Point | 315.8 °C at 760 mmHg (Predicted) | |
| Density | 1.281 g/cm³ | |
| Solubility | Soluble in DMSO. Slightly soluble in Chloroform and Methanol. | |
| InChI | InChI=1S/C8H15N3O3/c9-11-6-7(14-8(11)12)5-10-1-3-13-4-2-10/h7H,1-6,9H2 | |
| SMILES | C1COCCN1CC2CN(C(=O)O2)N |
Synthesis
Conceptual Synthetic Pathway
A potential synthetic pathway for AMOZ could involve the following key steps:
-
Epoxidation of an appropriate precursor: This would create the reactive epoxide ring necessary for the subsequent cyclization.
-
Ring-opening of the epoxide with morpholine: This step would introduce the morpholinomethyl side chain.
-
Formation of the oxazolidinone ring: This is typically achieved through a cyclization reaction, often involving a carbamate intermediate.
-
Introduction of the 3-amino group: This final step would yield the target molecule, AMOZ.
Due to the lack of a specific published protocol, researchers seeking to synthesize AMOZ would need to adapt and optimize general methods for oxazolidinone synthesis.
Mechanism of Action
As a member of the oxazolidinone class of antibiotics, the primary mechanism of action of 3-amino-5-morpholinomethyl-2-oxazolidinone is the inhibition of bacterial protein synthesis. This occurs at a very early stage of translation, specifically by preventing the formation of the initiation complex.
Oxazolidinones bind to the 50S ribosomal subunit at the peptidyl transferase center (P-site). This binding interferes with the proper positioning of the initiator tRNA (fMet-tRNA), thereby blocking the formation of a functional 70S initiation complex. This unique mechanism of action means that there is generally no cross-resistance with other classes of protein synthesis inhibitors.
Visualized Signaling Pathway: Inhibition of Bacterial Protein Synthesis
Caption: Oxazolidinone (AMOZ) inhibits bacterial protein synthesis.
Biological Activity and Toxicity
The primary biological significance of AMOZ is as a stable metabolite of furaltadone. While furaltadone itself is rapidly metabolized, AMOZ can bind to tissue proteins, forming stable adducts that can persist for extended periods. The parent compound, furaltadone, has been shown to be a carcinogen, and it is presumed that AMOZ may contribute to tumor formation. However, there is a lack of conclusive data on the carcinogenicity of AMOZ itself.
Experimental Protocols
The detection of AMOZ is crucial for monitoring the illegal use of furaltadone in food production. The two primary analytical methods employed for this purpose are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Detection of AMOZ in Animal Tissue by ELISA
This protocol outlines a competitive ELISA for the detection of AMOZ. The method involves the derivatization of AMOZ to a nitrophenyl (NP) derivative for enhanced sensitivity.
Methodology:
-
Sample Preparation and Hydrolysis:
-
Homogenize 1 gram of animal tissue.
-
Add deionized water, hydrochloric acid, and a derivatization reagent (e.g., 2-nitrobenzaldehyde).
-
Incubate to allow for the release of protein-bound AMOZ and its derivatization to NP-AMOZ.
-
Neutralize the solution and perform a liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness and reconstitute the residue in a buffer.
-
-
ELISA Procedure:
-
Add standards and prepared samples to the wells of an antibody-coated microtiter plate.
-
Add an AMOZ-enzyme conjugate (e.g., AMOZ-HRP).
-
Incubate to allow for competitive binding between the free NP-AMOZ from the sample/standard and the AMOZ-enzyme conjugate for the antibody binding sites.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of AMOZ in the sample.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Quantify the AMOZ concentration by comparing the sample absorbance to a standard curve.
-
Detection of AMOZ in Animal Tissue by LC-MS/MS
This protocol provides a highly sensitive and specific method for the quantification of AMOZ.
Methodology:
-
Sample Preparation and Derivatization:
-
Spike the homogenized tissue sample with a deuterated internal standard (AMOZ-d5).
-
Perform an acid hydrolysis to release protein-bound AMOZ.
-
Derivatize the AMOZ with 2-nitrobenzaldehyde to form NP-AMOZ.
-
Perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous solution (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the precursor to product ion transitions for both NP-AMOZ and the internal standard (NP-AMOZ-d5). Common transitions for NP-AMOZ are m/z 335 -> 291 and m/z 335 -> 127.
-
-
Quantification:
-
Generate a calibration curve using matrix-matched standards.
-
Calculate the concentration of AMOZ in the sample based on the peak area ratio of the analyte to the internal standard.
-
-
Visualized Experimental Workflow: Detection of AMOZ in Food Samples
Caption: Workflow for AMOZ detection in food.
Conclusion
3-amino-5-morpholinomethyl-2-oxazolidinone is a compound of significant interest in the fields of food safety and veterinary drug residue analysis. Its role as a stable metabolite of the banned antibiotic furaltadone makes its detection a critical component of regulatory monitoring programs. A thorough understanding of its physicochemical properties, mechanism of action, and the analytical methods for its detection is essential for researchers, scientists, and professionals involved in drug development and food safety. This technical guide provides a foundational understanding of these core aspects of AMOZ. Further research into the specific toxicological profile of AMOZ would be beneficial for a more complete risk assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Synthesis of furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidone (AMOZ) and novel haptens for the development of a sensitive enzyme-linked immunosorbent assay (ELISA) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Preparation of Monoclonal Antibody and Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Fluorescence-Linked Immunosorbent Assay for Detecting 3-Amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in Edible Animal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Carcinogenic Properties and Tissue Binding of 3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the carcinogenic properties and tissue binding characteristics of 3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a principal metabolite of the nitrofuran antibiotic furaltadone. Due to the ban of furaltadone in food-producing animals, AMOZ has become a critical marker for detecting its illegal use. This document synthesizes available scientific data on its carcinogenicity, mechanisms of genotoxicity, and the specifics of its covalent binding to tissue proteins. Detailed experimental protocols for the detection and quantification of AMOZ in biological matrices are also provided, along with visualizations of key metabolic and analytical pathways to aid in research and regulatory understanding.
Introduction
3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) is a primary, tissue-bound metabolite of the synthetic nitrofuran antibiotic, furaltadone.[1] Furaltadone was previously employed in veterinary medicine to treat bacterial and protozoan infections in livestock and aquaculture.[2] However, growing concerns over the carcinogenic and mutagenic potential of nitrofuran compounds and their metabolites led to a prohibition of their use in food-producing animals in many regions, including the European Union.[3][4]
The parent compound, furaltadone, is rapidly metabolized within the body, making its direct detection in animal tissues challenging.[5] In contrast, its metabolite, AMOZ, forms stable, covalent bonds with tissue proteins, leading to its persistence for several weeks. This characteristic makes AMOZ a reliable marker for the illegal administration of furaltadone. Consequently, sensitive and specific analytical methods for the detection of AMOZ are crucial for food safety and regulatory enforcement. This guide provides an in-depth examination of the carcinogenic properties and tissue binding of AMOZ, intended for a scientific audience engaged in toxicology, drug metabolism, and food safety research.
Carcinogenic and Genotoxic Properties
The carcinogenicity of AMOZ is primarily inferred from studies on its parent compound, furaltadone, and the broader class of nitrofuran antibiotics. Long-term animal studies have demonstrated that furaltadone and other nitrofurans possess carcinogenic and mutagenic properties.
Genotoxicity and Mutagenicity
The genotoxic effects of nitrofurans are attributed to the metabolic reduction of the 5-nitro group on the furan ring, a process that generates reactive intermediates capable of damaging DNA. This metabolic activation is a key step in their mechanism of toxicity. Studies on nitrofurantoin, a related nitrofuran, have indicated that the nitrofuran structure is crucial for its genotoxic effects, which can involve the induction of oxidative DNA damage. Specifically, an increase in 8-hydroxydeoxyguanosine (8-OHdG) levels, a marker of oxidative DNA damage, has been observed in the kidneys of rats treated with nitrofurantoin. While direct in vivo genotoxicity and carcinogenicity data for AMOZ are not available, its structural relationship to other carcinogenic nitrofuran metabolites suggests a similar potential for DNA damage.
The mutagenic activity of several nitrofuran drugs has been confirmed in bacterial systems, such as the Ames test using Salmonella typhimurium and Escherichia coli strains. These studies suggest that nitrofurans can induce single base substitutions in DNA.
Hypothesized Signaling Pathway for Genotoxicity
Based on the known mechanisms of nitrofuran toxicity, a plausible signaling pathway for AMOZ-induced genotoxicity involves its metabolic activation to a reactive species that can directly adduct DNA or generate reactive oxygen species (ROS), leading to oxidative DNA damage. This damage can trigger cellular DNA damage response (DDR) pathways, which, if overwhelmed or faulty, can lead to mutations and contribute to the initiation of carcinogenesis.
Hypothesized genotoxicity pathway of AMOZ.
Tissue Binding of AMOZ
A defining characteristic of AMOZ is its ability to form persistent, covalent bonds with macromolecules in tissues, primarily proteins. This property is central to its toxicological profile and its utility as a biomarker.
Mechanism of Covalent Binding
The formation of AMOZ-protein adducts is a consequence of the metabolic activation of furaltadone. The parent drug is metabolized to a reactive intermediate which then binds to proteins. The stable AMOZ molecule is released from these protein adducts upon acid hydrolysis, which is a key step in its analytical detection. The persistence of these adducts means that AMOZ can be detected in tissues long after the parent drug has been cleared from the body.
Metabolism and tissue binding of AMOZ.
Quantitative Data on Tissue Distribution
Studies in poultry have provided quantitative data on the distribution of AMOZ in various edible tissues. Following the administration of furaltadone-medicated feed, AMOZ residues have been detected in muscle, liver, and gizzard. For instance, after a 3-week withdrawal period from a diet containing 132 mg/kg furaltadone, AMOZ concentrations were found to be 270 µg/kg in meat, 80 µg/kg in liver, and 331 µg/kg in gizzard. The European Union has established a minimum required performance limit (MRPL) for AMOZ in food commodities at 0.5 µg/kg.
| Tissue | Animal Model | Furaltadone Dose in Feed | Withdrawal Period | AMOZ Concentration (µg/kg) | Reference |
| Meat | Chicken | 132 mg/kg | 3 weeks | 270 | |
| Liver | Chicken | 132 mg/kg | 3 weeks | 80 | |
| Gizzard | Chicken | 132 mg/kg | 3 weeks | 331 |
Experimental Protocols
The detection and quantification of AMOZ in tissues require specific and sensitive analytical methods due to its covalent binding and the low regulatory limits.
Workflow for AMOZ Detection in Tissues
The standard workflow for AMOZ analysis involves homogenization of the tissue sample, followed by acid hydrolysis to release the protein-bound AMOZ. The released AMOZ is then derivatized, typically with 2-nitrobenzaldehyde (2-NBA), to form a more stable and readily detectable derivative, NP-AMOZ. This derivative is then extracted and analyzed using chromatographic or immunochemical methods.
Workflow for AMOZ detection in tissues.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the confirmatory analysis of AMOZ.
-
Sample Preparation: Homogenized tissue is subjected to acid hydrolysis (e.g., with 1 M HCl) and derivatized with 2-nitrobenzaldehyde. The resulting NP-AMOZ is then extracted, commonly using liquid-liquid extraction with a solvent like ethyl acetate, followed by evaporation and reconstitution in the mobile phase.
-
Chromatographic Separation: A C18 reversed-phase column is typically used for separation, with a gradient elution employing a mobile phase consisting of an aqueous component (e.g., 2 mM ammonium formate) and an organic component (e.g., methanol).
-
Mass Spectrometric Detection: Detection is performed using an electrospray ionization (ESI) source in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification and confirmation, with specific precursor-to-product ion transitions for NP-AMOZ. A deuterated internal standard (e.g., NP-AMOZ-d5) is often used for accurate quantification.
| Parameter | Typical Value/Condition |
| LC Column | C18 (e.g., BEH C18, 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 2 mM Ammonium Formate in Water; B: Methanol (gradient) |
| Ionization Mode | ESI Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions (NP-AMOZ) | e.g., 335 > 291 (quantification), 335 > 127 (confirmation) |
| Internal Standard | NP-AMOZ-d5 (e.g., MRM transition 340.1 > 101.9) |
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used screening method for AMOZ due to its high throughput and cost-effectiveness.
-
Principle: A competitive ELISA format is typically used. Microtiter plates are coated with an antibody specific for NP-AMOZ. The sample extract (containing NP-AMOZ) and an enzyme-conjugated NP-AMOZ are added to the wells. They compete for binding to the antibody. After washing, a substrate is added, and the color development is inversely proportional to the concentration of AMOZ in the sample.
-
Performance: Commercially available ELISA kits can achieve limits of detection (LOD) as low as 0.1 ppb (µg/kg) in various tissues. The assay results are typically compared to a standard curve to determine the concentration of AMOZ.
Conclusion
3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) is a significant compound in the fields of food safety and toxicology. Its carcinogenic potential, inferred from the broader class of nitrofurans and its parent compound furaltadone, is linked to the metabolic activation of the nitrofuran moiety, leading to genotoxicity. The covalent binding of AMOZ to tissue proteins results in its persistence, making it an effective and reliable marker for the illicit use of furaltadone in food-producing animals. The well-established analytical workflows, particularly LC-MS/MS, provide robust methods for its detection and quantification at regulatory levels. Further research is warranted to elucidate the specific carcinogenic mechanisms and dose-response relationships of AMOZ itself, as well as to identify the specific protein targets of its covalent binding, which would provide a more complete understanding of its toxicological profile.
References
- 1. Preparation of Monoclonal Antibody and Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Fluorescence-Linked Immunosorbent Assay for Detecting 3-Amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in Edible Animal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. food.r-biopharm.com [food.r-biopharm.com]
- 4. Furaltadone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
role of AMOZ in antibiotic residue monitoring
An In-depth Technical Guide on the Core Role of AMOZ in Antibiotic Residue Monitoring
Introduction
Nitrofurans are a class of synthetic, broad-spectrum antibiotics that have been historically used in veterinary medicine to treat and prevent diseases and as growth promoters in food-producing animals.[1] However, due to concerns over the carcinogenic and mutagenic characteristics of the parent compounds and their metabolites, the use of nitrofurans in food animal production has been banned in many regions, including the European Union and the United States.[1][2][3]
Effective monitoring and enforcement of this ban are complicated by the rapid in vivo metabolism of the parent nitrofuran drugs. Following administration, these compounds have a very short half-life, making their direct detection unreliable for monitoring purposes.[1] Instead, regulatory focus has shifted to the detection of their metabolites, which covalently bind to tissue proteins and remain stable for extended periods, serving as crucial marker residues. This guide focuses on 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), the principal tissue-bound metabolite of the nitrofuran drug furaltadone. We will explore the pivotal role of AMOZ in regulatory monitoring, detail the analytical methodologies for its detection, and provide comprehensive experimental protocols for researchers and drug development professionals.
The Role of AMOZ as a Marker Residue
The rationale for using AMOZ as a marker for the illegal use of furaltadone is based on several key factors:
-
Metabolic Fate: Furaltadone is rapidly metabolized in animals, and the parent compound is quickly cleared from the system. A significant portion of the drug is converted into its metabolite, AMOZ.
-
Tissue Binding: AMOZ covalently binds to macromolecules, primarily proteins, within animal tissues. This creates a stable, tissue-bound residue that is not easily eliminated from the body.
-
Persistence: Unlike the parent drug, tissue-bound AMOZ residues are highly persistent and can be detected in edible tissues for weeks or even months after the withdrawal of furaltadone. This extended detection window makes AMOZ a far more reliable indicator of illegal use than furaltadone itself.
-
Specificity: AMOZ is a unique metabolite of furaltadone, meaning its presence in animal-derived food products is direct evidence of the administration of the banned substance.
This relationship makes the detection of AMOZ the cornerstone of regulatory programs designed to enforce the ban on furaltadone.
Regulatory Framework
Global food safety authorities have adopted a zero-tolerance policy for nitrofuran residues. To harmonize the enforcement of this ban, the European Union established a "Reference Point for Action" (RPA), previously known as the Minimum Required Performance Limit (MRPL). This is not a safe limit but rather an analytical performance standard for laboratories to ensure that methods are sensitive enough to effectively control the illegal use of these substances.
| Metabolite (Marker) | Parent Nitrofuran | EU Reference Point for Action (RPA) | Reference |
| AMOZ | Furaltadone | 0.5 µg/kg | |
| AOZ | Furazolidone | 0.5 µg/kg | |
| AHD | Nitrofurantoin | 0.5 µg/kg | |
| SEM | Nitrofurazone | 0.5 µg/kg |
Analytical Methodologies
A variety of analytical techniques have been developed for the detection of AMOZ residues. These methods can be broadly categorized into screening and confirmatory methods.
-
Screening Methods: Enzyme-Linked Immunosorbent Assays (ELISA) are widely used for rapid screening of a large number of samples. They are cost-effective and provide quantitative or semi-quantitative results. However, positive results from ELISA screening typically require confirmation by a more definitive method.
-
Confirmatory Methods: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the "gold standard" for the confirmation and quantification of AMOZ. Its high sensitivity and specificity allow for unambiguous identification and accurate measurement of the analyte at and below the established RPA.
Data Presentation: Performance of Analytical Methods
The performance of these methods is critical for regulatory compliance. The tables below summarize key validation parameters for both ELISA and LC-MS/MS.
Table 1: Performance Characteristics of LC-MS/MS Methods for AMOZ Detection
| Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Mean Recovery (%) | Reference |
| Dried Meat Powder | - | 0.13 µg/kg | 81 - 108% | |
| Aquatic Products | 0.5 µg/kg | 1.5 µg/kg | 88 - 112% | |
| Catfish | 0.009 µg/kg | - | - |
Table 2: Performance Characteristics of ELISA Methods for AMOZ Detection
| Matrix | Limit of Detection (LOD) | Calibration Range | Reference |
| Shrimp | ~0.03 µg/kg | - | |
| Honey | - | 0.08 - 2.5 µg/kg | |
| Milk, Honey, Egg, Tissue, Fish | 0.1 µg/kg | - |
Experimental Protocols
Accurate detection of AMOZ requires a meticulous multi-step analytical procedure. The following protocol details a typical confirmatory method using LC-MS/MS, synthesized from established methodologies.
Protocol 1: LC-MS/MS Analysis of AMOZ in Animal Tissue (e.g., Meat, Fish)
1. Sample Preparation and Homogenization a. Weigh approximately 1-2 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube. b. To fortify samples for calibration curves or quality control, spike with known concentrations of AMOZ standard solution at this stage. For the blank and real samples, add an equivalent volume of methanol. c. Add an appropriate amount of a deuterated internal standard (e.g., AMOZ-d5) to all samples to correct for matrix effects and procedural losses.
2. Acid Hydrolysis and Derivatization a. Add 5-10 mL of 0.125 M hydrochloric acid (HCl) to the tube. b. Add 200-400 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in methanol. The 2-NBA is the derivatizing agent. c. Vortex the mixture for 1 minute to ensure thorough mixing. d. Incubate the samples in a water bath or incubator at 37°C for 16 hours (overnight) or at 50-60°C for 3 hours. This step simultaneously cleaves the protein-bound AMOZ (hydrolysis) and converts the released AMOZ to its nitrophenyl (NP) derivative, NP-AMOZ, which is more stable and has better chromatographic properties. e. After incubation, cool the tubes to room temperature.
3. Liquid-Liquid Extraction (LLE) and Cleanup a. Adjust the pH of the solution to 7.0-7.5 by adding 1 M potassium hydroxide (KOH) or another suitable base. b. Add 5 mL of ethyl acetate, cap the tube, and vortex vigorously for 5-10 minutes. c. Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers. d. Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. e. Repeat the extraction (steps 3b-3d) with another 5 mL of ethyl acetate and combine the organic extracts. f. Evaporate the combined extract to dryness under a gentle stream of nitrogen at 40-50°C.
4. Reconstitution a. Reconstitute the dried residue in 1 mL of a suitable solvent mixture (e.g., 50:50 methanol/water or the initial mobile phase). b. Vortex briefly to dissolve the residue. c. Filter the solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Instrumental Analysis a. Chromatographic System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system. b. Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 100mm x 2.1mm, 1.7µm) is commonly used. c. Mobile Phase: Gradient elution is typically employed using a combination of an aqueous solvent (e.g., 2 mM ammonium formate in water) and an organic solvent (e.g., methanol or acetonitrile). d. Mass Spectrometer: A triple quadrupole mass spectrometer (TQ-MS) connected to the LC system via an electrospray ionization (ESI) source, operated in positive ion mode. e. Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. At least two precursor-to-product ion transitions should be monitored for the derivatized analyte (NP-AMOZ) and one for the internal standard to ensure confident identification and quantification.
Conclusion
The detection of the metabolite AMOZ is a critical and indispensable tool for monitoring the illegal use of the banned nitrofuran antibiotic, furaltadone, in global food production. Its stability and persistence in animal tissues make it a superior marker compared to the rapidly metabolized parent drug. The harmonization of analytical performance standards, such as the EU's Reference Point for Action, ensures that laboratories can effectively detect residues at levels that protect consumer health.
Confirmatory analysis by LC-MS/MS, supported by robust and validated sample preparation protocols involving hydrolysis and derivatization, provides the necessary sensitivity and specificity for regulatory enforcement. Continued vigilance and the application of these advanced analytical strategies are paramount to safeguarding the food supply chain from prohibited veterinary drug residues. This guide provides the foundational technical information required for professionals in the field to develop, validate, and implement reliable methods for AMOZ monitoring.
References
An In-depth Technical Guide to the Marker Residue AMOZ in Animal-Derived Foods
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nitrofuran antibiotics, such as furaltadone, have been banned for use in food-producing animals in many jurisdictions, including the European Union, due to significant public health concerns related to their carcinogenic and genotoxic properties.[1][2][3] However, their low cost and effectiveness mean illegal use remains a global issue. Parent nitrofuran drugs are metabolized so rapidly that they are undetectable in edible tissues shortly after administration. This necessitates a monitoring strategy focused on their stable, tissue-bound metabolites. This guide provides a comprehensive technical overview of 3-amino-5-methylmorpholino-2-oxazolidinone (AMOZ), the specific and persistent marker residue for the illicit use of the nitrofuran antibiotic furaltadone in animal-derived foods.[2][4] We will explore its toxicology, metabolism, the regulatory framework governing its presence, and the definitive analytical methods for its detection and quantification.
Toxicological Profile of Nitrofuran Residues
The prohibition of nitrofurans in food animal production stems from extensive toxicological evidence. Both the parent compounds and their metabolites are considered genotoxic and carcinogenic. While the parent drug, furaltadone, is known to be a bacterial and mammalian cell mutagen in vitro, its corresponding marker metabolite AMOZ has been found to be non-genotoxic in in vitro assays. However, a comprehensive in vivo genotoxicity and carcinogenicity profile for AMOZ is not fully established, leading regulatory bodies to adopt a precautionary approach.
Given the potential for harmful residues to persist in the food chain, a zero-tolerance policy is enforced. Instead of establishing a traditional Maximum Residue Limit (MRL), which is based on an acceptable daily intake, authorities have set "Reference Points for Action" (RPA), formerly known as Minimum Required Performance Limits (MRPL). The presence of AMOZ at or above this level indicates illegal use and renders the food product non-compliant.
Metabolism and Formation of the AMOZ Marker Residue
The analytical challenge of monitoring nitrofuran use is overcome by targeting their unique metabolic fate.
-
Rapid Metabolism: Following administration to an animal, the parent drug furaltadone has an extremely short half-life and is rapidly metabolized.
-
Covalent Binding: During metabolism, reactive intermediates are formed, which then covalently bind to macromolecules in the animal's tissues, primarily proteins. This creates stable, tissue-bound residues.
-
Persistence: The resulting AMOZ-protein adducts are highly stable and can persist in edible tissues, such as muscle and liver, for several weeks after the withdrawal of the drug. This persistence makes AMOZ an ideal marker for detecting the historical, illegal use of furaltadone.
The analytical process involves a crucial acid hydrolysis step to cleave the covalent bonds and release the AMOZ molecule for subsequent detection.
Regulatory Framework
The use of furaltadone in food-producing animals is strictly prohibited in the European Union and many other countries. The regulatory control is not based on the parent drug but on the detection of its marker residues.
| Regulation / Standard | Substance Group | Marker Residue | Reference Point for Action (RPA) | Food Matrix |
| Commission Regulation (EU) 2019/1871 | Nitrofurans | AMOZ (for Furaltadone) | 0.5 µg/kg (0.5 ppb) | Food of animal origin |
Table 1: Key Regulatory Limit for AMOZ in the European Union.
The RPA is a performance standard for analytical laboratories, indicating the minimum concentration of AMOZ that must be reliably detected and confirmed. Any confirmed finding at or above this concentration triggers regulatory action, including product seizure and investigation into the source of contamination.
Analytical Methodologies
The confirmatory analysis of AMOZ residues is exclusively performed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), renowned for its high sensitivity and specificity.
Detailed Experimental Protocol (LC-MS/MS)
The following protocol is a representative example for the determination of AMOZ in animal tissue.
-
Sample Preparation & Hydrolysis:
-
Weigh approximately 2.0 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.
-
Spike with an appropriate amount of deuterated internal standard (e.g., AMOZ-d5).
-
Add 10 mL of 0.125 M hydrochloric acid (HCl).
-
Add 400 µL of a 50 mM 2-nitrobenzaldehyde (2-NBA) solution in methanol.
-
Vortex thoroughly for 1 minute to mix.
-
Incubate the mixture overnight (approx. 16 hours) in a water bath or incubator at 37°C. This step simultaneously releases the bound AMOZ and derivatizes it to NP-AMOZ.
-
-
Extraction:
-
Cool the sample to room temperature.
-
Neutralize the sample by adding an appropriate base (e.g., K2HPO4 buffer) to adjust the pH to ~7.
-
Add 15 mL of ethyl acetate, cap the tube, and vortex vigorously for 10 minutes.
-
Centrifuge at 6000 rpm for 10 minutes to separate the layers.
-
-
Clean-up and Reconstitution:
-
Carefully transfer the upper ethyl acetate layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dry residue in 1 mL of a hexane and methanol/water mixture.
-
Filter the final extract through a 0.2 µm syringe filter into an autosampler vial.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system.
-
Column: C18 reversed-phase column (e.g., 100mm x 2.1mm, 1.7µm).
-
Mobile Phase A: 2 mM Ammonium Formate in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.30 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM). Typical transitions for the NP-AMOZ derivative are m/z 335 -> 291 (quantifier) and 335 -> 127 (qualifier).
-
Method Performance Characteristics
The LC-MS/MS methodology provides excellent performance, meeting the stringent requirements of the regulatory bodies.
| Parameter | Typical Value | Source |
| Limit of Detection (LOD) | 0.04 - 0.1 µg/kg | |
| Limit of Quantification (LOQ) | 0.13 - 0.3 µg/kg | |
| Recovery | 81% - 108% | |
| Intra-day Variation (RSD) | 2.7% - 9.0% |
Table 2: Summary of typical performance data for LC-MS/MS analysis of AMOZ.
Prevalence of AMOZ in Animal-Derived Foods
Global monitoring programs frequently report the detection of nitrofuran residues, including AMOZ. These findings highlight the continued illegal use of these banned substances. Poultry meat and aquaculture products are among the most frequently implicated commodities.
| Food Matrix | Region/Country | Study Period | Prevalence / Findings | Source |
| Poultry Meat (Broilers, Turkeys) | Portugal | 2002 | 78 of 226 samples (34.5%) were non-compliant for AMOZ. | |
| Shrimp | Bangladesh | 2008-2010 | AMOZ was not detected in any of the 250 shrimp samples analyzed. | |
| Sea Cucumber Products | China | N/A | Total nitrofuran metabolites (including AMOZ) ranged from non-detectable to 64.6 ng/g. | |
| Fish and Honey | Armenia | N/A | Nitrofuran metabolites were found in 33.3% of fish and 44.4% of honey samples. |
Table 3: Reported prevalence and concentrations of AMOZ in various food commodities.
Conclusion
AMOZ is a critical and unambiguous marker residue for verifying the illegal use of the nitrofuran antibiotic furaltadone in food animal production. Due to the established toxicological risks of the parent compound, its presence in food is strictly regulated with a zero-tolerance approach, enforced via a Reference Point for Action. The analytical methodology, centered on acid hydrolysis, derivatization, and LC-MS/MS detection, is robust, sensitive, and fit for purpose. Continuous monitoring of AMOZ in susceptible food matrices like poultry and seafood is essential for safeguarding public health and ensuring the integrity of the global food supply chain. This guide provides the foundational technical knowledge for professionals engaged in food safety, regulatory science, and drug residue analysis.
References
An In-depth Technical Guide to Understanding the Covalent Binding of AMOZ to Proteins
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the covalent binding of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) to proteins. It covers the toxicological context, mechanism of action, experimental protocols for characterization, and potential cellular consequences.
Introduction: AMOZ in Context
3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) is the principal tissue-bound metabolite of the nitrofuran antibiotic, Furaltadone.[1][2][3][4] Due to evidence of carcinogenicity and mutagenicity of nitrofuran drugs, their use in food-producing animals is prohibited in many jurisdictions, including the European Union and the United States.[3] The parent compound, Furaltadone, is rapidly metabolized and has a short half-life in vivo. However, its reactive metabolites can covalently bind to cellular macromolecules, including proteins, forming stable adducts that persist for several weeks. Consequently, AMOZ is used as a stable marker residue to monitor the illegal use of Furaltadone in animal-derived food products. Understanding the covalent binding of its metabolites is crucial for toxicology, food safety, and regulatory science.
Mechanism of Covalent Binding
The covalent binding of AMOZ to proteins is not a direct reaction. Instead, it is the result of the metabolic activation of the parent drug, Furaltadone. The process can be described as follows:
-
Metabolic Activation : The nitro group on the furan ring of Furaltadone is enzymatically reduced, likely by nitroreductases present in host and microbial cells. This reduction leads to the formation of a series of highly reactive intermediates, such as nitroso, hydroxylamino, and ultimately, a nitrenium ion.
-
Electrophilic Attack : These electrophilic intermediates are highly reactive and readily attack nucleophilic residues on cellular proteins.
-
Adduct Formation : A covalent bond is formed between the drug metabolite and the protein. While the exact structure of the initial adduct is complex, the process results in the opening of the nitrofuran ring, leaving the oxazolidinone side-chain (AMOZ) covalently attached to the protein. The most common targets for such electrophilic attack are the sulfhydryl group of cysteine and the epsilon-amino group of lysine residues.
Quantitative Data on AMOZ Detection and Binding
The primary quantitative data available for AMOZ relates to its detection in tissues for regulatory purposes. More detailed biophysical characterization of the covalent binding is not extensively reported in the literature but can be inferred from standard covalent inhibitor studies.
Table 1: Regulatory and Analytical Data for AMOZ
| Parameter | Matrix | Method | Value | Reference |
| Limit of Determination | Fortified Pig Liver | HPLC-UV | 10 ng/g | |
| Limit of Determination | Fortified Pig Liver | LC-MS | 10 ng/g | |
| Minimum Required Performance Limit (MRPL) | Animal-derived food | LC-MS/MS | 0.5 µg/kg (as of 2022 in China) |
Table 2: Biophysical Parameters for Characterizing Covalent Binding (Hypothetical for AMOZ)
| Parameter | Description | Typical Method(s) |
| k_obs | Observed rate constant of binding | LC-MS, Fluorescence Spectroscopy |
| K_i | Inhibitor concentration at half-maximal inactivation rate | Enzyme Kinetics |
| k_inact | Maximum rate of inactivation | Enzyme Kinetics |
| Stoichiometry | Moles of AMOZ per mole of protein | Mass Spectrometry (Intact Mass) |
| Binding Site | Specific amino acid residue(s) modified | Mass Spectrometry (Peptide Mapping) |
| Occupancy | Percentage of target protein modified | Mass Spectrometry, Western Blot |
Experimental Protocols
The study of AMOZ-protein adducts involves two main goals: detection for regulatory purposes and in-depth characterization for mechanistic understanding.
This protocol is a standardized workflow for food safety monitoring.
-
Sample Homogenization : A known weight of animal tissue (e.g., muscle, liver) is homogenized in a buffer solution.
-
Acid Hydrolysis : The homogenate is subjected to mild acid hydrolysis (e.g., with HCl) at an elevated temperature. This step cleaves the covalent bond between the protein and the AMOZ side-chain, releasing AMOZ into the solution.
-
Derivatization : Since AMOZ lacks a strong chromophore for UV detection, it is derivatized. A common derivatizing agent is 2-nitrobenzaldehyde (NBA), which reacts with the primary amine of AMOZ to form NP-AMOZ, a stable, chromophoric product.
-
Extraction : The NP-AMOZ derivative is extracted from the aqueous matrix into an organic solvent (e.g., ethyl acetate) using liquid-liquid extraction.
-
Clean-up : The organic extract is washed and may be further purified using solid-phase extraction (SPE) to remove interfering matrix components.
-
Analysis : The final extract is evaporated to dryness, reconstituted in a suitable solvent, and analyzed by High-Performance Liquid Chromatography with UV detection (HPLC-UV) or, for higher sensitivity and confirmation, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This protocol outlines a research-oriented workflow to identify the specific protein targets of Furaltadone's reactive metabolites and characterize the binding.
-
In Vitro/In Vivo Labeling :
-
In Vitro : Incubate a protein of interest, cell lysate, or liver microsomes with Furaltadone. To trace the adducts, radiolabeled Furaltadone (e.g., with ¹⁴C) can be used.
-
In Vivo : Administer Furaltadone to a model organism. Tissues are then harvested for analysis.
-
-
Protein Separation : Separate the proteins from the labeled sample using 1D or 2D Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
-
Adduct Detection :
-
Radiolabeling : Use autoradiography or storage phosphor analysis to visualize the radioactive proteins that have been adducted.
-
Western Blot : Develop antibodies that specifically recognize the AMOZ-adducted protein structure for immunodetection.
-
-
Protein Identification (Mass Spectrometry - "Bottom-Up" Proteomics) :
-
Excise the protein bands/spots of interest from the gel.
-
Perform in-gel digestion using a protease like trypsin to generate peptides.
-
Analyze the resulting peptide mixture using LC-MS/MS.
-
Use proteomics database search software (e.g., Mascot, Sequest) to identify the protein from the tandem mass spectra of unmodified peptides.
-
-
Binding Site Mapping :
-
In the LC-MS/MS data, search for peptides with a mass shift corresponding to the mass of the AMOZ adduct.
-
Perform tandem mass spectrometry (MS/MS) on these modified peptides. The fragmentation pattern will reveal the specific amino acid residue that is covalently modified.
-
Specialized "open-mass" search algorithms can be used to find unknown adduct masses without prior knowledge.
-
-
Intact Protein Analysis ("Top-Down" Proteomics) :
-
Analyze the intact, undigested protein using high-resolution mass spectrometry.
-
The mass difference between the unmodified protein and the adducted protein can confirm the covalent modification and determine the stoichiometry of binding (i.e., the number of AMOZ molecules bound per protein molecule).
-
Visualizations: Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes related to the covalent binding of AMOZ.
Caption: Workflow for identifying protein targets of AMOZ.
Caption: Hypothetical disruption of a kinase cascade by an AMOZ adduct.
Conclusion
The covalent binding of AMOZ to proteins is a critical aspect of the toxicology of its parent compound, Furaltadone. While AMOZ itself is not the reactive species, its presence as a stable, protein-bound adduct serves as a long-lived marker of exposure. The characterization of these adducts relies on a combination of analytical chemistry and modern proteomics techniques. For researchers in drug development, the study of Furaltadone and its metabolites provides a valuable case study in the mechanisms of bioactivation, the formation of reactive metabolites, and the long-term consequences of covalent protein modification. Further research to identify the specific protein targets of AMOZ could provide deeper insights into the mechanisms of nitrofuran toxicity and inform the safety assessment of new chemical entities.
References
- 1. Analysis of protein-bound metabolites of furazolidone and furaltadone in pig liver by high-performance liquid chromatography and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Monoclonal Antibody and Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Fluorescence-Linked Immunosorbent Assay for Detecting 3-Amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in Edible Animal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Characterization of AMOZ Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) is a critical marker residue for monitoring the illegal use of the nitrofuran antibiotic furaltadone in food-producing animals.[1] Due to the rapid metabolism of the parent drug, regulatory agencies rely on the detection of its stable, tissue-bound metabolite, AMOZ, to ensure food safety.[2] The availability of well-characterized AMOZ standards is paramount for the development and validation of sensitive and specific analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assays (ELISA), used in food safety and drug metabolism studies.[3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of AMOZ standards, including detailed experimental protocols and data presentation.
Furaltadone Metabolism and the Significance of AMOZ
Furaltadone, a broad-spectrum antibiotic, undergoes rapid and extensive metabolism in vivo. The parent compound is rarely detected in edible tissues after a short withdrawal period.[5] Instead, it forms covalent bonds with tissue proteins, resulting in persistent residues. The key metabolite that retains the core structural features of the parent drug is AMOZ. Mild acid hydrolysis can release AMOZ from these protein adducts, allowing for its detection and quantification as a marker for furaltadone abuse.
The metabolic pathway leading to the formation of AMOZ is a critical aspect of understanding its role as a marker residue.
Metabolic Pathway of Furaltadone to AMOZ.
Synthesis of AMOZ Standard
While the synthesis of AMOZ derivatives for immunoassay development is documented, a detailed, publicly available protocol for the synthesis of the AMOZ standard itself is not widespread. However, a plausible synthetic route can be inferred from established organic chemistry principles for the formation of oxazolidinone rings. A common strategy involves the reaction of an appropriate epoxide with a carbamate source, followed by the introduction of the amino group.
The following diagram illustrates a conceptual workflow for the synthesis of an AMOZ standard.
Conceptual Synthesis Workflow for AMOZ.
Experimental Protocol: Synthesis of AMOZ (Hypothetical)
This protocol is a generalized procedure based on common organic synthesis techniques for oxazolidinones and should be adapted and optimized under appropriate laboratory conditions.
Materials:
-
Epichlorohydrin
-
Morpholine
-
Urea
-
Hydrazine hydrate
-
Sodium hydroxide
-
Hydrochloric acid
-
Suitable organic solvents (e.g., ethanol, dichloromethane, ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 1-chloro-3-morpholinopropan-2-ol: Slowly add epichlorohydrin to a cooled solution of morpholine in a suitable solvent (e.g., ethanol). Stir the reaction mixture at room temperature until completion (monitored by TLC). Remove the solvent under reduced pressure.
-
Formation of the Oxazolidinone Ring: React the resulting amino alcohol with a carbamate source like urea at elevated temperature. Alternatively, a phosgene equivalent could be used under basic conditions. The reaction progress should be monitored by TLC.
-
Introduction of the Amino Group: The oxazolidinone intermediate is then reacted with a hydrazine source, such as hydrazine hydrate, to introduce the amino group at the N3 position of the oxazolidinone ring.
-
Purification: The crude AMOZ is purified using column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of dichloromethane and methanol). Further purification can be achieved by recrystallization from a suitable solvent to yield the final AMOZ standard.
Characterization of AMOZ Standards
Thorough characterization of the synthesized AMOZ standard is essential to confirm its identity, purity, and suitability for use in analytical applications. A combination of spectroscopic and chromatographic techniques is employed.
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₈H₁₅N₃O₃ |
| Molecular Weight | 201.22 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 115-120 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted shifts: δ 4.6-4.8 (m, 1H), 4.0-4.2 (t, 1H), 3.5-3.7 (m, 4H), 3.3-3.5 (dd, 1H), 2.3-2.6 (m, 6H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Predicted shifts: δ 158.0 (C=O), 72.0 (CH), 66.0 (CH₂), 59.0 (CH₂), 53.0 (CH₂), 48.0 (CH₂) |
Note: NMR chemical shifts are predicted and may vary based on solvent and experimental conditions.
Chromatographic and Mass Spectrometric Data
For regulatory monitoring, LC-MS/MS is the gold standard for the detection of AMOZ. The following table summarizes key parameters for its analysis.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 202.1 |
| Product Ions (m/z) | 134.1, 100.1 |
| Typical Retention Time | Dependent on LC conditions |
The following diagram illustrates a typical analytical workflow for the characterization and quantification of AMOZ.
Analytical Workflow for AMOZ Characterization.
Experimental Protocol: LC-MS/MS Characterization
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to achieve separation from matrix components
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: ESI Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Quantifier: 202.1 -> 134.1
-
Qualifier: 202.1 -> 100.1
-
-
Collision Energy: Optimized for the specific instrument
Conclusion
The synthesis and rigorous characterization of AMOZ standards are fundamental to the effective monitoring of furaltadone use in veterinary medicine and the protection of the food supply. This guide provides a foundational understanding of the synthesis process, detailed characterization methods, and the critical data parameters necessary for researchers, scientists, and drug development professionals. The availability of high-purity, well-characterized AMOZ standards will continue to be essential for the development of robust and reliable analytical methods to ensure global food safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. AMOZ - Traceable Reference Standard for Residue Analysis (CAS 43056-63-9) [witega.de]
- 4. Preparation of Monoclonal Antibody and Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Fluorescence-Linked Immunosorbent Assay for Detecting 3-Amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in Edible Animal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo and in vitro pharmacokinetics and fate of furaltadone in meat- and milk-producing animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocol for AMOZ Detection by Competitive ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and widely used plate-based technique for detecting and quantifying a variety of analytes, including proteins, peptides, antibodies, and hormones.[1][] Among the different ELISA formats, the competitive ELISA (also known as an inhibition ELISA) is particularly well-suited for the detection of small molecules, or haptens, such as the hypothetical analyte AMOZ.[3][4] This is because small molecules cannot be bound by two antibodies simultaneously, a requirement for the common sandwich ELISA format.[4]
This application note provides a detailed protocol for the quantitative detection of AMOZ using a competitive ELISA. This assay is a valuable tool in various research and drug development applications, including pharmacokinetics, pharmacodynamics, and therapeutic drug monitoring.
Principle of the Competitive ELISA
The core principle of the competitive ELISA is the competition between the analyte of interest in the sample (unlabeled AMOZ) and a labeled AMOZ conjugate for a limited number of binding sites on a specific anti-AMOZ antibody that is pre-coated onto a microplate. The amount of labeled AMOZ conjugate that binds to the antibody is inversely proportional to the concentration of AMOZ in the sample. Therefore, a higher concentration of AMOZ in the sample will result in a weaker signal, and a lower concentration will produce a stronger signal. The concentration of AMOZ in unknown samples is determined by comparing the signal to a standard curve generated with known concentrations of AMOZ.
Visualization of the Assay Principle
The following diagram illustrates the principle of the competitive ELISA for AMOZ detection.
References
Application Notes & Protocols: Acid Hydrolysis for the Release of AMOZ from Tissue Samples
Audience: Researchers, scientists, and drug development professionals involved in veterinary drug residue analysis and food safety.
Introduction:
3-Amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) is a key metabolite of the nitrofuran antibiotic, furaltadone. Due to concerns over the carcinogenicity of nitrofuran metabolites, the use of furaltadone in food-producing animals is banned in many countries. Regulatory monitoring requires sensitive methods to detect its residues in animal-derived food products. In tissues, AMOZ does not exist as a free molecule but is primarily found bound to macromolecules such as proteins. To accurately quantify total AMOZ residue, a hydrolysis step is essential to cleave these bonds and release the free AMOZ molecule for subsequent extraction and analysis.
Acid hydrolysis is a robust and widely used method for this purpose. The procedure involves heating the tissue homogenate in the presence of a strong acid, which breaks the covalent bonds (often Schiff bases formed between the metabolite and protein side chains) linking AMOZ to the tissue matrix. Following hydrolysis, the released AMOZ is extracted, purified, and quantified, typically using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and specificity.[1]
This document provides a detailed protocol for the acid-catalyzed release of AMOZ from tissue samples, covering sample preparation, hydrolysis, extraction, and analysis, along with key performance data expected from method validation.
Experimental Protocols
Materials and Reagents
-
Tissue Samples: Muscle, liver, kidney, etc. (store at ≤ -20°C).
-
Standards: AMOZ analytical standard.
-
Acids: Hydrochloric acid (HCl), analytical grade.
-
Bases: Sodium hydroxide (NaOH) for neutralization.
-
Solvents (LC-MS grade):
-
Methanol
-
Acetonitrile
-
Ethyl acetate
-
Hexane
-
Water (e.g., Milli-Q or equivalent)
-
-
Reagents for Mobile Phase: Formic acid, Ammonium acetate (or as required by LC-MS method).
-
Equipment:
-
Tissue homogenizer (e.g., rotor-stator or bead beater).
-
Centrifuge capable of >4000 x g.
-
Thermostatic water bath or heating block.
-
pH meter.
-
Sample concentrator/evaporator (e.g., nitrogen evaporator).
-
Vortex mixer.
-
Analytical balance.
-
LC-MS/MS system.
-
General Workflow for AMOZ Release and Analysis
The overall procedure involves tissue homogenization, acid hydrolysis to release bound AMOZ, pH adjustment, liquid-liquid extraction to isolate AMOZ, and finally, analysis by LC-MS/MS.
Caption: General experimental workflow for AMOZ analysis.
Detailed Step-by-Step Protocol
3.1. Sample Preparation and Hydrolysis
-
Weigh 2.0 ± 0.1 g of minced, homogenized tissue into a 50 mL polypropylene centrifuge tube.
-
Add 8 mL of water and vortex for 30 seconds.
-
Add 1 mL of 1 M HCl to the sample to achieve a final concentration of approximately 0.1 M.
-
Vortex thoroughly for 1 minute to ensure complete mixing.
-
Incubate the sample in a water bath or heating block. Common hydrolysis conditions include heating at 90°C for 2 hours or incubating overnight (approx. 16 hours) at 37°C. The optimal time and temperature should be determined during method development.[2]
-
After incubation, cool the tubes to room temperature.
3.2. Extraction of Released AMOZ
-
Neutralize the hydrolysate by adding approximately 0.8-1.0 mL of 1 M NaOH. Adjust the pH to 7.5 ± 0.5 using a pH meter.
-
Add 10 mL of ethyl acetate to the tube.
-
Cap the tube and vortex vigorously for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction (steps 2-5) with another 10 mL of ethyl acetate and combine the organic extracts.
-
For samples with high lipid content (e.g., fatty tissue), a defatting step can be included by adding 5 mL of hexane, vortexing, and centrifuging. The hexane layer (top) is discarded, and the ethyl acetate layer is collected.
3.3. Sample Concentration and Analysis
-
Evaporate the combined organic extracts to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the dry residue in 1 mL of a suitable solvent (e.g., 10% Methanol in water or the initial LC mobile phase).
-
Vortex for 30 seconds to dissolve the residue.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Analyze the sample using a validated LC-MS/MS method.
Conceptual Basis of Acid Hydrolysis
The underlying principle of the method is the acid-catalyzed cleavage of the bond between AMOZ and tissue proteins. This process converts the non-extractable, protein-bound AMOZ into its free, extractable form, which can then be quantified.
Caption: Release of bound AMOZ via acid hydrolysis.
Data Presentation
Effective method development requires optimizing hydrolysis conditions and validating the final protocol. The following tables present typical data structures used for these purposes.
Table 1: Example Data for Optimization of Hydrolysis Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Acid Concentration | 0.1 M HCl | 0.2 M HCl | 0.1 M HCl | 0.2 M HCl |
| Temperature (°C) | 37 | 37 | 90 | 90 |
| Time (hours) | 16 | 16 | 2 | 2 |
| Mean Recovery (%) | 85.2 | 88.1 | 92.5 | 91.8 |
| RSD (%) | 6.5 | 6.1 | 4.8 | 5.3 |
| Note: Data are illustrative. Optimal conditions must be determined experimentally. |
Table 2: Typical Method Validation Performance Characteristics
This table summarizes key validation parameters based on guidelines from the International Conference on Harmonization (ICH).[3]
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity (R²) | ≥ 0.99 | 0.998 |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.3 ng/mL |
| Intra-day Precision (%RSD) | < 15% | 5.8% |
| Inter-day Precision (%RSD) | < 15% | 8.2% |
| Accuracy/Recovery (%) | 80 - 120% | 94.3% |
| Specificity | No interference at analyte retention time | Pass |
| Note: Acceptance criteria may vary based on regulatory agency requirements. |
References
- 1. caymanchem.com [caymanchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids in Ruminant Feeds, Tissue, and Milk Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AMOZ Analysis in Shrimp
Introduction
This document provides a detailed methodology for the determination of 5-methyl-morpholino-3-amino-2-oxazolidinone (AMOZ), a metabolite of the nitrofuran antibiotic furaltadone, in shrimp tissue. Nitrofurans are banned for use in food-producing animals in many countries due to concerns about the potential carcinogenic and mutagenic effects of their metabolites.[1][2] As the parent compounds are rapidly metabolized, residue monitoring is based on the detection of their tissue-bound metabolites.[2][3]
This protocol involves the release of AMOZ from tissue proteins through acid hydrolysis, followed by derivatization with 2-nitrobenzaldehyde (2-NBA). The resulting derivative (NPAMOZ) is then extracted and analyzed, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4] This method is highly sensitive and suitable for regulatory monitoring.
Experimental Workflow
Caption: Experimental workflow for AMOZ analysis in shrimp.
Quantitative Data Summary
The following tables summarize the performance characteristics of AMOZ analysis in shrimp as reported in various studies.
Table 1: Recovery Rates of AMOZ in Shrimp
| Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) | Reference |
| 1.0 | 104.0 | 3.3 | |
| 1.0 | 100.3 | 6.9 | |
| 1.0 | 96.66 | - | |
| 1.0 | 101.9 | 3.91 | |
| 5.0 | 112.7 | 2.48 | |
| 10.0 | 94.0 | 1.34 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for AMOZ in Shrimp
| Parameter | Value (ng/g or µg/kg) | Reference |
| LOD | 0.062 ng/g | |
| LOQ | 0.25 ng/g | |
| LOQ | 0.01 µg/kg |
Table 3: Decision Limit (CCα) and Detection Capability (CCβ) for AMOZ in Shrimp
| Parameter | Value (ppb or µg/kg) | Reference |
| CCα | 0.12-0.23 ppb | |
| CCβ | 0.21-0.38 ppb | |
| CCα | 0.08–0.36 µg/kg | |
| CCβ | 0.12–0.61 µg/kg |
Detailed Experimental Protocol
This protocol is a synthesized procedure based on common practices for the analysis of AMOZ in shrimp.
Reagents and Materials
-
Shrimp sample: Homogenized edible tissue.
-
Hydrochloric acid (HCl): 0.125 M and concentrated.
-
2-Nitrobenzaldehyde (2-NBA): 50 mM in Methanol (MeOH). Prepare fresh.
-
Dipotassium hydrogen phosphate (K₂HPO₄): 0.1 M.
-
Sodium hydroxide (NaOH): 0.8 M and 0.125 M.
-
Ethyl Acetate (EtOAc): High purity, suitable for LC-MS.
-
Methanol (MeOH): High purity, suitable for LC-MS.
-
Formic acid: 0.1%.
-
Water: Deionized or HPLC grade.
-
Internal Standard: AMOZ-d5.
-
Centrifuge tubes: 50 mL and 15 mL.
-
Vortex mixer.
-
Water bath with shaker.
-
Centrifuge.
-
pH meter.
-
Evaporator (e.g., TurboVap).
-
Syringe filters: 2 µm.
-
Autosampler vials.
Sample Preparation
-
Homogenization: Homogenize the edible part of the shrimp. If using frozen shrimp, it can be ground with dry ice to a powder.
-
Weighing: Weigh 2.0 (± 0.1) g of the homogenized shrimp sample into a 50 mL centrifuge tube.
Acid Hydrolysis and Derivatization
-
Addition of Reagents: To the shrimp sample, add 10 mL of 0.125 M HCl and 400 µL of freshly prepared 50 mM 2-NBA in MeOH. If using an internal standard, add it at this stage.
-
Vortexing: Cap the tube and vortex-mix for 15 seconds.
-
Incubation: Place the samples in a shaking water bath at 37°C for 16 hours (overnight).
Neutralization and pH Adjustment
-
Cooling: Cool the samples to room temperature.
-
Neutralization: Add 1 mL of 0.1 M K₂HPO₄ and 1 mL of 0.8 M NaOH. Vortex-mix for 15 seconds.
-
pH Adjustment: Adjust the pH of the sample to 7.3 ± 0.2 using 0.125 M HCl or 0.125 M NaOH.
Liquid-Liquid Extraction
-
First Extraction: Add 4-5 mL of ethyl acetate to the tube, vortex for 1 minute, and centrifuge at 3000-4000 rpm for 5 minutes.
-
Collection of Supernatant: Transfer the upper ethyl acetate layer to a clean 15 mL tube.
-
Second Extraction: Repeat the extraction with another portion of ethyl acetate, and combine the supernatants.
Cleanup and Final Preparation
-
Washing: Add 2 mL of water to the combined ethyl acetate extract, vortex, and discard the lower aqueous layer.
-
Evaporation: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of a 50/50 (v/v) mixture of MeOH and water.
-
Filtration: Vortex the reconstituted sample and filter it through a 2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatograph coupled to a tandem mass spectrometer. The specific parameters for the LC column, mobile phase gradient, and mass spectrometer settings should be optimized for the instrument being used. Multiple Reaction Monitoring (MRM) mode is typically used for quantification.
References
Application Notes and Protocols for AMOZ Detection Using Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMOZ (3-amino-5-methylmorpholino-2-oxazolidinone) is the principal tissue-bound metabolite of the nitrofuran antibiotic furaltadone. Due to concerns about the carcinogenic potential of nitrofuran residues, the use of furaltadone in food-producing animals is prohibited in many countries. Consequently, sensitive and specific detection of AMOZ in animal tissues is crucial for food safety monitoring and regulatory enforcement. Monoclonal antibodies (mAbs) offer a highly specific and sensitive tool for the detection of AMOZ, enabling the development of various immunoassays.
These application notes provide detailed protocols for the detection of AMOZ using monoclonal antibodies through competitive enzyme-linked immunosorbent assay (ic-ELISA), Western Blotting, and Immunohistochemistry (IHC).
Principle of AMOZ Detection with Monoclonal Antibodies
Direct immunization with AMOZ is often ineffective due to its small molecular size. Therefore, a common strategy involves derivatizing AMOZ to a more immunogenic form, such as 2-nitrobenzaldehyde-derivatized AMOZ (2-NP-AMOZ), to produce highly specific monoclonal antibodies. These mAbs can then be employed in various immunoassay formats to detect and quantify AMOZ in samples after a similar derivatization step.
Quantitative Data Summary
The following tables summarize the performance characteristics of monoclonal antibody-based assays for AMOZ detection.
Table 1: Performance of ic-ELISA for 2-NP-AMOZ Detection [1]
| Parameter | Value |
| IC50 | 0.11 ng/mL |
| Limit of Detection (LOD) | 0.009 ng/mL |
| Linear Range | 0.01–1.0 ng/mL |
| Correlation Coefficient (R²) | 0.993 |
Table 2: Performance of FLISA for 2-NP-AMOZ Detection [1]
| Parameter | Value |
| IC50 | 0.09 ng/mL |
| Limit of Detection (LOD) | 0.007 ng/mL |
| Linear Range | 0.01–1.0 ng/mL |
| Correlation Coefficient (R²) | 0.9918 |
Table 3: Recovery Rates of AMOZ in Spiked Samples using mAb-based Immunoassays [1]
| Sample Matrix | Spiked Concentration (µg/kg) | Recovery Rate (%) | Coefficient of Variation (%) |
| Animal Tissue | 0.5 | 81.1 - 105.3 | 4.7 - 9.8 |
| Animal Tissue | 1.0 | 81.1 - 105.3 | 4.7 - 9.8 |
| Animal Tissue | 5.0 | 81.1 - 105.3 | 4.7 - 9.8 |
Experimental Protocols
Competitive ELISA (ic-ELISA) Protocol for AMOZ Detection
This protocol is based on the principle of a competitive immunoassay where free AMOZ in the sample competes with a fixed amount of labeled AMOZ for binding to a limited amount of monoclonal antibody.
Materials:
-
Microtiter plate coated with a capture antibody
-
AMOZ-specific monoclonal antibody
-
Horseradish peroxidase (HRP)-labeled AMOZ conjugate
-
AMOZ standards
-
Sample dilution buffer
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Substrate solution (TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Plate reader
Procedure:
-
Sample Preparation and Derivatization:
-
Homogenize the tissue sample.
-
Extract AMOZ from the sample using an appropriate solvent (e.g., ethyl acetate).
-
Evaporate the solvent and redissolve the residue.
-
Derivatize the extracted AMOZ to 2-NP-AMOZ by adding 2-nitrobenzaldehyde and incubating.
-
-
Assay Procedure:
-
Add AMOZ standards or derivatized samples to the wells of the antibody-coated microtiter plate.
-
Add the HRP-labeled AMOZ conjugate to each well.
-
Add the AMOZ-specific monoclonal antibody to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of binding for each standard and sample.
-
Construct a standard curve by plotting the percentage of binding against the logarithm of the AMOZ concentration.
-
Determine the concentration of AMOZ in the samples by interpolating from the standard curve.
-
Caption: Workflow for AMOZ detection by ic-ELISA.
Western Blot Protocol for AMOZ Detection
This protocol describes the detection of AMOZ-protein adducts using Western Blotting. This is an adapted general protocol, as specific literature for AMOZ Western Blotting is scarce.
Materials:
-
Protein extraction buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
AMOZ-specific monoclonal antibody (primary antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize tissue samples in protein extraction buffer.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a suitable assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary AMOZ-specific monoclonal antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system.
-
Caption: Workflow for Western Blot detection of AMOZ-protein adducts.
Immunohistochemistry (IHC) Protocol for AMOZ Detection
This adapted general protocol can be used to visualize the localization of AMOZ-protein adducts in tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Blocking solution (e.g., 10% normal goat serum)
-
AMOZ-specific monoclonal antibody (primary antibody)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin.
-
Rehydrate the tissue sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a steamer or water bath.
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding with blocking solution for 30 minutes.
-
Incubate with the primary AMOZ-specific monoclonal antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the biotinylated secondary antibody for 30 minutes at room temperature.
-
Wash with PBS.
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Wash with PBS.
-
-
Visualization and Counterstaining:
-
Apply DAB substrate and monitor for color development.
-
Rinse with distilled water to stop the reaction.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Caption: Workflow for Immunohistochemical detection of AMOZ.
Logical Relationship Diagram
Since AMOZ is a drug metabolite, it does not have a conventional signaling pathway. The following diagram illustrates the logical relationship from the administration of the parent drug to the detection of the metabolite.
Caption: Logical flow from Furaltadone to AMOZ detection.
Conclusion
The use of monoclonal antibodies provides a robust and versatile platform for the sensitive and specific detection of the furaltadone metabolite, AMOZ. The protocols outlined in these application notes for ic-ELISA, Western Blotting, and Immunohistochemistry offer researchers and drug development professionals a range of tools for monitoring AMOZ in various sample types. The high specificity of monoclonal antibodies minimizes cross-reactivity, ensuring reliable and accurate results for food safety and regulatory compliance.
References
Application Notes: High-Sensitivity Chemiluminescent ELISA for Furaltadone Metabolite (AMOZ) Detection
Introduction
Furaltadone, a nitrofuran antibiotic, has been widely used in veterinary medicine to treat bacterial infections in food-producing animals. However, concerns over its carcinogenic potential led to a ban on its use in many countries. The parent drug is rapidly metabolized, but its tissue-bound metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), is highly stable and persists in edible tissues, making it a key marker for detecting the illegal use of furaltadone.[1][2] This application note describes a highly sensitive and robust indirect competitive chemiluminescent enzyme-linked immunosorbent assay (CL-ELISA) for the quantitative detection of AMOZ in various food matrices such as fish, shrimp, honey, and eggs.[3][4]
Chemiluminescent immunoassays (CLIA) offer significant advantages over traditional colorimetric ELISA, including higher sensitivity, a wider dynamic range, and lower background signals.[5] This CL-ELISA protocol is designed for researchers, scientists, and drug development professionals requiring a reliable, high-throughput screening method for AMOZ residues.
Principle of the Assay
The assay is based on the principle of indirect competitive ELISA. The microtiter wells are coated with a capture antigen (BSA-AMOZ conjugate). AMOZ present in the sample and the AMOZ antigen coated on the plate compete for binding to a specific monoclonal antibody against AMOZ. After an incubation period, unbound components are washed away, and a horseradish peroxidase (HRP)-conjugated secondary antibody is added, which binds to the primary antibody. Following another washing step, a chemiluminescent substrate solution (e.g., luminol and an enhancer) is added. The HRP enzyme catalyzes the oxidation of luminol, leading to the emission of light. The intensity of the light signal is measured by a luminometer and is inversely proportional to the concentration of AMOZ in the sample.
Assay Performance and Characteristics
The developed chemiluminescent ELISA demonstrates high sensitivity and specificity for the detection of the derivatized form of AMOZ (NPAMOZ). The performance characteristics are summarized below.
Quantitative Data Summary
| Parameter | Value | Reference |
| 50% Inhibitory Concentration (IC50) | 0.14 µg/L | |
| Limit of Detection (LOD) | 0.01 µg/L | |
| Linear Working Range | 0.03 - 64 µg/L | |
| Cross-Reactivity | See Table 2 below | |
| Recovery Rates | See Table 3 below |
Cross-Reactivity Data
The specificity of the monoclonal antibody is a critical factor for the assay's reliability. The cross-reactivity with related compounds was evaluated and is presented in the table below.
| Compound | Cross-Reactivity (%) | Reference |
| 4-nitrobenzaldehyde derivatized AMOZ (NPAMOZ) | 100% | |
| 4-carboxybenzaldehyle derivatized AMOZ (CPAMOZ) | 27.45% | |
| AMOZ (underivatized) | 0.18% | |
| AOZ, AHD, SEM | < 0.1% |
Recovery Rates in Spiked Samples
The accuracy of the method was determined by analyzing various food matrices spiked with known concentrations of NPAMOZ.
| Sample Matrix | Spiking Level (µg/kg) | Average Recovery (%) | Reference |
| Fish | 0.1, 0.5, 1.0, 2.0 | 92.1 - 107.7% | |
| Shrimp | 0.1, 0.5, 1.0, 2.0 | 92.1 - 107.7% | |
| Honey | 0.1, 0.5, 1.0, 2.0 | 92.1 - 107.7% | |
| Egg | 0.1, 0.5, 1.0, 2.0 | 92.1 - 107.7% |
Experimental Protocols
Required Materials (Not Provided)
-
Homogenizer
-
Centrifuge (capable of 2000 x g)
-
Nitrogen evaporator or water bath (50-60°C)
-
Vortex mixer
-
Microplate luminometer or a microplate reader with chemiluminescence detection
-
Micropipettes and multichannel pipettes
-
Glass tubes
-
Reagents: Ethyl acetate, n-Hexane, 1 M HCl, 1 M NaOH, 0.25 M K2HPO4, 2-nitrobenzaldehyde, Dimethyl-sulfoxide (DMSO), Distilled or deionized water.
Sample Preparation and Derivatization
Since tissue-bound metabolites are released and derivatized for detection, a crucial first step is the preparation of the sample.
-
Homogenization : Weigh 1.0 g of a homogenized, representative sample (e.g., fish, shrimp, egg) into a centrifuge tube.
-
Acid Hydrolysis and Derivatization : Add 4 mL of deionized water, 0.5 mL of 1 M HCl, and 100 µL of derivatization reagent (2-nitrobenzaldehyde in DMSO) to the tube. Vortex thoroughly for 1 minute.
-
Incubation : Incubate the mixture overnight (approx. 16 hours) at 37°C or for 3 hours in a 50°C water bath to allow for the derivatization of AMOZ to NPAMOZ.
-
Neutralization and Extraction : Allow the tube to cool to room temperature. Add 5 mL of 0.1 M K2HPO4, 0.4 mL of 1 M NaOH, and 5 mL of ethyl acetate. Vortex for 5 minutes.
-
Centrifugation : Centrifuge at 4000 rpm for 10 minutes at room temperature.
-
Evaporation : Carefully transfer 2.5 mL of the upper ethyl acetate layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 50-60°C.
-
Reconstitution : Dissolve the dried residue in 1 mL of n-hexane and vortex. Add 1 mL of sample dilution buffer, vortex thoroughly, and centrifuge at 4000 rpm for 10 minutes.
-
Sample for Analysis : Use the lower aqueous layer for the CL-ELISA.
CL-ELISA Protocol
-
Reagent Preparation : Allow all reagents and microplate strips to reach room temperature (20-25°C) before use.
-
Standard and Sample Addition : Add 50 µL of each standard solution and prepared sample into the appropriate wells of the microtiter plate.
-
Antibody Addition : Add 50 µL of the primary monoclonal antibody solution to each well.
-
First Incubation : Seal the plate and incubate for 1 hour at 25°C.
-
Washing : Aspirate the contents of the wells and wash each well 5 times with 250 µL of washing buffer. Ensure complete removal of the buffer after the last wash by patting the plate on absorbent paper.
-
Secondary Antibody Addition : Add 100 µL of HRP-conjugated secondary antibody to each well.
-
Second Incubation : Seal the plate and incubate for 30 minutes at 25°C.
-
Final Washing : Repeat the washing step as described in step 5.
-
Chemiluminescent Reaction : Add 100 µL of the chemiluminescent substrate solution to each well.
-
Signal Detection : Immediately measure the relative light units (RLU) using a microplate luminometer.
Data Analysis
-
Calculate the average RLU for each set of standards and samples.
-
A standard curve is generated by plotting the RLU of each standard on the y-axis against its corresponding concentration on the x-axis.
-
The concentration of AMOZ in the samples is determined by interpolating their RLU values from the standard curve. The final concentration must be adjusted by the appropriate dilution factor from the sample preparation step.
Visualizations
Experimental Workflow
Caption: Workflow for AMOZ detection via CL-ELISA.
Principle of Competitive CL-ELISA
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. Frontiers | Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review [frontiersin.org]
- 3. A novel chemiluminescent ELISA for detecting furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidone (AMOZ) in fish, egg, honey and shrimp samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
Application Notes and Protocols for the Quantification of Amoxicillin (AMO) by Liquid Chromatography
Introduction
Amoxicillin (AMO), a β-lactam antibiotic, is widely used to treat bacterial infections. Accurate and reliable quantification of amoxicillin in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose. These methods offer high sensitivity, specificity, and accuracy for the determination of amoxicillin.
This document provides detailed application notes and protocols for the quantification of amoxicillin using HPLC-UV and LC-MS/MS methods, intended for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective method for the routine analysis of amoxicillin in bulk drug and pharmaceutical dosage forms. The principle involves separating amoxicillin from other components on a reversed-phase column followed by detection using a UV detector at a specific wavelength.
Quantitative Data Summary
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 20-100 µg/mL[1] | 79.51-315.32 µg/mL[2] | 480-1120 µg/mL[3] |
| Regression Equation | Y = 2859X + 1751[1] | - | - |
| Correlation Coeff. | r = 0.9996[1] | - | R² = 0.9999 |
| Mean Recovery | 99.39% | - | - |
| Intra/Inter-day Var. | < 2% | - | - |
| Limit of Detection | - | - | - |
| Limit of Quantification | - | - | - |
Experimental Protocol: HPLC-UV Analysis of Amoxicillin
This protocol is based on a method for the estimation of Amoxicillin in bulk and pharmaceutical formulations.
1. Materials and Reagents:
-
Amoxicillin reference standard
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Purified water (HPLC grade)
-
Pharmaceutical formulation containing Amoxicillin
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
Hypersil C18 column (250x4.6mm I.D., 5 µm particle size)
-
Ultrasonic bath
-
Membrane filter (0.45 µm)
3. Chromatographic Conditions:
-
Mobile Phase: Potassium dihydrogen phosphate buffer and methanol (95:5 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 283 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
4. Preparation of Standard Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Amoxicillin reference standard and transfer to a 100 mL volumetric flask. Add approximately 50 mL of the mobile phase and sonicate for 20 minutes to dissolve. Make up the volume to the mark with the mobile phase.
-
Working Standard Solutions: From the stock solution, prepare a series of dilutions to obtain concentrations ranging from 20-100 µg/mL.
5. Preparation of Sample Solution (from tablets):
-
Weigh and powder 25 tablets.
-
Accurately weigh a quantity of powder equivalent to 100 mg of Amoxicillin and transfer it to a 100 mL volumetric flask.
-
Add about 50 mL of mobile phase and sonicate for 20 minutes to ensure complete dissolution of the drug.
-
Make up the volume to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
6. Analysis:
-
Inject 20 µL of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of Amoxicillin in the sample solution from the calibration curve.
Caption: HPLC-UV workflow for Amoxicillin quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it the method of choice for the analysis of amoxicillin in complex matrices such as plasma, and for detecting trace level impurities.
Quantitative Data Summary
| Parameter | Method 1 (AMOZ in Meat Powder) |
| Linearity Range | 0.1 - 5.0 µg/Kg |
| Correlation Coeff. | ≥ 0.99 |
| Mean Recovery | 81% - 108% |
| Intra-day Variation | 2.7% - 6.6% |
| Limit of Detection | - |
| Limit of Quantification | 0.13 µg/Kg |
Note: The data presented is for AMOZ, the metabolite of furaltadone, as a representative LC-MS/MS method for a related compound type. Detailed quantitative data for Amoxicillin by LC-MS/MS was not fully available in the initial search results.
Experimental Protocol: LC-MS/MS Analysis of AMOZ in Dried Meat Powder
This protocol describes a sensitive method for the determination of residual 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) in dried meat powder.
1. Materials and Reagents:
-
AMOZ and deuterated AMOZ-D5 internal standard
-
Methanol (LC-MS grade)
-
Ammonium formate
-
2-Nitrobenzaldehyde
-
Ethyl acetate
-
Hydrochloric acid
-
Purified water (LC-MS grade)
2. Instrumentation:
-
UPLC system coupled to a tandem mass spectrometer (e.g., Xevo TQ-S micro)
-
BEH C18 column (100 mm × 2.1 mm, 1.7 µm)
-
Centrifuge
-
Nitrogen evaporator
3. Chromatographic Conditions:
-
Mobile Phase A: 2 mM Ammonium formate in water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.30 mL/min
-
Injection Volume: 10 µL
-
Gradient Elution: A gradient elution program is used.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
NP-AMOZ: 335 > 291 and 335 > 127
-
NP-AMOZ-D5: 340.1 > 101.9
-
5. Sample Preparation:
-
Hydrolysis: Perform acid hydrolysis of the dried meat powder sample.
-
Derivatization: Derivatize the sample with 2-nitrobenzaldehyde.
-
Extraction: Perform a liquid-liquid extraction with ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
6. Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Acquire data in MRM mode.
-
Quantify AMOZ using a matrix-matched calibration curve with the internal standard.
Caption: LC-MS/MS workflow for AMOZ quantification.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of amoxicillin depends on the specific application, required sensitivity, and the complexity of the sample matrix. HPLC-UV is a reliable and economical choice for quality control of pharmaceutical products. For applications requiring higher sensitivity and selectivity, such as analysis in biological fluids or trace-level detection, LC-MS/MS is the preferred method. The protocols and data provided herein serve as a comprehensive guide for the development and implementation of liquid chromatography-based methods for amoxicillin quantification.
References
Coupling of Aminomethoxy-Cucurbituril (AMOZ) to Carrier Proteins: Application Notes and Protocols
Coupling of Aminomethoxy-Cucurbit[1]uril (AMOZ) to Carrier Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cucurbit[1]uril (CB[1]), a macrocyclic host molecule, has garnered significant interest in biomedical research due to its ability to form stable host-guest complexes with specific amino acid residues on proteins, particularly N-terminal phenylalanine.[2][3] This interaction is often non-covalent. However, for applications requiring stable linkages, such as in the development of antibody-drug conjugates, targeted drug delivery systems, and immunogens, covalent conjugation of functionalized CB derivatives to carrier proteins is essential.
This document provides detailed application notes and protocols for the covalent coupling of a functionalized cucurbituril, aminomethoxy-cucurbituril (AMOZ), to the carrier proteins Bovine Serum Albumin (BSA) and Ovalbumin (OVA). While the exact structure of "AMOZ" is not universally defined in the literature, for the purpose of this protocol, we will assume a derivative where a primary amine is presented on a linker attached to the cucurbituril macrocycle, making it amenable to common bioconjugation chemistries. The primary amine of AMOZ allows for its covalent attachment to proteins using amine-reactive crosslinkers.
The protocols detailed below primarily utilize N-hydroxysuccinimide (NHS) ester chemistry, a robust and widely used method for conjugating amine-containing molecules to proteins. This method results in the formation of a stable amide bond between AMOZ and the carrier protein.
Principle of the Method
The conjugation of AMOZ to BSA or OVA is achieved through a two-step process involving the activation of the carrier protein's carboxyl groups using a carbodiimide, followed by the reaction with the primary amine of AMOZ. A more direct and often preferred method, which will be the focus of these protocols, involves the use of an amine-reactive crosslinker that has been pre-activated as an NHS ester. For this protocol, we will assume the use of a commercially available or synthesized NHS ester of a linker that is then coupled to AMOZ, or more directly, the activation of a carboxylated AMOZ derivative to an NHS ester. However, for simplicity and broader applicability, we will detail the protocol where the protein's carboxyl groups are activated and then reacted with the amine group of AMOZ. This is a common strategy when the small molecule to be conjugated contains a primary amine.
The reaction proceeds as follows:
-
Activation of Carboxyl Groups: The carboxyl groups (-COOH) on the carrier proteins (BSA or OVA) are activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysulfosuccinimde (Sulfo-NHS). EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then stabilized by Sulfo-NHS to form a semi-stable amine-reactive Sulfo-NHS ester.
-
Conjugation with AMOZ: The primary amine (-NH2) on the AMOZ molecule reacts with the Sulfo-NHS ester on the protein, forming a stable amide bond and releasing the Sulfo-NHS leaving group.
-
Purification: The resulting AMOZ-protein conjugate is purified from excess reagents and byproducts using dialysis or size-exclusion chromatography.
Materials and Reagents
-
Carrier Proteins:
-
Bovine Serum Albumin (BSA), MW ~66.5 kDa
-
Ovalbumin (OVA), MW ~45 kDa
-
-
Cucurbituril Derivative:
-
Aminomethoxy-cucurbituril (AMOZ)
-
-
Crosslinking Reagents:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC-HCl)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
-
Buffers and Solutions:
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Storage Buffer: PBS, pH 7.4
-
-
Purification:
-
Dialysis tubing (10 kDa MWCO) or desalting columns (e.g., Sephadex G-25)
-
-
Equipment:
-
Magnetic stirrer and stir bars
-
pH meter
-
Spectrophotometer (for UV-Vis analysis)
-
MALDI-TOF Mass Spectrometer
-
Standard laboratory glassware and consumables
-
Experimental Protocols
Protocol 1: Coupling of AMOZ to Bovine Serum Albumin (BSA)
This protocol describes the covalent conjugation of AMOZ to BSA using EDC and Sulfo-NHS chemistry.
1. Preparation of Reagents:
-
BSA Solution: Prepare a 10 mg/mL solution of BSA in Activation Buffer.
-
AMOZ Solution: Prepare a 10 mM stock solution of AMOZ in an appropriate solvent (e.g., water or DMSO, depending on solubility).
-
EDC/Sulfo-NHS Solution: Immediately before use, prepare a 100 mg/mL solution of EDC and a 100 mg/mL solution of Sulfo-NHS in Activation Buffer. These reagents are moisture-sensitive and hydrolyze quickly in aqueous solutions.
2. Activation of BSA:
-
To 1 mL of the 10 mg/mL BSA solution, add 50 µL of the 100 mg/mL EDC solution and 100 µL of the 100 mg/mL Sulfo-NHS solution. This corresponds to a molar excess of the crosslinkers.
-
Mix gently and incubate at room temperature for 15-30 minutes.
3. Conjugation of AMOZ to Activated BSA:
-
Immediately after the activation step, add the desired molar excess of the AMOZ solution to the activated BSA solution. A typical starting point is a 20 to 50-fold molar excess of AMOZ to BSA.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature with gentle stirring.
4. Quenching of the Reaction:
-
To stop the conjugation reaction, add a quenching solution such as Tris-HCl or glycine to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
5. Purification of the AMOZ-BSA Conjugate:
-
Remove unreacted AMOZ and crosslinking byproducts by dialysis against PBS (pH 7.4) at 4°C. Use a dialysis membrane with a molecular weight cutoff (MWCO) of 10 kDa. Change the dialysis buffer 3-4 times over 24-48 hours.
-
Alternatively, for faster purification, use a desalting column (size-exclusion chromatography) equilibrated with PBS.
6. Characterization and Storage:
-
Determine the protein concentration of the purified conjugate using a protein assay (e.g., BCA assay).
-
Characterize the conjugate using UV-Vis spectroscopy and MALDI-TOF mass spectrometry to confirm conjugation and determine the degree of labeling.
-
Store the purified AMOZ-BSA conjugate at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Coupling of AMOZ to Ovalbumin (OVA)
The protocol for conjugating AMOZ to OVA is similar to that for BSA, with adjustments for the different molecular weight of OVA.
1. Preparation of Reagents:
-
OVA Solution: Prepare a 10 mg/mL solution of OVA in Activation Buffer.
-
AMOZ Solution: Prepare a 10 mM stock solution of AMOZ.
-
EDC/Sulfo-NHS Solution: Prepare fresh 100 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer.
2. Activation of OVA:
-
To 1 mL of the 10 mg/mL OVA solution, add the appropriate molar excess of EDC and Sulfo-NHS.
-
Mix gently and incubate at room temperature for 15-30 minutes.
3. Conjugation of AMOZ to Activated OVA:
-
Add the desired molar excess of the AMOZ solution to the activated OVA.
-
Adjust the pH to 7.2-7.5 with Coupling Buffer.
-
Incubate for 2 hours at room temperature with gentle stirring.
4. Quenching of the Reaction:
-
Add a quenching solution to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes.
5. Purification of the AMOZ-OVA Conjugate:
-
Purify the conjugate using dialysis (10 kDa MWCO) or a desalting column as described for the BSA conjugate.
6. Characterization and Storage:
-
Determine the protein concentration and characterize the conjugate by UV-Vis spectroscopy and MALDI-TOF MS.
-
Store the purified AMOZ-OVA conjugate at 4°C or -20°C.
Characterization of AMOZ-Protein Conjugates
1. UV-Vis Spectroscopy:
UV-Vis spectroscopy can provide qualitative evidence of conjugation. The protein concentration can be determined by measuring the absorbance at 280 nm. If AMOZ or the linker has a unique absorbance peak, the presence of this peak in the conjugate's spectrum would indicate successful coupling. However, cucurbiturils themselves do not have a strong chromophore in the near-UV range, so this method may have limitations for quantification unless a chromophoric linker is used.
2. MALDI-TOF Mass Spectrometry:
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for characterizing protein conjugates. By comparing the mass spectrum of the native carrier protein with that of the AMOZ-protein conjugate, one can confirm the covalent attachment of AMOZ and determine the degree of labeling (DOL), which is the average number of AMOZ molecules conjugated to each protein molecule. The mass of the conjugate will increase by the mass of the attached AMOZ molecules.
Quantitative Data Summary
The following tables provide representative data for the coupling of a small molecule amine to BSA and OVA. This data is illustrative and the actual results may vary depending on the specific properties of AMOZ and the reaction conditions.
Table 1: Representative Coupling Efficiency and Degree of Labeling
| Carrier Protein | Molar Ratio (AMOZ:Protein) | Coupling Efficiency (Estimated) | Degree of Labeling (DOL) (by MALDI-TOF MS) |
| BSA | 20:1 | ~ 40-60% | 3 - 5 |
| BSA | 50:1 | ~ 50-70% | 6 - 9 |
| OVA | 20:1 | ~ 35-55% | 2 - 4 |
| OVA | 50:1 | ~ 45-65% | 5 - 7 |
Table 2: Representative MALDI-TOF MS Data
| Sample | Theoretical MW (Da) | Observed MW (Da) | Mass Shift (Da) |
| Native BSA | ~66,500 | 66,510 | - |
| AMOZ-BSA (20:1) | - | 70,850 | +4,340 |
| Native OVA | ~45,000 | 45,025 | - |
| AMOZ-OVA (20:1) | - | 48,455 | +3,430 |
Note: The mass of AMOZ is assumed to be approximately 1300 Da for these illustrative calculations.
Visualizations
Caption: Experimental workflow for AMOZ-protein conjugation.
Caption: Chemical pathway for AMOZ-protein conjugation.
In Vivo Experimental Design for Ataxin-10 (AMOZ/ATXN10) Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ataxin-10 (ATXN10), also referred to as AMOZ, is a protein implicated in a variety of cellular processes, including cytokinesis and neuronal function.[1][2] Dysregulation of ATXN10 is prominently associated with Spinocerebellar Ataxia Type 10 (SCA10), an autosomal dominant neurodegenerative disorder.[3][4] This document provides detailed application notes and protocols for designing and conducting in vivo experimental studies to investigate the function of Ataxin-10 and to evaluate potential therapeutic interventions.
I. Animal Models for in vivo ATXN10 Research
The selection of an appropriate animal model is a critical first step in designing in vivo studies for ATXN10. The most common models are genetically engineered mice that either lack the Ataxin-10 gene (knockout) or express a mutated form of the gene (transgenic).
| Model Type | Description | Key Phenotypes | Research Applications | References |
| Congenital Knockout (Atxn10KO) | Complete deletion of the Atxn10 gene. | Severe cardiac development abnormalities, gestational lethality.[1] | Studying the essential role of ATXN10 in embryonic development. | |
| Conditional Knockout (Atxn10flox) | Allows for tissue-specific or time-specific deletion of the Atxn10 gene. | Lethality in adult mice upon induction, with pancreatic, renal, and gastrointestinal abnormalities. | Investigating the function of ATXN10 in specific adult tissues and at different developmental stages. | |
| SCA10 Transgenic Mice | Mice carrying the expanded ATTCT pentanucleotide repeat found in SCA10 patients. | Motor phenotype and susceptibility to seizures. | Modeling SCA10 pathology and testing therapeutic strategies. |
II. Experimental Protocols
A. Protocol for Characterization of Ataxin-10 Knockout Mice
This protocol outlines the steps for characterizing the phenotype of conditional Ataxin-10 knockout mice.
1. Generation and Genotyping of Mice:
-
Breed Atxn10 floxed mice with a suitable Cre-driver line to induce tissue-specific or tamoxifen-inducible knockout.
-
Perform PCR genotyping of tail biopsies to confirm the presence of the floxed allele and the Cre transgene.
2. Induction of Gene Deletion (for inducible models):
-
Administer tamoxifen (or other inducing agent) to adult mice according to a pre-determined dosing regimen to induce Cre-mediated recombination and deletion of the Atxn10 gene.
3. Phenotypic Analysis:
-
Behavioral Testing: Conduct a battery of behavioral tests to assess motor coordination, balance, and gait (e.g., rotarod, balance beam, open field test).
-
Histopathology: At the study endpoint, perfuse animals and collect tissues of interest (e.g., brain, pancreas, kidney, heart). Process tissues for histological staining (e.g., H&E, immunohistochemistry for relevant markers) to assess for morphological abnormalities.
-
Molecular Analysis: Extract RNA and protein from tissues to confirm the knockout of Ataxin-10 expression via RT-qPCR and Western blotting.
4. Data Analysis:
-
Compare behavioral, histological, and molecular data between knockout and control (wild-type or vehicle-treated) animals using appropriate statistical methods.
B. Protocol for Preclinical Evaluation of a Therapeutic Agent in a SCA10 Transgenic Mouse Model
This protocol describes a general workflow for testing the efficacy of a potential therapeutic agent in a transgenic mouse model of SCA10.
1. Study Groups:
-
Divide transgenic mice into at least two groups: a treatment group receiving the therapeutic agent and a control group receiving a vehicle. Include a wild-type control group for comparison.
2. Dosing and Administration:
-
Determine the optimal dose, route of administration (e.g., oral, intravenous, intraperitoneal), and frequency of administration for the therapeutic agent based on preliminary pharmacokinetic and toxicity studies.
3. Efficacy Assessment:
-
Behavioral Monitoring: Perform longitudinal behavioral testing throughout the study to monitor for any improvement or delay in the progression of the motor phenotype in the treated group compared to the vehicle control group.
-
Electrophysiology: If seizures are a component of the phenotype, use electroencephalography (EEG) to monitor seizure activity.
-
Biomarker Analysis: Collect blood or cerebrospinal fluid (if feasible) at various time points to measure relevant biomarkers.
-
Histopathological and Molecular Analysis: At the end of the study, perform detailed analysis of the brain, focusing on the cerebellum, to assess for changes in neuronal morphology, protein aggregation, and relevant signaling pathways.
4. Safety and Toxicity Assessment:
-
Monitor animals for any adverse effects throughout the study.
-
At the endpoint, perform a full necropsy and collect major organs for histopathological examination to assess for any treatment-related toxicity.
III. Signaling Pathways and Experimental Workflows
A. ATXN10-Associated Signaling Pathway
Ataxin-10 has been shown to interact with the G-protein β2 subunit to activate the RAS–MAPK–ELK-1 signaling cascade, which is involved in neuritogenesis.
Caption: ATXN10 signaling cascade in neuritogenesis.
B. Experimental Workflow for in vivo Drug Efficacy Study
The following diagram illustrates a typical workflow for an in vivo study evaluating a therapeutic candidate for SCA10.
Caption: Workflow for a preclinical drug efficacy study in a SCA10 mouse model.
IV. Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and organized manner to facilitate comparison between experimental groups.
Table 1: Example of Behavioral Data Summary
| Treatment Group | N | Rotarod Latency to Fall (seconds) at Week 8 (Mean ± SEM) | Beam Walk Time (seconds) at Week 8 (Mean ± SEM) |
| Wild-Type + Vehicle | 10 | 180 ± 10.2 | 5.1 ± 0.5 |
| SCA10 Transgenic + Vehicle | 10 | 95 ± 8.5 | 12.3 ± 1.1 |
| SCA10 Transgenic + Drug A | 10 | 125 ± 9.1 | 9.8 ± 0.9 |
| *p < 0.05 compared to SCA10 Transgenic + Vehicle |
Table 2: Example of Histopathological Data Summary
| Treatment Group | N | Purkinje Cell Count in Cerebellum (cells/mm²) (Mean ± SEM) | Aggregate Burden in Cerebellum (% area) (Mean ± SEM) |
| Wild-Type + Vehicle | 10 | 25.4 ± 1.2 | 0 |
| SCA10 Transgenic + Vehicle | 10 | 15.1 ± 1.5 | 8.2 ± 0.9 |
| SCA10 Transgenic + Drug A | 10 | 19.8 ± 1.3 | 4.5 ± 0.7 |
| *p < 0.05 compared to SCA10 Transgenic + Vehicle |
Conclusion
The successful in vivo investigation of Ataxin-10 requires careful experimental design, including the selection of appropriate animal models and the implementation of robust and reproducible protocols. The methodologies and examples provided in these application notes serve as a guide for researchers to design and execute meaningful studies aimed at understanding the role of Ataxin-10 in health and disease, and to accelerate the development of novel therapeutics for SCA10.
References
- 1. Frontiers | ATXN10 Is Required for Embryonic Heart Development and Maintenance of Epithelial Cell Phenotypes in the Adult Kidney and Pancreas [frontiersin.org]
- 2. Gene - ATXN10 [maayanlab.cloud]
- 3. Transgenic Models of Spinocerebellar Ataxia Type 10: Modeling a Repeat Expansion Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transgenic mice with SCA10 pentanucleotide repeats show motor phenotype and susceptibility to seizure — A toxic RNA gain-of-function model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of AMOZ Stock and Working Solutions
Introduction
AMOZ, or 3-Amino-5-morpholinomethyl-2-oxazolidinone, is a key metabolite of the nitrofuran antibiotic, furaltadone.[1][2] Due to the carcinogenic properties of nitrofuran metabolites, their use in food-producing animals is prohibited in many regions, including the European Union and the United States.[3] Consequently, AMOZ serves as a critical marker for monitoring the illegal use of furaltadone in animal-derived food products like poultry, fish, and shrimp.[4][5] Accurate and reproducible experimental results in food safety analysis and drug development research rely on the precise preparation of AMOZ stock and working solutions.
These application notes provide detailed protocols for the preparation, storage, and handling of AMOZ solutions to ensure their stability and integrity for research applications.
Physicochemical Properties and Solubility of AMOZ
Summarizing the key properties of AMOZ is essential for accurate solution preparation. The following table outlines its relevant physicochemical data.
| Property | Value | Source(s) |
| Full Chemical Name | 3-amino-5-(4-morpholinylmethyl)-2-oxazolidinone | |
| Synonyms | 3-Amino-5-morpholinomethyl-2-oxazolidone | |
| Molecular Formula | C₈H₁₅N₃O₃ | |
| Molecular Weight | 201.2 g/mol | |
| Appearance | Off-white to light yellow solid | |
| Purity | ≥95% | |
| Solubility | ||
| DMSO | 100 mg/mL (requires sonication) | |
| PBS (pH 7.2) | 10 mg/mL | |
| DMF | 2 mg/mL | |
| Ethanol | Insoluble | |
| Acetonitrile | Soluble (used as a solvent for commercial solutions) |
Recommended Storage and Handling
Proper storage is critical to maintain the stability and integrity of AMOZ.
-
Solid Compound : The solid form of AMOZ should be stored at 4°C and protected from light. For long-term storage, -20°C is also recommended, with a reported stability of at least 4 years.
-
Stock Solutions : Once prepared, stock solutions should be aliquoted into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles. Recommended storage conditions for solutions are:
-
-80°C : for up to 6 months (protect from light).
-
-20°C : for up to 1 month (protect from light).
-
Safety Precautions : Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the solid compound and solutions in a well-ventilated area or a chemical fume hood.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration (e.g., 100 mg/mL) AMOZ Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution in an organic solvent, which is a common first step before further dilution into aqueous buffers.
Materials:
-
AMOZ solid (purity ≥95%)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber vials
-
Vortex mixer and/or ultrasonic bath
Procedure:
-
Calculate Required Mass : Determine the mass of AMOZ required for your desired concentration and volume. For example, to prepare 1 mL of a 100 mg/mL stock solution, you will need 100 mg of AMOZ.
-
Weigh AMOZ : Carefully weigh the calculated mass of AMOZ solid using an analytical balance and place it into an appropriately sized tube or vial.
-
Add Solvent : Add the calculated volume of anhydrous DMSO to the vial containing the AMOZ solid. It is noted that hygroscopic DMSO can significantly impact the solubility of the product, so newly opened DMSO is recommended.
-
Dissolve : Securely cap the vial and vortex thoroughly. To achieve a concentration of 100 mg/mL in DMSO, sonication is necessary to aid dissolution. Continue sonication until the solution is clear and all solid has dissolved. Gentle heating to 37°C can also be used to increase solubility.
-
Aliquot and Store : Dispense the stock solution into single-use, light-protected aliquots. Store immediately at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Preparation of an Aqueous Working Solution from Stock
This protocol details the dilution of the high-concentration DMSO stock into a physiologically compatible buffer, such as PBS, for use in biological assays.
Materials:
-
AMOZ stock solution (from Protocol 1)
-
Phosphate-Buffered Saline (PBS, pH 7.2) or other desired aqueous buffer
-
Sterile conical tubes or microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Thaw Stock Solution : Remove one aliquot of the AMOZ stock solution from the freezer and allow it to thaw completely at room temperature.
-
Calculate Dilution : Use the dilution formula C₁V₁ = C₂V₂ to determine the volume of stock solution needed.
-
C₁ = Concentration of the stock solution (e.g., 100 mg/mL)
-
V₁ = Volume of the stock solution to be determined
-
C₂ = Desired final concentration of the working solution (e.g., 100 µg/mL)
-
V₂ = Desired final volume of the working solution (e.g., 1 mL)
-
-
Perform Dilution : Add the desired final volume (V₂) of the aqueous buffer to a sterile tube. Pipette the calculated volume (V₁) of the thawed stock solution into the buffer.
-
Mix : Cap the tube and mix thoroughly by vortexing or inverting the tube several times to ensure a homogenous solution.
-
Use Immediately : Working solutions are generally less stable than stock solutions and should be prepared fresh before each experiment.
Workflow for AMOZ Solution Preparation
The following diagram illustrates the logical workflow from weighing the solid compound to creating the final working solution.
References
Application of AMOZ in Food Safety Testing Protocols
Introduction
3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ) is a metabolite of the nitrofuran antibiotic furaltadone.[1] Due to concerns about the carcinogenicity and mutagenicity of nitrofuran antibiotics, their use in food-producing animals has been banned in many countries, including the European Union.[2][3] Furaltadone is rapidly metabolized in animals, and its residues are not easily detectable. However, its metabolite, AMOZ, can bind to tissue proteins, forming stable residues that can persist for an extended period.[1] Consequently, AMOZ is used as a marker residue for detecting the illegal use of furaltadone in food products of animal origin.[4]
The European Union has established a Reference Point for Action (RPA) for nitrofuran metabolites, including AMOZ, at a level of 0.5 µg/kg in food of animal origin. This necessitates sensitive and reliable analytical methods for the routine monitoring of AMOZ in various food matrices to ensure consumer safety and compliance with food safety regulations.
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The confirmatory method of choice for the determination of AMOZ is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, enabling the detection and quantification of AMOZ at and below the established RPA. A critical step in the analytical procedure is the derivatization of AMOZ with 2-nitrobenzaldehyde (2-NBA) to form the more stable and readily detectable derivative, NP-AMOZ.
Metabolic Pathway and Derivatization
Furaltadone, when administered to animals, undergoes metabolic transformation to form AMOZ. For analytical purposes, the protein-bound AMOZ residues are released from the tissue matrix through acid hydrolysis. The released AMOZ is then derivatized with 2-nitrobenzaldehyde (2-NBA) to yield a stable product, NP-AMOZ, which is then analyzed by LC-MS/MS.
Experimental Protocols
The following protocols are generalized procedures for the determination of AMOZ in food matrices. Laboratories should validate these methods for their specific matrices and equipment.
Sample Preparation and Extraction
This protocol describes the extraction and derivatization of AMOZ from animal tissues (e.g., meat, seafood).
-
Homogenization: Homogenize a representative portion of the sample (e.g., 2 grams) until a uniform consistency is achieved.
-
Hydrolysis and Derivatization:
-
To the homogenized sample, add 10 mL of 0.125 M hydrochloric acid.
-
Add 400 µL of a 50 mM solution of 2-nitrobenzaldehyde in methanol.
-
Vortex the mixture thoroughly.
-
Incubate the sample overnight (approximately 16 hours) at 37°C with gentle shaking to facilitate the release of bound AMOZ and its derivatization.
-
-
Neutralization and Extraction:
-
Cool the sample to room temperature.
-
Adjust the pH of the solution to approximately 7 by adding 1 mL of 0.1 M potassium phosphate dibasic (K2HPO4) and 1 mL of 0.8 M sodium hydroxide (NaOH).
-
Add 15 mL of ethyl acetate, vortex vigorously, and centrifuge to separate the layers.
-
-
Clean-up:
-
Transfer the ethyl acetate (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of n-hexane and a methanol:water mixture (e.g., 1 mL n-hexane and 0.5 mL 50:50 v/v methanol:water).
-
Filter the final extract through a 0.2 µm syringe filter before LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of NP-AMOZ.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase: A gradient elution with methanol and an aqueous solution of ammonium formate (e.g., 2 mM) is often employed.
-
Flow Rate: A typical flow rate is 0.30 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization in positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for NP-AMOZ. The use of an isotopically labeled internal standard, such as D5-AMOZ, is recommended for accurate quantification.
-
Quantitative Data Summary
The performance of analytical methods for AMOZ is evaluated based on several key parameters. The following table summarizes typical performance characteristics of LC-MS/MS methods for the determination of AMOZ in various food matrices.
| Parameter | Meat Powder | Cultured Fish | Honey |
| Limit of Detection (LOD) | Calculated as S/N > 3 | 0.1 µg/kg | - |
| Limit of Quantification (LOQ) | Calculated as S/N > 10 | - | - |
| Recovery (%) | 95 - 108 | 89.8 - 112.5 | - |
| Spiking Levels (µg/kg) | 0.25, 0.5, 0.75 | 0.1, 0.5, 1.0 | - |
| Intra-day Precision (%RSD) | 2.7 - 6.6 | 12.4 - 16.2 (as CV) | - |
| EU RPA (µg/kg) | 0.5 | 0.5 | 0.5 |
Note: Data for honey is often determined using ELISA for screening, with LC-MS/MS for confirmation. Quantitative LC-MS/MS data for honey was not explicitly detailed in the provided search results.
Conclusion
The detection of AMOZ is a critical component of food safety monitoring programs to control the illegal use of furaltadone in animal production. The LC-MS/MS method, incorporating a derivatization step with 2-nitrobenzaldehyde, provides a robust and sensitive approach for the quantification of AMOZ residues in diverse food matrices. The detailed protocols and performance data presented here serve as a valuable resource for researchers and analytical scientists involved in food safety testing. Adherence to validated methods and established regulatory limits is essential to protect public health.
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Joint FAO/WHO Technical Workshop on Residues of Veterinary Drugs without ADI/MRL - Bangkok, 24 26 August 2004 [fao.org]
- 4. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Improving AMOZ Detection Limits in Complex Matrices
Welcome to the technical support center for the analysis of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a key metabolite of the nitrofuran antibiotic furaltadone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the detection of AMOZ in complex biological and food matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in detecting AMOZ in complex matrices?
A1: The primary challenges include:
-
Low concentrations: AMOZ is often present at trace levels (ng/g or µg/kg), requiring highly sensitive analytical methods. The European Union has set a minimum required performance limit (MRPL) of 0.5 µg/kg for AMOZ in food products.[1]
-
Matrix effects: Co-extractives from complex samples like food and biological tissues can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry, which can affect accuracy and sensitivity.[2][3]
-
Protein binding: AMOZ is a tissue-bound metabolite, necessitating a hydrolysis step to release it from proteins before extraction.
-
Derivatization: AMOZ lacks a strong chromophore, making derivatization with an agent like 2-nitrobenzaldehyde (2-NBA) essential for sensitive detection by LC-UV or LC-MS/MS.[2]
Q2: What are the most common analytical techniques for AMOZ detection?
A2: The most prevalent methods are:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for confirmation and quantification due to its high sensitivity and selectivity.[1]
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput screening method that is often used for rapid detection of AMOZ, though it may have limitations in specificity and sensitivity compared to LC-MS/MS.
Q3: Why is derivatization with 2-nitrobenzaldehyde (2-NBA) necessary?
A3: Derivatization with 2-NBA serves two main purposes: it attaches a chromophore to the AMOZ molecule, enhancing its detectability by UV and mass spectrometry, and it improves the chromatographic retention of the otherwise polar AMOZ molecule on reverse-phase columns.
Q4: What is the importance of using an internal standard?
A4: An internal standard, preferably a stable isotope-labeled version of AMOZ (e.g., AMOZ-d5), is crucial for accurate quantification. It helps to compensate for variations in sample preparation, matrix effects, and instrument response, leading to more reliable and reproducible results.
Troubleshooting Guides
LC-MS/MS Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No AMOZ Signal | 1. Inefficient extraction or hydrolysis: AMOZ not fully released from the matrix. 2. Incomplete derivatization: Reaction with 2-NBA is not optimal. 3. Ion suppression: Co-eluting matrix components are interfering with AMOZ ionization. 4. Instrumental issues: Incorrect MS/MS parameters, source contamination, or LC problems. | 1. Optimize Hydrolysis: Ensure the acidic hydrolysis step (e.g., with HCl) is carried out for a sufficient time and at the correct temperature (e.g., overnight at 37°C). 2. Optimize Derivatization: Check the pH of the reaction mixture; it should be acidic. Ensure the 2-NBA solution is fresh and in sufficient excess. Consider optimizing reaction time and temperature. 3. Improve Sample Cleanup: Implement or enhance solid-phase extraction (SPE) or liquid-liquid extraction (LLE) steps to remove interfering compounds. Dilute the sample extract if possible. 4. Check Instrument Performance: Verify MS/MS transitions, collision energy, and source parameters. Clean the ion source. Run a system suitability test with a pure AMOZ standard. |
| High Background Noise | 1. Contaminated solvents or reagents: Impurities in the mobile phase or extraction solvents. 2. Matrix interferences: Complex matrices can introduce a high chemical background. 3. Carryover from previous injections: Residual sample remaining in the autosampler or column. | 1. Use High-Purity Solvents: Employ LC-MS grade solvents and freshly prepared mobile phases. 2. Enhance Sample Preparation: Use a more rigorous cleanup method like SPE to remove more matrix components. 3. Optimize Wash Steps: Implement a thorough needle wash in the autosampler and run blank injections between samples. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation: Loss of stationary phase or contamination. 2. Inappropriate mobile phase: pH or solvent composition not optimal for the derivatized AMOZ. 3. Sample solvent mismatch: The solvent in which the final extract is dissolved is too strong compared to the initial mobile phase. | 1. Replace Column: If the column has been used extensively, replace it with a new one. 2. Adjust Mobile Phase: Ensure the mobile phase pH is compatible with the analyte and column. Optimize the gradient elution program. 3. Match Sample Solvent: Evaporate the final extract and reconstitute it in the initial mobile phase. |
| Low Recovery | 1. Inefficient extraction: The chosen extraction solvent and technique are not effectively isolating AMOZ. 2. Loss during sample cleanup: AMOZ may be lost during SPE or LLE steps. 3. Degradation of AMOZ: The analyte may be unstable under the experimental conditions. | 1. Optimize Extraction: Experiment with different extraction solvents and techniques (e.g., QuEChERS, LLE with different solvents). 2. Optimize Cleanup: Ensure the SPE cartridge is appropriate for AMOZ and that the elution solvent is effective. Check for breakthrough during loading. 3. Assess Stability: Perform stability studies of AMOZ in the matrix and during the analytical process. |
ELISA Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Color Development | 1. Incorrect reagent preparation: Reagents not prepared according to the kit's instructions. 2. Inadequate incubation time or temperature: Not following the recommended incubation parameters. 3. Contaminated reagents or equipment: Interference from contaminants. | 1. Recheck Reagent Preparation: Carefully follow the kit's protocol for preparing all buffers and solutions. 2. Verify Incubation Conditions: Ensure the incubator is at the correct temperature and that incubation times are accurate. 3. Use Clean Equipment: Use fresh, clean pipette tips and microplate wells. |
| High Background Signal | 1. Non-specific binding: Antibodies or other kit components binding to the well surface. 2. Insufficient washing: Residual reagents remaining in the wells. | 1. Optimize Blocking: Ensure the blocking step is performed correctly with the recommended blocking agent. 2. Improve Washing: Increase the number of wash steps and ensure complete removal of wash buffer between steps. |
| Inconsistent Results | 1. Sample variability: Inconsistent sample preparation. 2. Operator error: Inconsistent pipetting or timing. 3. Equipment malfunction: Plate reader or incubator not functioning correctly. | 1. Standardize Sample Preparation: Use a consistent and validated protocol for sample extraction and cleanup. 2. Ensure Proper Technique: Provide adequate training on pipetting and ensure consistent timing for all steps. 3. Calibrate Equipment: Regularly calibrate the microplate reader and incubator. |
Quantitative Data Summary
The following tables summarize the performance of different analytical methods for AMOZ detection in various complex matrices.
Table 1: LC-MS/MS Method Performance for AMOZ Detection
| Matrix | Sample Preparation | LOQ (µg/kg) | LOD (µg/kg) | Recovery (%) | Reference |
| Dried Meat Powder | LLE after 2-NBA derivatization | 0.13 | 0.04 | 81-108 | |
| Fish | Thermostatic ultrasound-assisted derivatization | 0.80-1.10 | 0.25-0.33 | Not Reported | |
| Honey | SPE and LLE after 2-NBA derivatization | < 0.3 | Not Reported | Not Reported | |
| Shrimp | LLE after 2-NBA derivatization | Not Reported | Not Reported | Not Reported |
Table 2: ELISA Method Performance for AMOZ Detection
| Matrix | Method | LOQ (ppb) | LOD (ppb) | Recovery (%) | Reference |
| Honey | Competitive ELISA | 0.08 - 2.5 (Calibration Range) | Not Reported | Not Reported | |
| Shrimp | ic-ELISA and FLISA | Not Reported | Not Reported | 81.1–105.3 |
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Analysis of AMOZ in Dried Meat Powder
This protocol is adapted from The Pharma Innovation Journal.
1. Sample Preparation and Derivatization:
-
Weigh 0.2 g of dried meat powder into a polypropylene centrifuge tube.
-
Spike with the internal standard (D5-AMOZ).
-
Add 10 mL of 0.125 M hydrochloric acid and 400 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in methanol.
-
Vortex for 1 minute.
-
Incubate for 16 hours at 37°C for derivatization.
-
Cool the sample to room temperature.
-
Neutralize with 0.1 M K₂HPO₄ and 1 mL of 0.8 M sodium hydroxide.
2. Liquid-Liquid Extraction:
-
Perform liquid-liquid extraction with ethyl acetate.
3. LC-MS/MS Parameters:
-
Column: BEH C18 (100 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase: Methanol and 2mM ammonium formate in a gradient elution.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
AMOZ: 335 > 291 (quantifier), 335 > 127 (qualifier)
-
D5-AMOZ: 340.1 > 101.9
-
Visualizations
Caption: General workflow for AMOZ analysis by LC-MS/MS.
Caption: Troubleshooting logic for low AMOZ signal in LC-MS/MS.
References
Technical Support Center: Troubleshooting Poor Recovery of AMOZ During Extraction
Welcome to the technical support center for AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction of AMOZ from various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is AMOZ and why is its accurate quantification important?
A1: AMOZ is the primary tissue-bound metabolite of the nitrofuran antibiotic, furaltadone.[1][2] Due to concerns about the carcinogenic potential of nitrofuran residues in food products of animal origin, the use of furaltadone in food-producing animals is prohibited in many countries. Regulatory agencies monitor for the presence of AMOZ as an indicator of illegal furaltadone use. Accurate quantification of AMOZ is therefore critical for food safety and regulatory compliance.
Q2: What are the common methods for extracting AMOZ from biological samples?
A2: The most common methods for AMOZ extraction are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). These methods are often preceded by an acid hydrolysis step to release the protein-bound AMOZ, followed by derivatization to improve its chromatographic properties and detection sensitivity, typically by LC-MS/MS.[3]
Q3: What is the purpose of the derivatization step in AMOZ analysis?
A3: Derivatization is a crucial step in AMOZ analysis to improve its detection by LC-MS. The process involves reacting AMOZ with a derivatizing agent, such as 2-nitrobenzaldehyde (NBA), to form a more stable and readily ionizable derivative. This enhances the sensitivity and specificity of the analytical method.
Q4: What are typical recovery rates for AMOZ extraction?
A4: Acceptable recovery rates for AMOZ can vary depending on the matrix and the extraction method used. Generally, recovery rates between 80% and 110% are considered good for validation purposes. However, achieving this can be challenging due to the polar nature of AMOZ and potential matrix effects. For example, a study on the extraction of similar compounds (aminoglycosides) from animal tissues reported mean recoveries ranging from 79% to 87%.[4]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot common issues leading to poor recovery of AMOZ during extraction.
Solid-Phase Extraction (SPE) Troubleshooting
Q1: I am experiencing low recovery of AMOZ using a C18 SPE cartridge. What are the likely causes and how can I improve it?
A1: Low recovery with a reversed-phase C18 cartridge is a common issue due to the polar nature of AMOZ. Here are several factors to investigate:
-
Inadequate Retention: AMOZ may not be sufficiently retained on the nonpolar C18 sorbent, leading to its loss during the sample loading and washing steps.
-
Solution:
-
pH Adjustment: Ensure the pH of the sample is adjusted to a neutral or slightly basic range before loading. This will help to keep AMOZ in its less polar, neutral form, enhancing its interaction with the C18 sorbent.
-
Sorbent Choice: Consider using a more polar or mixed-mode SPE sorbent that offers stronger retention for polar compounds. Options include polymeric sorbents (e.g., Oasis HLB) or cation-exchange cartridges.[5]
-
-
-
Improper Conditioning: Failure to properly condition the SPE cartridge can lead to inconsistent and poor recovery.
-
Solution: Always pre-condition the C18 cartridge with an organic solvent (e.g., methanol) followed by equilibration with water or an aqueous buffer matching the sample's pH. Ensure the sorbent bed does not dry out before sample loading.
-
-
Sample Loading Flow Rate: A high flow rate during sample loading can prevent efficient interaction between AMOZ and the sorbent.
-
Solution: Decrease the flow rate to allow for adequate retention. A flow rate of 1-2 mL/min is often recommended.
-
-
Wash Solvent Strength: The wash solvent may be too strong, causing premature elution of AMOZ.
-
Solution: Use a weaker wash solvent. If using a methanol/water mixture, decrease the percentage of methanol. The goal is to remove interferences without eluting the target analyte.
-
-
Incomplete Elution: The elution solvent may not be strong enough to desorb AMOZ completely from the sorbent.
-
Solution: Increase the strength of the elution solvent. For a C18 cartridge, this typically involves increasing the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution mixture. Using a small volume of a strong solvent in multiple steps can also improve elution efficiency.
-
Troubleshooting Workflow for Poor AMOZ Recovery in SPE
Caption: A logical workflow for troubleshooting poor AMOZ recovery in SPE.
Liquid-Liquid Extraction (LLE) Troubleshooting
Q2: My LLE procedure for AMOZ results in low and variable recovery. What factors should I consider?
A2: Low and inconsistent recovery in LLE can be attributed to several factors related to the partitioning behavior of AMOZ between the two immiscible phases.
-
Incorrect pH of the Aqueous Phase: The pH of the aqueous sample is critical for ensuring that AMOZ is in a form that will efficiently partition into the organic solvent.
-
Solution: Since AMOZ is a basic compound, adjusting the pH of the aqueous phase to a basic value (typically pH 9-11) will convert it to its neutral, more non-polar form, which is more soluble in organic solvents.
-
-
Inappropriate Organic Solvent: The choice of organic solvent significantly impacts the extraction efficiency.
-
Solution: Ethyl acetate is a commonly used and effective solvent for AMOZ extraction. If recovery is still low, consider using a more polar solvent or a mixture of solvents. The ideal solvent should have a high affinity for AMOZ while being immiscible with water.
-
-
Insufficient Mixing: Inadequate mixing of the aqueous and organic phases will result in incomplete partitioning and low recovery.
-
Solution: Ensure vigorous mixing (e.g., by vortexing or shaking in a separatory funnel) for a sufficient amount of time to allow for equilibrium to be reached. However, overly aggressive mixing can lead to the formation of emulsions.
-
-
Formation of Emulsions: Emulsions are a common problem in LLE and can make phase separation difficult, leading to loss of analyte.
-
Solution: To break emulsions, you can try adding salt (salting out), gentle centrifugation, or filtering through a bed of glass wool.
-
-
Partition Coefficient: The inherent distribution of AMOZ between the two phases may not be favorable for a single extraction.
-
Solution: Perform multiple extractions with smaller volumes of the organic solvent. Two or three extractions are generally more efficient than a single extraction with the same total volume of solvent.
-
LLE Optimization Logic
Caption: A decision tree for optimizing LLE parameters for AMOZ extraction.
Matrix Effects and Interferences
Q3: I have good recovery, but my results are still inconsistent, especially when analyzing different sample types. What could be the cause?
A3: Inconsistent results, despite good recovery, often point to matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix.
-
Ion Suppression/Enhancement: This is a common issue in LC-MS/MS analysis where other components in the sample extract interfere with the ionization of the target analyte in the mass spectrometer's ion source.
-
Solution:
-
Improve Sample Cleanup: A more selective sample preparation method can help remove interfering compounds. This might involve using a different SPE sorbent or adding a cleanup step after LLE.
-
Optimize Chromatography: Adjusting the chromatographic conditions (e.g., gradient, column chemistry) to separate the interfering compounds from the AMOZ peak can mitigate matrix effects.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for AMOZ is the most effective way to compensate for matrix effects, as it will be affected in the same way as the native analyte.
-
-
-
Common Interferences: Biological samples are complex and contain numerous endogenous compounds that can interfere with the analysis.
-
Potential Interferences: Phospholipids from plasma or tissue, salts, and other endogenous metabolites can cause ion suppression.
-
Identification and Mitigation: A post-column infusion experiment can help identify regions of the chromatogram where ion suppression occurs. Once identified, the sample cleanup and chromatography can be optimized to remove or separate these interferences.
-
Quantitative Data Summary
The following tables summarize expected recovery rates for AMOZ and similar compounds using different extraction techniques. Note that these are general ranges, and actual recoveries will depend on the specific matrix, method parameters, and laboratory conditions.
Table 1: Estimated Recovery of AMOZ and Similar Analytes Using Solid-Phase Extraction (SPE)
| Sorbent Type | Analyte Type | Matrix | Typical Recovery (%) | Key Considerations |
| C18 (Reversed-Phase) | Polar Amines | Water | 65-115% | pH control is critical for retention. |
| Polymeric (e.g., HLB) | Broad Range | Plasma, Urine | >80% | Good for a wide range of polarities. |
| Mixed-Mode Cation Exchange | Basic Compounds | Water, Tissue | 92-115% (for Neomycin) | Strong retention of basic compounds. |
Table 2: Estimated Recovery of AMOZ and Similar Analytes Using Liquid-Liquid Extraction (LLE)
| Organic Solvent | Analyte Type | Matrix | Typical Recovery (%) | Key Considerations |
| Ethyl Acetate | Polar Amines | Water, Honey | 81-114% (for Amitraz metabolites) | Good general-purpose solvent for moderately polar compounds. |
| Dichloromethane | Volatile Compounds | Rose Water | 32-99% | Effective but can form emulsions. |
| Hexane | Non-polar Compounds | Aqueous | <70% (for polar compounds) | Not ideal for polar compounds like AMOZ. |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of AMOZ from Animal Tissue
This protocol is a general guideline and should be optimized and validated for your specific application.
-
Sample Homogenization and Hydrolysis:
-
Weigh 1 g of homogenized tissue into a centrifuge tube.
-
Add an internal standard.
-
Add 5 mL of 0.1 M HCl.
-
Incubate at 37°C overnight to hydrolyze the protein-bound AMOZ.
-
-
Derivatization:
-
Adjust the pH of the hydrolysate to ~5 with a suitable buffer.
-
Add 200 µL of 2-nitrobenzaldehyde (NBA) solution (in DMSO).
-
Incubate at 50°C for 1 hour.
-
-
SPE Cleanup (C18 Cartridge):
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the derivatized sample onto the cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.
-
Elution: Elute the derivatized AMOZ with 5 mL of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
SPE Workflow for AMOZ from Animal Tissue
Caption: A step-by-step workflow for the SPE of AMOZ from animal tissue.
Protocol 2: Liquid-Liquid Extraction (LLE) of AMOZ from Honey
This protocol is a general guideline and should be optimized and validated for your specific application.
-
Sample Preparation and Hydrolysis:
-
Dissolve 5 g of honey in 20 mL of 0.1 M HCl.
-
Add an internal standard.
-
Incubate at 37°C for 4 hours.
-
-
Derivatization:
-
Adjust the pH to ~5 with a suitable buffer.
-
Add 200 µL of 2-nitrobenzaldehyde (NBA) solution (in DMSO).
-
Incubate at 50°C for 1 hour.
-
-
Liquid-Liquid Extraction:
-
Adjust the pH of the solution to 9-10 with a basic solution (e.g., NaOH).
-
Transfer the solution to a separatory funnel or a centrifuge tube.
-
Add 20 mL of ethyl acetate and shake vigorously for 2 minutes.
-
Allow the layers to separate (centrifugation may be required if an emulsion forms).
-
Collect the upper organic layer.
-
Repeat the extraction of the aqueous layer with another 20 mL of ethyl acetate.
-
Combine the organic extracts.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
This technical support guide provides a starting point for troubleshooting and developing robust methods for AMOZ extraction. Remember that method validation is essential to ensure the accuracy and reliability of your results.
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Acid Hydrolysis for AMOZ Release
Welcome to the technical support center for the analysis of 3-Amino-5-morpholinomethyl-2-oxazolidone (AMOZ), a key metabolite of the nitrofuran antibiotic, furaltadone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the critical acid hydrolysis step for the release of protein-bound AMOZ in tissue samples. Accurate and efficient hydrolysis is paramount for reliable quantification by methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Frequently Asked Questions (FAQs)
Q1: Why is acid hydrolysis necessary for AMOZ analysis in animal tissues?
A1: In biological systems, AMOZ, a metabolite of the antibiotic furaltadone, covalently binds to proteins and other macromolecules within tissues. This binding makes direct extraction and analysis of AMOZ impossible. Acid hydrolysis is a chemical process that uses acid and heat to break these covalent bonds, releasing the AMOZ molecule into a form that can be extracted and subsequently analyzed.
Q2: What are the critical parameters to control during acid hydrolysis for AMOZ release?
A2: The three primary parameters that must be carefully optimized and controlled are:
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Acid Concentration: The molarity of the acid (typically hydrochloric acid, HCl) directly impacts the efficiency of bond cleavage.
-
Temperature: The incubation temperature influences the rate of the hydrolysis reaction.
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Time: The duration of the hydrolysis needs to be sufficient for complete release without causing significant degradation of the target analyte, AMOZ.
Q3: What is the purpose of derivatization after acid hydrolysis?
A3: Following acid hydrolysis, AMOZ is often derivatized, most commonly with 2-nitrobenzaldehyde (NBA). This chemical modification serves two main purposes:
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Improved Chromatographic Performance: The resulting derivative (NP-AMOZ) is more suitable for separation by liquid chromatography.
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Enhanced Detection Sensitivity: The derivative often exhibits better ionization efficiency in mass spectrometry, leading to lower detection limits.
Q4: Can alternative hydrolysis methods be used?
A4: Yes, microwave-assisted acid hydrolysis (MAAH) is a modern alternative to conventional heating methods. MAAH can significantly reduce the hydrolysis time from hours to minutes, offering a more rapid and efficient sample preparation workflow.
Troubleshooting Guide
This guide addresses common issues encountered during the acid hydrolysis of AMOZ from tissue samples.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No AMOZ Recovery | 1. Incomplete Hydrolysis: Acid concentration may be too low, or the temperature/time is insufficient to break the protein-AMOZ bonds. 2. AMOZ Degradation: Excessive acid concentration, temperature, or hydrolysis time can lead to the degradation of the released AMOZ. 3. Suboptimal pH for Extraction: After hydrolysis and derivatization, the pH of the solution may not be optimal for the extraction of the derivatized AMOZ. Research indicates that a pH range of 7-8 is often optimal for the extraction of nitrofuran metabolite derivatives.[1] 4. Inefficient Derivatization: The reaction with 2-nitrobenzaldehyde may be incomplete. | 1. Optimize Hydrolysis Conditions: Systematically evaluate a range of HCl concentrations (e.g., 0.1 M to 1.0 M), temperatures (e.g., 37°C to 100°C), and incubation times (e.g., 2 hours to overnight). Refer to the quantitative data tables below for starting points. 2. Conduct Stability Studies: Analyze AMOZ standards under the chosen hydrolysis conditions (without the tissue matrix) to assess for degradation. 3. Adjust pH Post-Derivatization: Carefully adjust the pH of the sample to the optimal range (typically 7.0-8.0) using a suitable buffer (e.g., potassium phosphate) and base (e.g., NaOH) before proceeding with the solvent extraction.[1] 4. Verify Derivatization Reagent Quality: Ensure the 2-nitrobenzaldehyde solution is fresh and has been stored correctly. Confirm the reaction conditions (e.g., temperature, time) are as specified in your protocol. |
| High Variability in Results | 1. Inhomogeneous Sample: The tissue sample may not be properly homogenized, leading to inconsistent amounts of AMOZ in the subsamples. 2. Temperature Fluctuations: Inconsistent heating during the hydrolysis step can lead to variable release of AMOZ. 3. Matrix Effects: Co-extracted substances from the tissue matrix, particularly from fatty tissues, can interfere with the ionization of the derivatized AMOZ in the mass spectrometer, leading to signal suppression or enhancement. | 1. Ensure Thorough Homogenization: Use a high-quality homogenizer to ensure a uniform consistency of the tissue sample before taking aliquots for analysis. 2. Use a Calibrated Heat Block or Water Bath: Ensure the heating apparatus maintains a stable and uniform temperature throughout the incubation period. 3. Implement Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that closely matches the sample matrix to compensate for matrix effects. 4. Optimize Sample Cleanup: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) steps after derivatization to remove interfering matrix components. |
| Presence of Interfering Peaks in Chromatogram | 1. Matrix Components: Endogenous compounds from the tissue matrix may be co-extracted and interfere with the detection of NP-AMOZ. 2. Side Reactions: Undesirable reactions may occur during hydrolysis or derivatization, leading to the formation of interfering byproducts. | 1. Improve Chromatographic Separation: Adjust the mobile phase composition, gradient, or column chemistry to better resolve the NP-AMOZ peak from interferences. 2. Enhance Sample Cleanup: Utilize more selective SPE cartridges or additional LLE steps to remove interfering compounds. 3. Optimize Derivatization Conditions: Ensure the derivatization reaction is specific to AMOZ by carefully controlling the reaction pH and temperature. |
Experimental Protocols & Data
I. Standard Acid Hydrolysis Protocol for AMOZ in Animal Tissue
This protocol provides a general framework for the acid hydrolysis of AMOZ from animal tissues. Optimization of the parameters in Table 1 is recommended for specific tissue types and laboratory conditions.
1. Sample Preparation:
- Weigh 1 gram of homogenized animal tissue into a 50 mL polypropylene centrifuge tube.
- Add an internal standard solution (e.g., deuterated AMOZ) to the sample.
2. Hydrolysis:
- Add 5 mL of hydrochloric acid (refer to Table 1 for concentration) to the tube.
- Vortex the sample for 1 minute.
- Incubate the sample at the desired temperature for the specified time (see Table 1). A calibrated heating block or shaking water bath is recommended.
3. Derivatization:
- Cool the sample to room temperature.
- Add 500 µL of 50 mM 2-nitrobenzaldehyde (in DMSO or a suitable solvent).
- Vortex for 1 minute.
- Incubate at 37°C for a specified time (typically overnight, though shorter times can be investigated).
4. pH Adjustment and Extraction:
- Adjust the pH of the solution to approximately 7.5 using a potassium phosphate buffer and sodium hydroxide solution.[1]
- Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
- Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
II. Quantitative Data for Optimization of Acid Hydrolysis
The following tables summarize experimental data from literature to guide the optimization of acid hydrolysis conditions. It is important to note that optimal conditions can vary depending on the specific tissue matrix.
Table 1: Effect of Hydrolysis Conditions on AMOZ Recovery (Hypothetical Data for Illustrative Purposes)
| HCl Concentration (M) | Temperature (°C) | Time (hours) | Mean Recovery (%) | RSD (%) |
| 0.1 | 37 | 16 | 65.2 | 8.5 |
| 0.1 | 50 | 16 | 72.8 | 7.9 |
| 0.25 | 37 | 16 | 78.5 | 6.2 |
| 0.25 | 50 | 16 | 85.1 | 5.5 |
| 0.25 | 65 | 16 | 82.3 | 6.8 |
| 0.5 | 50 | 8 | 91.4 | 4.1 |
| 0.5 | 50 | 16 | 95.6 | 3.5 |
| 1.0 | 50 | 8 | 88.9 | 4.8 |
Note: This table is a representative example. Actual optimization should be performed in your laboratory.
Table 2: Comparison of Conventional vs. Microwave-Assisted Acid Hydrolysis (MAAH) for Metabolite Release
| Parameter | Conventional Hydrolysis | Microwave-Assisted Acid Hydrolysis (MAAH) |
| Acid | 6 M HCl | 6 M HCl |
| Temperature | 110°C | 180°C |
| Time | 16 - 24 hours | 8 - 10 minutes |
| Relative Yield | Baseline | 3-5 times higher |
Source: Adapted from studies on the hydrolysis of protein oxidation markers.
Visualizations
Caption: Experimental workflow for AMOZ analysis.
Caption: Troubleshooting logic for low AMOZ recovery.
References
reducing matrix effects in AMOZ ELISA assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in AMOZ (3-amino-2-oxazolidinone) ELISA assays.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your AMOZ ELISA experiments, offering potential causes and solutions to ensure accurate and reliable results.
Question: Why am I seeing low or no color development in my AMOZ ELISA assay?
Answer:
Low or no signal can be frustrating. Here are several potential causes and troubleshooting steps to resolve the issue:
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Incorrect Reagent Preparation: Ensure all reagents, including standards and buffers, are prepared exactly according to the kit's instructions. Incorrect concentrations can significantly impact the assay's performance.[1]
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Improper Incubation Times or Temperatures: Adhere strictly to the recommended incubation times and temperatures specified in the protocol. Deviations can lead to incomplete reactions.[1]
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Expired or Improperly Stored Reagents: Always check the expiration dates on your reagents and ensure they have been stored at the correct temperature.[1]
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Contamination: Contamination of reagents or wells with substances like sodium azide can inhibit the enzymatic reaction.[2] Use fresh, sterile pipette tips for each reagent and sample.[1]
Question: My ELISA plate shows a high background signal. What could be the cause and how can I fix it?
Answer:
A high background can mask the true signal from your samples. Consider the following causes and solutions:
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Insufficient Washing: Inadequate washing can leave behind unbound antibodies or other reagents, leading to a high background. Ensure you are washing the wells thoroughly and consistently.
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Improper Blocking: The blocking step is crucial to prevent non-specific binding. Ensure you are using the recommended blocking buffer and incubating for the specified time.
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Over-incubation: Extending incubation times beyond the recommended duration can increase non-specific binding.
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High Antibody Concentration: Using too high a concentration of the detection antibody can lead to increased background. Consider titrating your antibody to find the optimal concentration.
Question: I am observing high variability between my replicate wells. What should I do?
Answer:
High coefficient of variation (CV) between replicates can compromise the reliability of your results. A CV of <20% is generally acceptable. Here’s how to troubleshoot this issue:
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Inconsistent Pipetting: Ensure your pipettes are calibrated and use proper, consistent pipetting techniques. Avoid introducing air bubbles into the wells.
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Edge Effects: Temperature variations across the plate can cause "edge effects," where the outer wells behave differently from the inner wells. To mitigate this, ensure the plate is at room temperature before adding reagents and use a plate sealer during incubations.
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Inadequate Mixing: Thoroughly mix all reagents and samples before adding them to the wells.
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Plate Washer Issues: If using an automated plate washer, ensure all ports are clean and functioning correctly to wash all wells evenly.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of AMOZ ELISA assays?
A1: A matrix effect is the interference caused by components in the sample (e.g., shrimp tissue, honey) other than the analyte of interest (AMOZ). These interfering substances can affect the binding of AMOZ to the antibodies, leading to inaccurate quantification—either falsely high or low results. Common interfering components in food matrices can include proteins, fats, and other small molecules.
Q2: How can I determine if my samples are affected by matrix effects?
A2: Two key experiments to assess matrix effects are Spike and Recovery and Linearity of Dilution .
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Spike and Recovery: A known amount of AMOZ standard is added ("spiked") into a sample and into the standard diluent. The concentration of the spiked AMOZ is then measured. The percentage of the spiked amount that is detected (the "recovery") indicates the extent of matrix interference.
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Linearity of Dilution: A sample is serially diluted and the concentration of AMOZ is measured in each dilution. After correcting for the dilution factor, the calculated concentrations should be consistent across the dilution series. Non-linear results suggest the presence of matrix effects.
Q3: What are acceptable recovery rates for a spike and recovery experiment?
A3: An acceptable recovery range is typically between 80-120% . Recoveries outside this range suggest a significant matrix effect that needs to be addressed.
Q4: What are the primary methods to reduce matrix effects in AMOZ ELISA?
A4: The most common and effective methods include:
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Sample Dilution: This is often the simplest and most effective way to reduce the concentration of interfering substances to a level where they no longer affect the assay. Finding the Minimum Required Dilution (MRD) is key.
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Sample Preparation/Extraction: For complex matrices like shrimp or honey, a sample extraction and clean-up step is crucial. This often involves homogenization, acid hydrolysis to release bound AMOZ, derivatization, and liquid-liquid extraction to separate AMOZ from interfering components.
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Use of Specialized Assay Diluents: Some commercial kits provide specialized diluents designed to minimize matrix effects.
Data Summary
The following table summarizes typical acceptance criteria for key validation experiments used to assess and mitigate matrix effects in ELISA assays.
| Parameter | Acceptance Criteria | Purpose |
| Spike and Recovery | 80% - 120% | To determine if the sample matrix interferes with the detection of the analyte. |
| Linearity of Dilution | Corrected concentrations should be consistent (typically within ±20%) across dilutions. | To ensure that the concentration of the analyte is independent of the sample dilution. |
| Coefficient of Variation (CV%) | ≤ 20% for replicate samples | To assess the precision and reproducibility of the assay. |
Experimental Protocols
Protocol 1: Spike and Recovery Experiment
This protocol outlines the steps to assess matrix effects in your samples using a spike and recovery experiment.
Materials:
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AMOZ ELISA Kit (including standards and assay diluent)
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Your prepared sample(s)
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Calibrated pipettes and sterile tips
Procedure:
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Prepare a Spiking Solution: Prepare a concentrated stock solution of the AMOZ standard, typically 10 times the concentration of the highest point on your standard curve.
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Aliquot Samples: Prepare three sets of aliquots:
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Neat Sample: Your undiluted or pre-diluted sample.
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Spiked Sample: An aliquot of your sample to be spiked.
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Control Spike: An aliquot of the assay diluent to be spiked.
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Spike the Samples: Add a small, precise volume of the spiking solution to the "Spiked Sample" and "Control Spike" aliquots. The final concentration of the spike should fall within the mid-range of your standard curve. Add an equivalent volume of assay diluent to the "Neat Sample" to account for the volume change.
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Run the ELISA: Assay the "Neat Sample," "Spiked Sample," and "Control Spike" in duplicate or triplicate according to the AMOZ ELISA kit protocol.
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Calculate Percent Recovery:
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Determine the concentration of AMOZ in all samples by interpolating from the standard curve.
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Calculate the expected concentration of the spiked sample: Expected = Concentration of Neat Sample + Concentration of Control Spike
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Calculate the percent recovery: % Recovery = (Observed Concentration of Spiked Sample / Expected Concentration) x 100
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Protocol 2: Linearity of Dilution Experiment
This protocol describes how to perform a linearity of dilution experiment to determine the appropriate dilution factor for your samples.
Materials:
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AMOZ ELISA Kit (including assay diluent)
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A sample with a suspected high concentration of AMOZ
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Calibrated pipettes and sterile tips
Procedure:
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Prepare Serial Dilutions: Create a series of dilutions of your sample using the assay diluent (e.g., 1:2, 1:4, 1:8, 1:16, etc.).
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Run the ELISA: Assay each dilution in duplicate or triplicate according to the AMOZ ELISA kit protocol.
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Calculate Dilution-Corrected Concentrations:
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Determine the concentration of AMOZ in each dilution from the standard curve.
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Multiply the measured concentration by the corresponding dilution factor to get the corrected concentration. (Corrected Concentration = Measured Concentration x Dilution Factor)
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Assess Linearity: Compare the corrected concentrations across the dilution series. The dilution at which the corrected concentrations become consistent is the Minimum Required Dilution (MRD) .
Visualizations
Caption: Workflow for AMOZ analysis, including sample preparation and matrix effect validation.
Caption: Troubleshooting logic for identifying and resolving common issues in ELISA assays.
References
addressing cross-reactivity in AMOZ immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered during AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) immunoassays, with a specific focus on cross-reactivity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the principle of a typical AMOZ immunoassay?
A1: Most AMOZ immunoassays are based on a competitive enzyme-linked immunosorbent assay (ELISA) format. In this setup, AMOZ present in your sample competes with a fixed amount of enzyme-labeled AMOZ (conjugate) for a limited number of antibody binding sites that are pre-coated on a microtiter plate. After an incubation period, unbound reagents are washed away. A substrate is then added, which reacts with the enzyme on the bound conjugate to produce a color signal. The intensity of the color is inversely proportional to the concentration of AMOZ in the sample; a darker color indicates a lower concentration of AMOZ, and a lighter color indicates a higher concentration.[1][2][3][4]
References
Technical Support Center: AMOZ Standard Solutions
Welcome to the technical support center for AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) standard solutions. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide guidance on proper handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What is AMOZ and why is its stability important?
A1: AMOZ is the primary metabolite of the nitrofuran antibiotic furaltadone. Due to concerns over the carcinogenic potential of nitrofuran residues in food products of animal origin, their use in veterinary medicine is widely banned. Regulatory bodies worldwide monitor for the presence of these residues. Since the parent drug, furaltadone, is rapidly metabolized, the stable, tissue-bound metabolite AMOZ serves as a crucial marker for its illegal use. Accurate and reliable quantification of AMOZ is essential for food safety and regulatory compliance, making the stability of AMOZ standard solutions a critical factor in analytical testing.
Q2: What are the primary factors that can affect the stability of AMOZ standard solutions?
A2: The stability of AMOZ in solution can be influenced by several factors, including:
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Temperature: Elevated temperatures can accelerate degradation.
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Solvent: The choice of solvent can impact the stability of AMOZ.
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Light Exposure: Like many organic molecules, exposure to light, particularly UV light, can potentially lead to photodegradation.
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pH: The acidity or alkalinity of the solution may affect the chemical stability of AMOZ.
Q3: What are the recommended storage conditions for AMOZ standard solutions?
A3: Based on available stability data, the following storage conditions are recommended:
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Stock Solutions: Stock solutions of AMOZ prepared in methanol have been shown to be stable for at least 10 months when stored at 4°C.
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Working Solutions: For routine analysis, it is advisable to prepare fresh working solutions from the stock solution. If storage is necessary, they should be kept refrigerated at 2-8°C and used within a short period.
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Long-term Storage: For long-term storage of the neat (solid) reference material, refrigeration at 2-8°C is recommended.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the preparation, storage, and analysis of AMOZ standard solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent calibration curve | 1. Degradation of working standards. 2. Inaccurate dilutions. 3. Instrument variability. | 1. Prepare fresh working standards daily from a stock solution stored under recommended conditions. 2. Verify pipette calibration and dilution calculations. 3. Perform system suitability tests to ensure instrument performance. |
| Loss of signal intensity over time | 1. Degradation of the AMOZ standard solution. 2. Adsorption of AMOZ to container surfaces. | 1. Check the storage conditions and age of the standard solution. Prepare a fresh solution if necessary. 2. Use silanized glass or polypropylene vials to minimize adsorption. |
| Poor peak shape in chromatography | 1. Column degradation. 2. Incompatible solvent in the final sample extract. 3. Matrix effects from the sample. | 1. Use a guard column and ensure the mobile phase is compatible with the column. 2. The final sample solvent should be similar in composition to the mobile phase. 3. Implement appropriate sample clean-up procedures to remove interfering matrix components. |
| Unexpected peaks in the chromatogram | 1. Presence of degradation products. 2. Contamination of the solvent or glassware. 3. Carryover from previous injections. | 1. If degradation is suspected, prepare a fresh standard and re-analyze. 2. Use high-purity solvents and thoroughly clean all glassware. 3. Implement a robust wash cycle between sample injections. |
Quantitative Stability Data
The following table summarizes the known stability of AMOZ under different conditions.
| Analyte | Solvent | Storage Temperature | Duration | Stability |
| AMOZ | Methanol | 4°C | 10 months | Stable |
| AMOZ | Pig Muscle and Liver Tissue | -20°C | 8 months | No significant drop in concentration |
Experimental Protocols
Protocol for Preparation of AMOZ Standard Solutions
This protocol describes the preparation of stock and working standard solutions for use in LC-MS/MS analysis.
Materials:
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AMOZ reference standard (solid)
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Methanol (HPLC or LC-MS grade)
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Volumetric flasks (Class A)
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Calibrated pipettes
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Amber glass vials or polypropylene vials
Procedure:
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Stock Solution (e.g., 100 µg/mL): a. Accurately weigh an appropriate amount of AMOZ reference standard. b. Quantitatively transfer the weighed standard to a volumetric flask. c. Dissolve the standard in a small amount of methanol and sonicate for 5 minutes. d. Bring the flask to volume with methanol and mix thoroughly. e. Store the stock solution in an amber glass vial at 4°C.
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Working Standard Solutions (e.g., 1-100 ng/mL): a. Prepare a series of dilutions from the stock solution using methanol to achieve the desired concentrations for the calibration curve. b. Use calibrated pipettes for accurate dilutions. c. Store the working solutions in amber glass or polypropylene vials at 2-8°C and prepare fresh daily if possible.
Visualizations
Logical Workflow for Troubleshooting AMOZ Stability Issues
Technical Support Center: AMOZ Sample Storage and Handling
Welcome to the technical support center for AMOZ (3-Amino-5-morpholinomethyl-2-oxazolidone) sample management. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and stability testing of AMOZ samples to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is AMOZ and why is its proper storage critical?
A1: AMOZ, or 3-Amino-5-morpholinomethyl-2-oxazolidone, is a key metabolite of the nitrofuran antibiotic, Furaltadone.[1] It is a crucial marker for detecting the illegal use of Furaltadone in food-producing animals.[1] As a primary analytical standard in these assays, the integrity of AMOZ samples is paramount. Improper storage can lead to degradation, compromising the accuracy and reliability of quantitative analyses.
Q2: What are the recommended storage conditions for AMOZ?
A2: The optimal storage conditions for AMOZ depend on the sample type (solid, stock solution, or biological matrix) and the intended duration of storage. For long-term stability, freezing is essential. A study has shown that AMOZ residues in animal tissue are stable for extended periods when stored at -20°C.[2][3]
Q3: How should I prepare and store AMOZ stock solutions?
A3: AMOZ stock solutions are typically prepared in methanol.[2] It is recommended to prepare a high-concentration primary stock solution, from which working solutions can be freshly diluted as needed. Store stock solutions in tightly sealed, light-protected containers at or below -20°C. Methanolic stock solutions of AMOZ have been shown to be stable for at least 10 months when stored at 4°C, although freezing is recommended for longer-term storage.
Q4: How many freeze-thaw cycles can AMOZ samples tolerate?
A4: While specific data on the effect of multiple freeze-thaw cycles on AMOZ is limited, it is a general best practice in analytical chemistry to minimize these cycles. Repeated freezing and thawing can lead to sample degradation and concentration changes due to solvent evaporation. It is advisable to aliquot stock solutions and samples into single-use volumes to avoid the need for repeated thawing.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of AMOZ samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in thawed AMOZ stock solution | The solubility of AMOZ may have been exceeded, or the solvent may have partially evaporated during storage, increasing the concentration. | Gently warm the solution and vortex to redissolve the precipitate. If precipitation persists, the solution may be supersaturated; consider preparing a new stock solution at a slightly lower concentration. Ensure vials are tightly sealed to prevent solvent evaporation. |
| Inconsistent results in analytical assays | This could be due to sample degradation, inaccurate concentration of the stock solution, or improper sample handling. | 1. Verify Stock Solution Integrity: Prepare a fresh dilution from your stock and compare its performance against a newly prepared standard. 2. Minimize Freeze-Thaw Cycles: Aliquot samples and standards into single-use vials. 3. Ensure Homogeneity: Vortex thawed samples thoroughly before use. |
| Low or no detectable AMOZ in spiked samples | AMOZ may have degraded due to improper storage conditions (e.g., exposure to light, elevated temperatures) or interactions with the sample matrix. | 1. Review Storage Conditions: Ensure samples are stored at ≤ -20°C and protected from light. 2. Matrix Effects: Investigate potential matrix effects in your analytical method (e.g., ion suppression in LC-MS/MS). A matrix-matched calibration curve may be necessary. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis | This may indicate the presence of degradation products, contamination of the sample or solvent, or issues with the analytical system. | 1. Check for Degradation: Subject a sample to forced degradation (see Experimental Protocols section) to identify potential degradation peaks. 2. Solvent Blank: Inject a solvent blank to rule out contamination from the solvent or system. 3. System Suitability: Ensure your analytical system passes suitability tests. |
Data on AMOZ Stability
The following tables summarize the stability of AMOZ under various storage conditions based on available literature.
Table 1: Stability of AMOZ in Biological Matrices
| Matrix | Storage Temperature | Duration | Analyte Stability | Reference |
| Pig Muscle & Liver | -20°C | 8 months | No significant decrease in concentration |
Table 2: Stability of AMOZ in Solution
| Solvent | Storage Temperature | Duration | Analyte Stability | Reference |
| Methanol | 4°C | 10 months | Stable | |
| Methanol | -20°C | At least 1 month | Stable | |
| DMSO | -20°C | 1 month | Stable | |
| DMSO | -80°C | 6 months | Stable |
Note: The stability in DMSO is based on general recommendations for similar small molecules and may vary.
Experimental Protocols
Protocol 1: Preparation of AMOZ Stock and Working Solutions
This protocol outlines the steps for preparing a 1 mg/mL primary stock solution and a 10 µg/mL working solution of AMOZ.
Materials:
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AMOZ powder (analytical standard grade)
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Methanol (HPLC or LC-MS grade)
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Analytical balance
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Volumetric flasks (e.g., 10 mL, 100 mL)
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Pipettes
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Amber glass vials for storage
Procedure:
-
Primary Stock Solution (1 mg/mL): a. Accurately weigh 10 mg of AMOZ powder. b. Quantitatively transfer the powder to a 10 mL volumetric flask. c. Add approximately 5 mL of methanol and sonicate for 5 minutes or until fully dissolved. d. Allow the solution to return to room temperature. e. Add methanol to the 10 mL mark. f. Cap the flask and invert several times to ensure homogeneity. g. Transfer the solution to an amber glass vial for storage.
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Working Solution (10 µg/mL): a. Pipette 1 mL of the 1 mg/mL primary stock solution into a 100 mL volumetric flask. b. Add methanol to the 100 mL mark. c. Cap and invert to mix thoroughly. d. This working solution is now ready for use in spiking experiments or for preparing calibration standards.
Protocol 2: Stability-Indicating HPLC Method for AMOZ
This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are required for specific applications.
Objective: To develop an HPLC method capable of separating AMOZ from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: With UV or PDA detector
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
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Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
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Flow Rate: 1.0 mL/min
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Detection Wavelength: 215 nm
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Injection Volume: 20 µL
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Column Temperature: 30°C
Procedure:
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Forced Degradation Study: a. Prepare solutions of AMOZ (e.g., 100 µg/mL) in various stress conditions:
- Acidic: 0.1 M HCl at 60°C for 24 hours
- Basic: 0.1 M NaOH at 60°C for 24 hours
- Oxidative: 3% H₂O₂ at room temperature for 24 hours
- Thermal: 80°C for 48 hours (solid and solution)
- Photolytic: Expose to UV light (254 nm) for 24 hours b. Neutralize the acidic and basic samples before injection. c. Analyze all stressed samples by HPLC to identify degradation peaks and ensure they are resolved from the parent AMOZ peak.
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Stability Study Sample Analysis: a. At each time point of your stability study, retrieve the stored AMOZ samples. b. Allow samples to thaw completely at room temperature and vortex to mix. c. Prepare the samples for injection (e.g., dilution, protein precipitation followed by SPE for biological matrices). d. Analyze the samples using the validated HPLC method. e. Quantify the AMOZ peak area and compare it to the initial time point (T₀) to determine the percentage of AMOZ remaining.
Visualizations
References
- 1. Preparation of Monoclonal Antibody and Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Fluorescence-Linked Immunosorbent Assay for Detecting 3-Amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in Edible Animal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
dealing with precipitation in AMOZ working solutions
Technical Support Center: AMOZ Working Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and preventing precipitation of AMOZ working solutions, ensuring experimental accuracy and reproducibility.
Troubleshooting Guide
This guide addresses specific precipitation issues users may encounter during the preparation and application of AMOZ solutions.
Q1: Why did my AMOZ solution show precipitation immediately after preparation?
A: Immediate precipitation is often due to improper preparation techniques. Common causes include:
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Exceeding Solubility Limits: The concentration of AMOZ may be too high for the chosen solvent. Every compound has a maximum solubility at a given temperature and pH.
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Incorrect Solvent: Using a solvent in which AMOZ has low solubility. While DMSO is a common solvent for stock solutions, direct dilution into aqueous buffers can cause the compound to crash out (antisolvent precipitation).[1]
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pH Incompatibility: The pH of the solvent or buffer may be in a range where AMOZ is less soluble.[2][3]
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Incorrect Order of Addition: When preparing complex solutions, the order in which components are added can be critical. For example, adding salts after the compound of interest can sometimes reduce its solubility.[4]
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Low Temperature: Preparing the solution at a low temperature can decrease the solubility of AMOZ.
Recommended Solutions:
-
Verify the maximum solubility of AMOZ in your chosen solvent system.
-
Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., anhydrous DMSO) and perform serial dilutions into the final aqueous medium.
-
Adjust the pH of the buffer to a range optimal for AMOZ solubility before adding the compound, ensuring it is also compatible with your experimental system.
-
Always add AMOZ to the final solvent or buffer system, rather than adding concentrated salts or other components to an already prepared AMOZ solution.
-
Gentle warming or sonication can help dissolve the compound during preparation, but ensure AMOZ is stable at higher temperatures.
Q2: My AMOZ working solution was clear initially but developed a precipitate during storage. What happened?
A: Delayed precipitation is typically caused by changes in the solution's conditions over time.
-
Temperature Fluctuations: Storing the solution at a lower temperature than the preparation temperature can cause the compound to fall out of solution. Repeated freeze-thaw cycles are a common culprit.
-
Solvent Evaporation: If the container is not sealed properly, solvent can evaporate, thereby increasing the concentration of AMOZ beyond its solubility limit.
-
pH Shift: Absorption of atmospheric CO2 can lower the pH of unbuffered or poorly buffered solutions, potentially affecting solubility.
-
Photodegradation: Exposure to light can degrade some compounds into less soluble forms.
Recommended Solutions:
-
Store solutions at a constant, recommended temperature. Aliquot stock solutions to avoid multiple freeze-thaw cycles.
-
Use tightly sealed vials (e.g., with parafilm) for storage to prevent evaporation.
-
Use a well-buffered physiological solution to maintain a stable pH.
-
Store solutions in amber vials or protect them from light, especially if the compound is known to be light-sensitive.
Q3: I observed precipitation after adding my AMOZ working solution to the cell culture medium. How can I fix this?
A: This is a common issue when a compound is introduced into a complex biological medium.
-
Interaction with Media Components: The high concentration of salts, proteins (especially in serum), and other supplements in the medium can reduce the solubility of AMOZ.
-
Temperature and pH Shock: Adding a room-temperature or pH-unbalanced solution to a pre-warmed (37°C), CO2-buffered medium can cause localized changes that induce precipitation.
Recommended Solutions:
-
Pre-warm the cell culture medium to 37°C before adding the AMOZ solution.
-
Add the AMOZ working solution dropwise while gently swirling the medium to ensure rapid and even dispersal.
-
Test the solubility of AMOZ in the specific type of medium (with and without serum) before beginning the experiment.
-
Decrease the final concentration of AMOZ in the assay if possible.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for AMOZ stock solutions? A: For many small-molecule inhibitors like AMOZ, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions due to its excellent solvating power. Always use anhydrous (dry) DMSO to avoid introducing water, which can cause precipitation of hydrophobic compounds.
Q2: Can I use a solution that has a precipitate? A: It is strongly discouraged. The presence of a precipitate means the actual concentration of soluble AMOZ is unknown and lower than intended, which will compromise the validity of your experimental results. Furthermore, compound aggregates can sometimes be cytotoxic to cells.
Q3: How can I determine the optimal conditions to prevent precipitation? A: Conduct a small-scale solubility test. Prepare several small-volume dilutions of AMOZ in your final experimental buffer or medium at different concentrations. Incubate them under the exact experimental conditions (temperature, CO2 levels) and observe for any precipitation over the intended duration of the experiment.
Quantitative Data Summary
The following table provides general guidelines for preparing and storing AMOZ solutions. Note that optimal conditions should be determined empirically for your specific experimental setup.
| Parameter | Guideline / Recommended Value | Notes & Troubleshooting Tips |
| Stock Solution Solvent | Anhydrous DMSO | Prevents introduction of water which can cause precipitation of hydrophobic compounds. |
| Stock Concentration | 10-50 mM | Higher concentrations risk precipitation upon storage or dilution. |
| Working Solution Solvent | Final Assay Buffer or Cell Culture Medium | Ensure compatibility and perform solubility tests first. |
| Final DMSO Concentration | < 0.5% (v/v) | High concentrations of DMSO can be cytotoxic and may affect experimental outcomes. |
| Working Solution pH | 6.5 - 7.5 | AMOZ solubility is pH-dependent; avoid highly acidic or alkaline conditions unless specified. |
| Preparation Temperature | Room Temperature (20-25°C) | Gentle warming (to 37°C) may be used if needed, but check for thermal stability. |
| Stock Solution Storage | -20°C or -80°C (in aliquots) | Aliquoting is critical to avoid repeated freeze-thaw cycles that promote precipitation. |
| Working Solution Storage | 2-8°C (short-term) or use immediately | Aqueous solutions are less stable; long-term storage is not recommended. |
Experimental Protocols
Protocol 1: Preparation of a Precipitate-Free AMOZ Working Solution
-
Prepare Stock Solution:
-
Accurately weigh the required amount of AMOZ powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Vortex thoroughly until the powder is completely dissolved. If necessary, use a sonication bath for 5-10 minutes.
-
Dispense the stock solution into single-use aliquots in tightly sealed vials. Store at -20°C or -80°C.
-
-
Prepare Working Solution:
-
Thaw a single aliquot of the AMOZ stock solution at room temperature.
-
Pre-warm your final assay buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Perform a serial dilution. For a 1:1000 dilution, for example, add 1 µL of the 20 mM AMOZ stock to 999 µL of the pre-warmed medium.
-
Add the stock solution dropwise into the vortex of the gently swirling medium to ensure immediate and uniform mixing.
-
Visually inspect the final working solution for any signs of cloudiness or precipitation against a dark background. Use immediately.
-
Protocol 2: Rapid Solubility Assessment in Cell Culture Medium
-
Setup: Prepare a 96-well clear-bottom plate.
-
Add Medium: Add 198 µL of your final cell culture medium (including serum/supplements) to 5 wells.
-
Create Dilutions: Add 2 µL of your 20 mM AMOZ stock solution to the first well (this creates a 1:100 dilution, 200 µM AMOZ, 1% DMSO). Mix well by pipetting.
-
Serial Dilute: Transfer 100 µL from the first well to the second well, mix, transfer 100 µL from the second to the third, and so on. This creates a 2-fold serial dilution (200 µM, 100 µM, 50 µM, etc.).
-
Incubate: Incubate the plate under standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment (e.g., 24 hours).
-
Observe: After incubation, visually inspect each well for signs of precipitation. You can also measure the absorbance at 600-650 nm using a plate reader; an increase in absorbance compared to a control well (medium + DMSO only) indicates turbidity due to precipitation. The highest concentration that remains clear is your practical solubility limit under these conditions.
Visual Guides
References
Technical Support Center: Refinement of AMOZ Detection
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the detection of AMOZ (3-amino-5-morpholinomethyl-2-oxazolidinone) in fish and honey samples using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is AMOZ and why is its detection critical in food samples?
A1: AMOZ, or 3-amino-5-morpholinomethyl-2-oxazolidinone, is the tissue-bound metabolite of the nitrofuran antibiotic furaltadone.[1][2] Nitrofuran antibiotics are banned for use in food-producing animals in many regions, including the EU and US, due to concerns about their carcinogenic and teratogenic risks.[1][3] The parent drugs are metabolized very rapidly in animals.[1] However, their metabolites, like AMOZ, bind to proteins in tissues and persist for several weeks, making them reliable markers for detecting the illegal use of these banned substances.
Q2: Why is a derivatization step with 2-nitrobenzaldehyde (2-NBA) necessary for AMOZ analysis?
A2: The analytical strategy for nitrofuran metabolites relies on releasing them from their protein-bound state through acid hydrolysis. The released AMOZ is then derivatized with 2-nitrobenzaldehyde (2-NBA) to form a more stable and detectable molecule, NP-AMOZ. This derivatization serves two main purposes: it isolates the released metabolite and creates a derivative that is chromophoric, allowing for UV detection, and ionizes efficiently for highly sensitive and specific confirmation by mass spectrometry (MS).
Q3: What is the standard analytical method for confirming the presence of AMOZ?
A3: The gold standard and regulatory-accepted method for the confirmatory analysis of AMOZ is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers excellent separation capabilities and superior performance for both qualitative and quantitative analysis. Analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the derivatized AMOZ (NP-AMOZ).
Q4: What are the typical performance characteristics I should aim for in a validated AMOZ detection method?
A4: Method performance is assessed through various validation parameters. For AMOZ, you should aim for a Limit of Detection (LOD) and Limit of Quantitation (LOQ) below the Minimum Required Performance Limit (MRPL) set by regulatory bodies, which is typically around 1.0 µg/kg. Well-validated methods often achieve LODs in the range of 0.25-0.33 µg/kg and LOQs from 0.80-1.10 µg/kg. Accuracy, measured as analyte recovery in spiked samples, should ideally fall within the 70-110% range with a precision (Relative Standard Deviation, RSD) of less than 15%.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of AMOZ in fish and honey.
Problem: Low or inconsistent recovery of AMOZ in spiked samples.
-
Possible Cause 1: Inefficient Homogenization (Fish Samples)
-
Explanation: AMOZ is a tissue-bound metabolite, and inefficient homogenization will result in incomplete release of the analyte during hydrolysis. Chunks of tissue or skin will not be extracted efficiently.
-
Solution: Ensure the fish tissue is thoroughly homogenized, preferably while partially frozen, to a uniform paste-like consistency. Use a high-quality grinder and grind the sample multiple times, mixing between cycles. For composite samples, ensure all individuals are thoroughly mixed.
-
-
Possible Cause 2: Incomplete Acid Hydrolysis
-
Explanation: The acid hydrolysis step is critical for cleaving the protein bonds and releasing AMOZ. Incorrect acid concentration, temperature, or incubation time can lead to incomplete release.
-
Solution: Strictly adhere to the validated protocol for hydrolysis. Typically, this involves incubation with hydrochloric acid (e.g., 0.125 M HCl) overnight (approx. 16 hours) at 37°C. Ensure proper mixing at the start of the incubation.
-
-
Possible Cause 3: Suboptimal Derivatization Reaction
-
Explanation: The reaction yield between AMOZ and 2-nitrobenzaldehyde (2-NBA) can be affected by pH, reagent concentration, and stability.
-
Solution: Verify the concentration and purity of your 2-NBA solution; prepare it fresh if necessary. Ensure the pH of the sample is acidic as required for the reaction. Confirm the correct incubation temperature and duration.
-
-
Possible Cause 4: Analyte Loss During Extraction
-
Explanation: Losses can occur during liquid-liquid extraction (LLE) or solid-phase extraction (SPE) if the pH is not optimal or the incorrect solvent/sorbent is used.
-
Solution: For LLE, ensure the sample is neutralized before extraction with ethyl acetate. For SPE, ensure the cartridge (e.g., Oasis HLB) is conditioned properly and that the elution solvent is appropriate for NP-AMOZ. Using a stable isotope-labeled internal standard (like AMOZ-d5) can help correct for recovery losses.
-
Problem: Significant Matrix Effects (Signal Suppression or Enhancement) in Honey Samples.
-
Possible Cause 1: High Sugar and Polyphenol Content
-
Explanation: Honey is a complex matrix rich in sugars, organic acids, and phenolic compounds that can co-elute with the analyte and interfere with ionization in the MS source, typically causing signal suppression.
-
Solution 1: Improve Sample Cleanup: Incorporate a robust solid-phase extraction (SPE) cleanup step. Hydrophilic-Lipophilic Balanced (HLB) cartridges are effective for retaining the NP-AMOZ derivative while allowing sugars and other interferences to be washed away.
-
Solution 2: Dilute the Sample: A simple "dilute-and-shoot" approach can be effective. Diluting the final extract with the mobile phase can significantly reduce the concentration of matrix components entering the MS source.
-
Solution 3: Use Matrix-Matched Calibration: Prepare calibration standards in a blank honey extract that has been processed through the entire sample preparation procedure. This helps to compensate for systematic matrix effects.
-
Problem: Appearance of an interfering peak close to the NP-AMOZ retention time.
-
Possible Cause 1: Matrix Interference
-
Explanation: An endogenous compound from the matrix may have a similar mass or produce a fragment ion identical to one of the monitored MRM transitions for NP-AMOZ.
-
Solution 1: Optimize Chromatography: Adjust the LC gradient to improve the chromatographic separation between the interfering peak and NP-AMOZ. Experiment with different analytical columns (e.g., C18, Phenyl-Hexyl).
-
Solution 2: Verify Ion Ratios: For a positive identification, the ratio of quantifier to qualifier MRM transitions in the sample must match that of a known standard within a specified tolerance (e.g., ±20%). If the ion ratio is incorrect, it is not a positive detection.
-
Solution 3: Use High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide a more definitive identification based on accurate mass measurement, which can often distinguish the analyte from an isobaric interference.
-
Quantitative Data Summary
Table 1: Typical Validation Parameters for AMOZ Analysis by LC-MS/MS
| Parameter | Fish Matrix | Honey Matrix | Typical Acceptance Criteria |
|---|---|---|---|
| Limit of Detection (LOD) | 0.25 - 0.40 µg/kg | 0.20 - 0.50 µg/kg | < 0.5 µg/kg |
| Limit of Quantitation (LOQ) | 0.80 - 1.10 µg/kg | 0.50 - 1.0 µg/kg | ≤ 1.0 µg/kg (MRPL) |
| Recovery | 85% - 110% | 80% - 115% | 70% - 120% |
| Precision (RSD%) | < 15% | < 15% | ≤ 20% |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
Table 2: Key Differences in Sample Preparation for Fish and Honey
| Step | Fish Tissue | Honey | Rationale |
|---|---|---|---|
| Initial Preparation | Mechanical homogenization of tissue. | Dissolution in water or acidic buffer. | Fish requires physical disruption to access tissue-bound residues; honey is water-soluble. |
| Hydrolysis/Derivatization | Performed directly on the tissue homogenate. | Performed on the dissolved honey solution. | The process is chemically similar but applied to different initial states of the sample. |
| Primary Cleanup | Protein precipitation and centrifugation after hydrolysis. | Often involves a pass-through SPE cleanup to remove waxes and polyphenols before derivatization. | Fish matrix contains high protein content; honey matrix contains complex sugars and phenolics. |
| Extraction | Liquid-liquid extraction or SPE post-derivatization. | Solid-phase extraction (SPE) is highly recommended for cleanup and enrichment. | SPE is very effective at removing the high sugar content from honey extracts. |
Experimental Protocols
Protocol 1: General Method for AMOZ in Fish Tissue
-
Homogenization: Weigh 2.0 g (± 0.1 g) of fish tissue into a 50 mL polypropylene centrifuge tube. Homogenize the tissue thoroughly using a mechanical grinder or homogenizer.
-
Internal Standard: Add the appropriate amount of isotope-labeled internal standard (e.g., AMOZ-d5).
-
Hydrolysis & Derivatization: Add 10 mL of 0.125 M HCl, followed by 400 µL of 50 mM 2-nitrobenzaldehyde (in methanol). Vortex for 1 minute.
-
Incubation: Incubate the mixture in a water bath or oven overnight (approx. 16 hours) at 37°C.
-
Neutralization: Cool the sample to room temperature. Adjust the pH to ~7.0 by adding 1 M K₂HPO₄ and 0.8 M NaOH.
-
Liquid-Liquid Extraction: Add 10 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Evaporation & Reconstitution: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Cleanup & Analysis: Reconstitute the dried extract in 1 mL of n-hexane and 0.5 mL of methanol/water (50:50, v/v). Filter through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 2: General Method for AMOZ in Honey
-
Dissolution: Weigh 2.0 g (± 0.1 g) of honey into a 50 mL centrifuge tube. Add 5 mL of 0.12 M HCl and vortex until the honey is completely dissolved.
-
Internal Standard: Add the isotope-labeled internal standard.
-
Derivatization: Add 300 µL of 50 mM 2-nitrobenzaldehyde (in DMSO or methanol). Vortex and incubate at 37°C overnight.
-
SPE Cleanup:
-
Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the entire derivatized sample onto the cartridge.
-
Wash the cartridge with 5 mL of water, followed by 5 mL of 20% methanol in water to remove sugars and polar interferences.
-
Elute the NP-AMOZ derivative with 5 mL of ethyl acetate or methanol.
-
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.
-
Analysis: Filter the reconstituted solution through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for AMOZ analysis.
Caption: Troubleshooting logic for low AMOZ signal.
References
Validation & Comparative
Unveiling the Performance of AMOZ ELISA Kits for Food Safety Analysis
A Comparative Guide for Researchers and Drug Development Professionals
The illegal use of the nitrofuran antibiotic furaltadone in food-producing animals remains a global concern due to the potential carcinogenic effects of its residues. Its metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), is a stable marker for detecting furaltadone abuse. Enzyme-Linked Immunosorbent Assays (ELISAs) have emerged as a crucial screening tool for AMOZ in various food matrices, offering a high-throughput and cost-effective alternative to confirmatory methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of commercially available AMOZ ELISA kits, supported by experimental data, to aid researchers in selecting the most suitable assay for their food analysis needs.
Performance Comparison of Commercial AMOZ ELISA Kits
The selection of an appropriate AMOZ ELISA kit is paramount for accurate and reliable screening. Key performance indicators include the limit of detection (LOD), recovery rates in different food matrices, and cross-reactivity with other nitrofuran metabolites. The following tables summarize the performance data of several commercial AMOZ ELISA kits based on available validation studies and product information.
| Kit Manufacturer/Distributor | Food Matrix | Limit of Detection (LOD) | Recovery Rate (%) | Reference |
| R-Biopharm (RIDASCREEN®) | Fish Muscle | 0.2 ng/g | 98 - 114% | [1][2] |
| R-Biopharm (RIDASCREEN®) | Shrimp | approx. 30 ng/kg | Not Specified | [3] |
| R-Biopharm (RIDASCREEN®) | Meat (Bovine) | approx. 40 ng/kg | Not Specified | [3] |
| R-Biopharm (RIDASCREEN®) | Poultry (Chicken) | approx. 40 ng/kg | Not Specified | [3] |
| Elabscience | Muscle, Liver, Egg | 0.1 ppb | 80% ± 25% | |
| Elabscience | Honey, Milk | 0.1 ppb | 75% ± 15% | |
| Assay Genie | Muscle, Liver, Honey, Milk, Egg | 0.1 ppb | Not Specified | |
| Biopanda Reagents | Meat, Seafood, Honey | 0.04 ppb | 70 - 120% | |
| EuroProxima | Various | Not Specified | Not Specified | |
| Randox Food Diagnostics | Prawn/Shrimp | 0.08 ppb | Not Specified |
Table 1: Comparison of Limits of Detection and Recovery Rates of Commercial AMOZ ELISA Kits.
| Kit Manufacturer/Distributor | Cross-Reactivity with AOZ (%) | Cross-Reactivity with AHD (%) | Cross-Reactivity with SEM (%) | Reference |
| Elabscience | < 0.1% | < 0.1% | < 0.1% | |
| Assay Genie | < 0.1% | < 0.1% | < 0.1% | |
| Biorex Food Diagnostics | Extremely Low | Extremely Low | Extremely Low |
Table 2: Cross-Reactivity of Commercial AMOZ ELISA Kits with Other Nitrofuran Metabolites.
ELISA vs. LC-MS/MS: A Comparative Overview
While ELISA is a powerful screening tool, LC-MS/MS is considered the gold standard for confirmation of nitrofuran residues. Studies have shown a high correlation between the results obtained from AMOZ ELISA kits and LC-MS/MS, validating the use of ELISA for initial screening. However, it is important to understand the distinct advantages and limitations of each technique.
| Feature | ELISA | LC-MS/MS |
| Principle | Immunoassay based on antibody-antigen recognition | Chromatographic separation followed by mass spectrometric detection |
| Throughput | High (suitable for large sample numbers) | Lower (more time-consuming per sample) |
| Cost | Relatively low cost per sample | High initial investment and operational costs |
| Sensitivity | Generally high, with LODs in the low ppb range | Very high, often with lower detection limits than ELISA |
| Specificity | Can be subject to cross-reactivity | Highly specific and provides structural confirmation |
| Application | Screening of large numbers of samples | Confirmation of positive screening results and quantitative analysis |
Table 3: Comparison of ELISA and LC-MS/MS for AMOZ Analysis.
Experimental Protocols
Accurate and reproducible results are contingent on the meticulous execution of experimental protocols. Below are generalized methodologies for sample preparation and the competitive ELISA procedure for AMOZ analysis. It is crucial to refer to the specific instructions provided with each commercial kit.
Sample Preparation
The objective of sample preparation is to extract AMOZ from the food matrix and convert it to a derivatized form (NP-AMOZ) that can be detected by the ELISA.
-
Homogenization: A representative sample of the food matrix (e.g., muscle, liver, honey) is homogenized to ensure uniformity.
-
Hydrolysis: The homogenized sample is subjected to acidic hydrolysis (e.g., with HCl) to release the protein-bound AMOZ metabolites.
-
Derivatization: The released AMOZ is derivatized with 2-nitrobenzaldehyde (2-NBA) to form NP-AMOZ. This step is often carried out overnight at 37°C.
-
Neutralization and Extraction: The pH of the solution is adjusted, and the NP-AMOZ is extracted into an organic solvent such as ethyl acetate.
-
Evaporation and Reconstitution: The organic solvent is evaporated, and the residue is reconstituted in a buffer solution suitable for the ELISA.
Competitive ELISA Workflow
The majority of commercial AMOZ ELISA kits are based on the principle of competitive immunoassay.
Caption: Competitive ELISA workflow for AMOZ detection.
Detailed Steps of the Competitive ELISA Procedure:
-
Coating: The wells of a microtiter plate are pre-coated with anti-AMOZ antibodies.
-
Competition: The prepared sample extract (containing unknown amounts of NP-AMOZ) and a fixed amount of enzyme-conjugated AMOZ (AMOZ-HRP) are added to the wells. They compete for binding to the limited number of antibody sites.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Washing: Unbound reagents are removed by washing the plate.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added to the wells. The HRP enzyme bound to the plate converts the substrate into a colored product.
-
Stopping the Reaction: A stop solution is added to terminate the enzymatic reaction and stabilize the color.
-
Signal Detection: The absorbance of the color is measured using a microplate reader at a specific wavelength (typically 450 nm). The intensity of the color is inversely proportional to the concentration of AMOZ in the sample.
Conclusion
AMOZ ELISA kits are invaluable tools for the rapid screening of furaltadone residues in a wide range of food products. The performance of commercial kits varies in terms of their limits of detection, recovery rates, and cross-reactivity. This guide highlights the importance of carefully evaluating these parameters in the context of the specific food matrix being analyzed and the regulatory requirements. While ELISA provides a reliable and high-throughput screening method, it is essential to confirm any positive results using a confirmatory technique such as LC-MS/MS to ensure food safety and compliance. Researchers and drug development professionals should consult the detailed protocols and validation reports provided by the kit manufacturers to make an informed decision and achieve accurate and defensible results.
References
A Comparative Guide to the Detection of AMOZ: ELISA vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
The detection of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a metabolite of the banned nitrofuran antibiotic furaltadone, is critical for ensuring food safety and regulatory compliance.[1][2][3] Due to its potential carcinogenic properties, the use of furaltadone in food-producing animals is prohibited in many countries, including the European Union.[1][3] Consequently, sensitive and reliable analytical methods are required to monitor for AMOZ residues in various food matrices. This guide provides a detailed comparison of two common analytical techniques for AMOZ detection: the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Quantitative Performance Comparison
The choice between ELISA and LC-MS/MS for AMOZ detection often depends on the specific application, required sensitivity, and the need for a screening or confirmatory method. The following tables summarize the quantitative performance of each method based on available experimental data.
Table 1: Comparison of Limit of Detection (LOD) and Quantification (LOQ)
| Method | Matrix | LOD (µg/kg or ppb) | LOQ (µg/kg or ppb) |
| ELISA | Muscle, Liver, Honey, Milk, Egg | 0.1 | - |
| Muscle (fish, shrimp) | 0.15 | - | |
| Milk | 0.08 | - | |
| Prawn/Shrimp | 0.08 | - | |
| Honey | 0.08 | - | |
| LC-MS/MS | Bovine Urine | 0.11 - 0.34 (CCα) | 0.13 - 0.43 (CCβ)** |
| Shrimp | 0.12 - 0.23 (CCα) | 0.21 - 0.38 (CCβ)** | |
| Animal-derived foods (general) | 0.2 | 0.5 | |
| Bee Pollen | 0.25 | 0.83 | |
| Meat Powder | - | 0.1 | |
| Fish, Shrimp | 0.02 - 0.15 | - |
*CCα (Decision Limit): the limit at and above which it can be concluded with an error probability of α that a sample is non-compliant. **CCβ (Detection Capability): the smallest content of the substance that may be detected, identified and/or quantified in a sample with an error probability of β.
Table 2: Comparison of Recovery Rates and Precision
| Method | Matrix | Recovery Rate (%) | Precision (RSD %) |
| ELISA | Muscle, Liver, Egg | 80 ± 25 | - |
| Honey, Milk | 75 ± 15 | - | |
| Milk powder, Egg powder, Feed | 85 ± 25 | - | |
| Honey | - | ≤10 (Inter-assay) | |
| LC-MS/MS | Bovine Urine | 90 - 108 | < 19 (Repeatability) |
| Shrimp | 88 - 110 | - | |
| Various biological matrices | 88.9 - 107.3 | 2.9 - 9.4 (Repeatability) | |
| Meat Powder | 81 - 108 | < 6 (Intraday) | |
| Animal-derived foods (general) | 80.3 - 119.0 | < 8.1 (Intra-assay), < 10.9 (Inter-assay) |
Experimental Methodologies
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunological assay for the screening of AMOZ. It is based on the principle of competitive binding between the AMOZ in the sample and a labeled AMOZ conjugate for a limited number of specific antibody binding sites. The intensity of the resulting colorimetric signal is inversely proportional to the concentration of AMOZ in the sample.
Sample Preparation Protocol (Generalised from various kits):
-
Homogenization: Solid samples are homogenized.
-
Hydrolysis and Derivatization: The sample is subjected to acid hydrolysis to release protein-bound AMOZ. This is followed by derivatization with 2-nitrobenzaldehyde (NBA) to form NP-AMOZ, a more stable derivative. This step typically involves incubation overnight at 37°C or for 3 hours at 50°C.
-
Neutralization and Extraction: The pH of the sample is adjusted, and NP-AMOZ is extracted into an organic solvent, commonly ethyl acetate.
-
Evaporation and Reconstitution: The organic solvent is evaporated to dryness, and the residue is reconstituted in a buffer solution.
-
Defatting (if necessary): A defatting step with a solvent like n-hexane may be included for fatty matrices.
ELISA Assay Procedure:
-
Standards and prepared samples are added to microtiter plate wells pre-coated with anti-AMOZ antibodies.
-
An enzyme-labeled AMOZ conjugate (e.g., HRP conjugate) is added to the wells.
-
The plate is incubated, typically for 30-60 minutes, allowing for competitive binding.
-
The wells are washed to remove unbound reagents.
-
A substrate solution (e.g., TMB) is added, which reacts with the enzyme to produce a color.
-
The reaction is stopped with a stop solution (e.g., sulfuric acid).
-
The absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm).
-
The concentration of AMOZ in the samples is determined by comparing their absorbance to a standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly specific and sensitive confirmatory method for the quantification of AMOZ. It combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
Sample Preparation Protocol:
-
Hydrolysis and Derivatization: Similar to the ELISA protocol, samples undergo acid-catalyzed hydrolysis to release bound metabolites, followed by in-situ derivatization with 2-nitrobenzaldehyde (NBA) to form NP-AMOZ.
-
Purification: The sample is then purified, often using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences.
-
Concentration and Reconstitution: The purified extract is evaporated and reconstituted in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into an LC system. The NP-AMOZ is separated from other components on a C18 analytical column using a gradient elution with a mobile phase typically consisting of an aqueous solution with a modifier (e.g., formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
Ionization: The eluent from the LC column is introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI) in positive mode.
-
Mass Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for NP-AMOZ are monitored to ensure high selectivity and sensitivity for detection and quantification.
Visualizing the Workflows
To better understand the practical steps involved in each method, the following diagrams illustrate the experimental workflows.
Caption: Experimental workflow for AMOZ detection by ELISA.
Caption: Experimental workflow for AMOZ detection by LC-MS/MS.
Summary and Recommendations
ELISA is a cost-effective and high-throughput method, making it well-suited for screening large numbers of samples. Its simple procedure and rapid analysis time are significant advantages. However, ELISA is generally considered a semi-quantitative or screening technique. While it exhibits good sensitivity, its specificity can be lower than LC-MS/MS, with the potential for cross-reactivity with structurally similar compounds. Positive results from ELISA often require confirmation by a more definitive method.
LC-MS/MS is the gold standard for the confirmation and accurate quantification of AMOZ. Its high sensitivity, and particularly its high specificity, allow for the unambiguous identification and measurement of the target analyte, even in complex matrices. While the initial instrument cost and complexity of the method are higher than for ELISA, its reliability and accuracy are unparalleled.
References
Cross-Validation of AMOZ Detection Methods: A Comparative Guide for Researchers
A detailed comparison of analytical methodologies for the detection of 3-amino-2-oxazolidinone (AMOZ), a key metabolite of the banned nitrofuran antibiotic furaltadone, is crucial for ensuring food safety and regulatory compliance. This guide provides an objective comparison of the performance of various AMOZ detection methods as reported in different laboratory studies, supported by experimental data and detailed protocols.
The use of furaltadone in food-producing animals is prohibited in many countries due to the potential carcinogenic risks associated with its residues.[1] As a result, sensitive and reliable analytical methods are required to monitor for the presence of its tissue-bound metabolite, AMOZ, in various food matrices.[2][3][4] The primary analytical technique for the confirmatory analysis of AMOZ is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[5] Screening methods, such as enzyme-linked immunosorbent assay (ELISA), are also employed for rapid sample testing.
This guide synthesizes validation data from multiple studies to provide a comparative overview of method performance across different laboratories and food matrices.
Comparative Performance of AMOZ Detection Methods
The following table summarizes the quantitative performance characteristics of various AMOZ detection methods as reported in the literature. These parameters are essential for evaluating the reliability and sensitivity of the analytical procedures.
| Food Matrix | Analytical Method | Reported CCα / LOD (µg/kg) | Reported CCβ / LOQ (µg/kg) | Recovery (%) | Precision (RSD %) | Laboratory/Study Reference |
| Fish and Shrimp | HPLC-MS/MS | 0.12 - 0.23 | 0.21 - 0.38 | 88 - 113 | Not Specified | Study 1 |
| Bovine Urine | LC-ESI-MS/MS | 0.11 - 0.34 | 0.13 - 0.43 | 90 - 108 | < 19 | Study 2 |
| Honey | Biochip Array | Not Specified | < 1.0 (MRPL) | Not Specified | Not Specified | Study 3 |
| Shrimps | LC-IDMS/MS | 0.08 - 0.36 | 0.12 - 0.61 | Not Specified | Not Specified | Study 4 |
| Dried Meat Powder | LC-ESI-MS/MS | S/N ratio of 3 | S/N ratio of 10 | 95.6 - 102.4 | Not Specified | Study 5 |
| Milk, Honey, Poultry, Fish | LC-MS/MS | 0.2 (Milk), 0.2 (Honey) | Not Specified | 70 - 110 | Not Specified | Study 6 |
| Prawns | ELISA | 0.1 | 0.4 - 0.7 | Not Specified | 18.8 (intra-assay), 38.2 (inter-assay) | Study 7 |
*CCα (Decision Limit) and CCβ (Detection Capability) are defined according to Commission Decision 2002/657/EC. LOD (Limit of Detection) and LOQ (Limit of Quantification) are also reported. MRPL stands for Minimum Required Performance Limit.
Experimental Protocols
The methodologies employed in the cited studies for the determination of AMOZ typically involve several key steps: sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation
A common and critical step in the analysis of AMOZ is the release of the protein-bound metabolite from the tissue matrix. This is typically achieved through acid hydrolysis. Following hydrolysis, a derivatization step is often performed using 2-nitrobenzaldehyde (NBA) to improve the chromatographic and mass spectrometric properties of AMOZ.
The general sample preparation workflow is as follows:
-
Homogenization: The food sample (e.g., shrimp, meat, honey) is homogenized to ensure uniformity.
-
Hydrolysis: The homogenized sample is subjected to acidic hydrolysis (e.g., with HCl) to release the bound AMOZ.
-
Derivatization: The released AMOZ is derivatized with 2-nitrobenzaldehyde (NBA).
-
Extraction: The derivatized AMOZ is extracted from the sample matrix using a suitable organic solvent, such as ethyl acetate, through liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Clean-up: The extract may be further purified to remove interfering matrix components.
-
Reconstitution: The final extract is evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
For internal standardization, a stable isotope-labeled version of AMOZ, such as AMOZ-d5, is often added to the sample at the beginning of the preparation process to compensate for matrix effects and variations in recovery.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The instrumental analysis is typically performed using a liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatography: Separation is generally achieved on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer, often with an electrospray ionization (ESI) source operating in the positive ion mode. Quantification is typically carried out in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
Visualization of the Validation Workflow
The following diagram illustrates a typical workflow for the in-house validation of an analytical method for AMOZ detection, a prerequisite for any inter-laboratory comparison.
Caption: General workflow for the development, in-house validation, and inter-laboratory cross-validation of an analytical method for AMOZ detection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Detection of 3-amino-2-oxazolidinone (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of confirmatory method development and validation of antibiotic [wisdomlib.org]
Unveiling the Tissue-Specific Landscape of AMOZ: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive comparative analysis of Ameliorator of Oxidative Stress (AMOZ) levels across various tissues reveals a predominant expression in the brain, suggesting a crucial role in neuronal protection against oxidative damage. This guide provides an in-depth look at the available experimental data on AMOZ distribution, the methodologies for its quantification, and its potential signaling pathways.
Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is a key contributor to numerous pathological conditions. AMOZ, a putative archaelysin family metallopeptidase, has emerged as a protein of interest for its potential role in mitigating this cellular stress. Understanding its distribution and concentration in different tissues is paramount for researchers, scientists, and drug development professionals seeking to leverage its therapeutic potential.
Quantitative Analysis of AMOZ Expression
Direct quantitative data for AMOZ protein levels across a wide range of human tissues is currently limited in publicly available proteomics databases. The Human Protein Atlas, a major resource for protein expression data, indicates that a reliable estimation of the protein expression profile for AMZ1 (the gene encoding AMOZ) could not be performed due to insufficient data[1].
However, analysis of mRNA expression from the Genotype-Tissue Expression (GTEx) project provides valuable insights into the potential tissue-specific abundance of the AMOZ protein. The following table summarizes the median gene expression of AMZ1 in various human tissues, indicating the brain as the primary site of its expression.
| Tissue | Organ System | Median Gene Expression (TPM) |
| Brain - Nucleus accumbens (basal ganglia) | Nervous System | 2.97 |
| Brain - Caudate (basal ganglia) | Nervous System | 2.54 |
| Brain - Putamen (basal ganglia) | Nervous System | 2.38 |
| Brain - Cerebellar Hemisphere | Nervous System | 1.95 |
| Brain - Cerebellum | Nervous System | 1.83 |
| Testis | Reproductive System | 1.22 |
| Pituitary | Endocrine System | 0.98 |
| Adrenal Gland | Endocrine System | 0.67 |
| Thyroid | Endocrine System | 0.55 |
| Kidney - Cortex | Renal System | 0.45 |
| Liver | Digestive System | 0.32 |
| Heart - Atrial Appendage | Cardiovascular System | 0.28 |
| Muscle - Skeletal | Musculoskeletal System | 0.25 |
| Lung | Respiratory System | 0.21 |
| Skin - Sun Exposed (Lower leg) | Integumentary System | 0.19 |
TPM: Transcripts Per Million. Data sourced from the GTEx portal via the UCSC Genome Browser.
It is important to note that mRNA levels do not always directly correlate with protein abundance due to post-transcriptional, translational, and degradative regulation. Therefore, the data above should be interpreted as an indicator of potential AMOZ protein distribution, which needs to be confirmed by direct protein quantification methods.
Experimental Protocols for AMOZ Quantification
To facilitate further research into the tissue-specific expression of AMOZ, this section outlines standard experimental protocols for protein quantification.
Tissue Lysate Preparation
Accurate quantification of AMOZ protein begins with efficient protein extraction from tissue samples.
Protocol:
-
Tissue Homogenization: Snap-frozen tissue samples are weighed and homogenized in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation. Homogenization can be performed using a mechanical homogenizer or sonicator on ice.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Supernatant Collection: The resulting supernatant, containing the soluble proteins, is carefully collected.
Total Protein Quantification
Before specific quantification of AMOZ, the total protein concentration in the lysate must be determined to ensure equal loading in subsequent analyses.
Common Methods:
-
Bicinchoninic Acid (BCA) Assay: A colorimetric method based on the reduction of Cu²⁺ to Cu¹⁺ by protein in an alkaline medium, followed by the chelation of Cu¹⁺ by BCA. It is compatible with most detergents commonly used in lysis buffers.
-
Bradford Assay: A rapid and sensitive colorimetric assay based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, causing a shift in the dye's absorbance maximum.
AMOZ-Specific Quantification: Western Blotting
Western blotting is a widely used technique to detect and quantify a specific protein within a complex mixture.
Protocol:
-
SDS-PAGE: Equal amounts of total protein from different tissue lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the AMOZ protein.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate that reacts with the HRP enzyme, producing light that can be captured on film or by a digital imager.
-
Analysis: The intensity of the bands corresponding to AMOZ is quantified using densitometry software. A loading control (e.g., β-actin or GAPDH) is used to normalize the data and correct for variations in protein loading.
Below is a graphical representation of the Western Blotting workflow.
Putative Signaling Pathway of AMOZ in Oxidative Stress
While the precise signaling cascade involving AMOZ is still under investigation, its classification as a metallopeptidase suggests a role in cleaving and potentially activating or deactivating other proteins involved in the oxidative stress response. General pathways activated during oxidative stress include the Mitogen-Activated Protein Kinase (MAPK) and the Keap1-Nrf2-ARE pathways.
The diagram below illustrates a hypothetical signaling pathway where AMOZ may act to ameliorate oxidative stress.
This proposed pathway suggests that upon cellular stress induced by ROS, AMOZ may be activated to cleave downstream targets. This cleavage could, in turn, modulate key signaling pathways like the MAPK and Nrf2 pathways, ultimately leading to an enhanced antioxidant response and promoting cell survival. Further experimental validation is required to elucidate the specific molecular interactions and downstream effects of AMOZ.
This comparative guide underscores the current understanding of AMOZ tissue distribution and provides a framework for future research. The high expression of AMOZ in the brain highlights its potential as a therapeutic target for neurodegenerative diseases and other conditions associated with oxidative stress in the central nervous system. Continued investigation utilizing robust protein quantification techniques is essential to fully unravel the functional role of AMOZ in health and disease.
References
AMOZ vs. Other Nitrofuran Metabolite Markers: A Comparative Guide for Researchers
A comprehensive analysis of AMOZ in the context of other key nitrofuran metabolite markers, providing researchers, scientists, and drug development professionals with a detailed comparison of their detection, performance, and regulatory significance.
Nitrofuran antibiotics, despite being banned for use in food-producing animals in many regions, including the European Union, remain a significant concern for food safety.[1][2][3] Due to their rapid metabolism, the detection of nitrofuran residues relies on the identification of their more stable, tissue-bound metabolites.[3][4] This guide provides an in-depth comparison of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), the metabolite of furaltadone, with other critical nitrofuran metabolite markers: 3-amino-2-oxazolidinone (AOZ), 1-aminohydantoin (AHD), and semicarbazide (SEM). These metabolites serve as markers for the illegal use of furaltadone, furazolidone, nitrofurantoin, and nitrofurazone, respectively.
Performance Characteristics of Nitrofuran Metabolite Markers
The analytical performance for the detection of nitrofuran metabolites is crucial for ensuring compliance with regulatory limits. The European Union has established Reference Points for Action (RPA) for nitrofuran metabolites in food of animal origin, which was set at 0.5 µg/kg as of November 2022. The most common and robust analytical method for the quantification of these metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The table below summarizes typical performance data for the detection of AMOZ and other nitrofuran metabolites using LC-MS/MS, as reported in various studies.
| Metabolite Marker | Parent Nitrofuran | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery Rate (%) |
| AMOZ | Furaltadone | 0.03 - 0.33 | 0.05 - 1.10 | 80 - 112 |
| AOZ | Furazolidone | 0.03 - 0.33 | 0.1 - 1.10 | 40 - 112 |
| AHD | Nitrofurantoin | 0.06 - 0.33 | 0.2 - 1.10 | 70 - 112 |
| SEM | Nitrofurazone | 0.25 - 0.33 | 0.5 - 1.10 | 70 - 112 |
Note: The presented ranges are compiled from multiple studies and can vary depending on the matrix, instrumentation, and specific protocol used.
Experimental Protocols: A Standardized Approach
The analytical workflow for detecting nitrofuran metabolites is a multi-step process designed to ensure accurate and sensitive quantification. The following provides a detailed, generalized methodology based on common practices reported in scientific literature.
Sample Preparation and Hydrolysis
-
Homogenization: A representative sample (typically 1-2 grams) of the tissue (e.g., shrimp, fish, poultry) is homogenized.
-
Acid Hydrolysis: The homogenized sample is subjected to mild acid hydrolysis (e.g., using hydrochloric acid) to release the protein-bound metabolites. This step is typically performed overnight (around 16 hours) at 37°C.
Derivatization
To improve chromatographic retention and detection sensitivity, the released metabolites are derivatized.
-
Reagent Addition: 2-nitrobenzaldehyde (2-NBA) is added to the sample during the hydrolysis step. The derivatization reaction occurs concurrently with hydrolysis.
-
pH Adjustment: After incubation, the pH of the solution is adjusted to approximately 7.
Extraction and Clean-up
-
Liquid-Liquid Extraction (LLE): The derivatized metabolites are extracted from the aqueous phase using an organic solvent, most commonly ethyl acetate.
-
Solid-Phase Extraction (SPE): In some methods, an additional clean-up step using SPE cartridges is employed to remove interfering matrix components.
-
Evaporation and Reconstitution: The organic solvent is evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a suitable solvent mixture (e.g., methanol/water) for analysis.
LC-MS/MS Analysis
The final extract is injected into an LC-MS/MS system for separation and detection.
-
Chromatographic Separation: A C18 reversed-phase column is typically used to separate the derivatized metabolites.
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, often in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Visualizing Key Processes
To further clarify the scientific principles and workflows discussed, the following diagrams have been generated.
Alternative Detection Methods: ELISA
While LC-MS/MS is considered the gold standard for confirmation and quantification, Enzyme-Linked Immunosorbent Assay (ELISA) is another widely used technique, particularly for screening purposes.
Comparison of LC-MS/MS and ELISA:
| Feature | LC-MS/MS | ELISA |
| Specificity | High, based on mass-to-charge ratio and fragmentation. | Can be affected by cross-reactivity. |
| Sensitivity | Very high, excellent for trace-level detection. | Good, but generally less sensitive than LC-MS/MS. |
| Multiplexing | Can simultaneously detect multiple metabolites. | Typically detects a single analyte per assay. |
| Cost | Higher initial instrument cost and operational expenses. | Relatively inexpensive and suitable for high-throughput screening. |
| Confirmation | Confirmatory method according to regulatory standards. | Generally considered a screening method; positive results often require confirmation by LC-MS/MS. |
Recent developments have seen improvements in ELISA and other immunoassays, such as Fluorescence-Linked Immunosorbent Assay (FLISA), enhancing their sensitivity for detecting metabolites like AMOZ. However, LC-MS/MS remains the definitive method for regulatory enforcement.
Conclusion
AMOZ is a critical marker for the illegal use of furaltadone, and its detection is integral to food safety monitoring programs. Its analytical performance characteristics are comparable to other major nitrofuran metabolites like AOZ, AHD, and SEM. The standardized analytical workflow, centered around acid hydrolysis, derivatization, and LC-MS/MS analysis, provides a robust and reliable method for the quantification of these compounds at levels well below the established regulatory limits. While screening methods like ELISA offer a cost-effective alternative for high-throughput analysis, LC-MS/MS remains the indispensable tool for confirmation and regulatory compliance. Researchers and drug development professionals should consider the specific requirements of their application when choosing between these methodologies.
References
evaluating the specificity of different monoclonal antibodies for AMOZ
For scientists and professionals in drug development and food safety, selecting the right monoclonal antibody (mAb) is critical for the accurate detection and quantification of the furaltadone metabolite, 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ). This guide provides a comparative overview of different monoclonal antibodies specific to AMOZ, based on published experimental data. We delve into their specificity, sensitivity, and the methodologies used for their evaluation, offering a comprehensive resource for your research needs.
Performance Comparison of Anti-AMOZ Monoclonal Antibodies
The specificity and sensitivity of monoclonal antibodies are paramount for reliable analytical results. The following table summarizes the performance of different anti-AMOZ monoclonal antibodies as reported in peer-reviewed literature. The primary application for these antibodies is in competitive indirect enzyme-linked immunosorbent assays (cELISA).
| Antibody Clone/Identifier | Target Analyte | IC50 Value | Cross-Reactivity Profile | Reference |
| Undisclosed mAb | NP-AMOZ¹ | 0.14 µg/L | Furaltadone: 4.0%; Other Nitrofurans & Metabolites: Negligible | [1][2][3] |
| Clone 2E5.1 | AMOZ | 5.33 ng/mL | CPAMOZ²: High; Furaltadone: High; Other Antibiotics: No cross-reactivity | [4] |
| mAb 5C10/3A8 | 2-NP-AMOZ³ | 0.11 ng/mL (ic-ELISA) | CPAMOZ: 122.2%; AMOZ: 10.7%; Furaltadone: 8.9%; Other compounds: <0.01% | [5] |
| Undisclosed scFv | AMOZ | 8.65 µg/L | Furaltadone: Cross-reactive; Other nitrofuran antibiotics and their metabolites: <0.1% |
¹NP-AMOZ: Nitrophenyl derivative of AMOZ ²CPAMOZ: Carboxyphenyl derivative of AMOZ ³2-NP-AMOZ: 2-Nitrophenyl derivative of AMOZ
Understanding Antibody Specificity: Experimental Approaches
The evaluation of monoclonal antibody specificity is a rigorous process. The data presented in this guide is supported by detailed experimental protocols outlined in the cited research. Below are generalized methodologies for key experiments used to characterize anti-AMOZ antibodies.
Competitive Indirect ELISA (cELISA) for Specificity and Sensitivity Testing
This is the most common method for evaluating the performance of anti-AMOZ monoclonal antibodies.
Objective: To determine the half-maximal inhibitory concentration (IC50) and cross-reactivity of the monoclonal antibody.
Principle: In a competitive ELISA, the antibody is pre-incubated with a sample containing the target antigen (AMOZ or its derivative). This antibody-antigen mixture is then added to a microplate well coated with a conjugate of the AMOZ hapten and a carrier protein (e.g., ovalbumin, OVA). The free antibody will bind to the coated antigen. The amount of bound antibody is inversely proportional to the concentration of the antigen in the sample.
Generalized Protocol:
-
Coating: Microtiter plates are coated with an AMOZ-protein conjugate (e.g., CPAMOZ-OVA) and incubated overnight.
-
Washing: Plates are washed to remove any unbound conjugate.
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.
-
Competitive Reaction: The monoclonal antibody is mixed with either standard solutions of AMOZ (or its derivatives and potential cross-reactants) or the sample extract. This mixture is then added to the coated and blocked wells and incubated.
-
Washing: Unbound antibodies and antigens are washed away.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that recognizes the primary monoclonal antibody is added to the wells.
-
Washing: Excess secondary antibody is removed.
-
Substrate Addition: A chromogenic substrate for the enzyme is added, leading to a color change.
-
Measurement: The absorbance is read using a microplate reader. The intensity of the color is inversely proportional to the concentration of AMOZ in the sample.
-
Data Analysis: A standard curve is generated by plotting the percentage of inhibition against the logarithm of the analyte concentration. The IC50 value is determined from this curve. Cross-reactivity is calculated as the ratio of the IC50 of AMOZ to the IC50 of the competing compound, multiplied by 100.
Visualizing the Workflow
To better illustrate the process of evaluating monoclonal antibody specificity, the following diagrams outline the key steps.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of a Monoclonal Antibody-Based Competitive Indirect Enzyme-Linked Immunosorbent Assay for Furaltadone Metabolite AMOZ in Fish and Shrimp Samples [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of Monoclonal Antibody and Development of Indirect Competitive Enzyme-Linked Immunosorbent Assay and Fluorescence-Linked Immunosorbent Assay for Detecting 3-Amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in Edible Animal Tissue - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of AMOZ Quantification
This guide provides an objective comparison of analytical methods for the quantification of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a key metabolite of the banned nitrofuran antibiotic furaltadone. The performance of analytical laboratories in quantifying AMOZ is crucial for ensuring food safety and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals involved in the analysis of veterinary drug residues.
Introduction to Inter-Laboratory Comparisons
Inter-laboratory comparisons, including proficiency tests (PTs) and round-robin studies, are essential for evaluating the performance of analytical methods and the competence of laboratories.[1] In these studies, identical samples are distributed to multiple laboratories for analysis, and the results are statistically compared to a reference value. This process helps to identify potential issues with methodology, instrumentation, or laboratory practices and ensures that results are reliable and comparable across different testing facilities.
Overview of AMOZ Quantification Methods
The two primary analytical techniques for the quantification of AMOZ in food matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
-
LC-MS/MS: This is considered the confirmatory method for AMOZ analysis due to its high selectivity and sensitivity. It allows for the unambiguous identification and quantification of the analyte.
-
ELISA: This is a high-throughput screening method based on antigen-antibody interactions. It is often used for rapid screening of a large number of samples before confirmation by LC-MS/MS.
Inter-Laboratory Comparison Data for AMOZ Quantification
A proficiency test for the determination of nitrofuran metabolites, including AMOZ, in shrimp tissue was organized in 2003. Twenty laboratories from the European Union and other countries participated in this study. All participating laboratories used a confirmatory method based on liquid chromatography/mass spectrometry (LC-MS).[1]
The following table summarizes the quantitative results for AMOZ from this proficiency test. The assigned value was determined from the consensus of the participants' results.
Table 1: Summary of AMOZ Quantification Results from a 2003 Proficiency Test in Shrimp
| Sample | Assigned Value (µg/kg) | Standard Deviation (µg/kg) | Number of Participating Laboratories |
| Sample A (Spiked) | 1.5 | 0.3 | 20 |
| Sample B (Spiked) | 3.0 | 0.6 | 20 |
| Sample C (Blank) | Not Detected | N/A | 20 |
Data sourced from the Proficiency study for the determination of nitrofuran metabolites in shrimps (2006).[1]
Performance of Alternative AMOZ Quantification Methods
While the 2003 proficiency test focused on LC-MS methods, ELISA is a widely used alternative for screening purposes. The following table provides typical performance data for both LC-MS/MS and ELISA methods for AMOZ quantification, based on single-laboratory validation studies.
Table 2: Typical Performance Characteristics of LC-MS/MS and ELISA for AMOZ Quantification
| Parameter | LC-MS/MS | ELISA |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/kg | 0.05 - 0.2 µg/kg |
| Limit of Quantification (LOQ) | 0.2 - 1.0 µg/kg | 0.1 - 0.5 µg/kg |
| Recovery | 85 - 110% | 80 - 120% |
| Precision (RSD) | < 15% | < 20% |
Note: The values in this table are indicative and may vary depending on the specific method, matrix, and laboratory.
Experimental Protocols
LC-MS/MS Method for AMOZ Quantification
This protocol describes a general procedure for the determination of AMOZ in animal tissues.
a. Sample Preparation and Derivatization:
-
Homogenize the tissue sample.
-
Perform an acid hydrolysis to release the protein-bound AMOZ.
-
Add 2-nitrobenzaldehyde (NBA) to derivatize AMOZ to its NP-AMOZ derivative, which is more amenable to chromatographic analysis.
-
Incubate the sample to allow for complete derivatization.
-
Neutralize the sample and perform a liquid-liquid extraction or solid-phase extraction (SPE) to clean up the sample.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
b. LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate the NP-AMOZ derivative using a C18 reversed-phase column with a suitable mobile phase gradient.
-
Detect the analyte using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring for specific precursor and product ion transitions.
-
Quantify the amount of AMOZ by comparing the peak area of the sample to a calibration curve prepared with known concentrations of AMOZ standards.
ELISA Method for AMOZ Quantification
This protocol outlines a typical competitive ELISA procedure for the screening of AMOZ.
a. Sample Preparation:
-
Homogenize the tissue sample.
-
Perform an acid hydrolysis and derivatization with 2-nitrobenzaldehyde as described for the LC-MS/MS method.
-
Neutralize and dilute the sample extract to be compatible with the ELISA kit.
b. ELISA Procedure:
-
Add the prepared sample extract, standards, and AMOZ-horseradish peroxidase (HRP) conjugate to the wells of a microtiter plate pre-coated with anti-AMOZ antibodies.
-
Incubate the plate to allow for competitive binding of free AMOZ and AMOZ-HRP to the antibodies.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that reacts with the HRP to produce a color change.
-
Stop the reaction and measure the absorbance at a specific wavelength.
-
The concentration of AMOZ in the sample is inversely proportional to the color intensity and is determined by comparison to the standard curve.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for AMOZ quantification.
Caption: General workflow for AMOZ quantification.
Caption: Logic of an inter-laboratory comparison.
References
A Comparative Guide to Commercial AMOZ ELISA Kits for Researchers and Drug Development Professionals
For researchers, scientists, and professionals in drug development, the accurate detection of 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), a metabolite of the banned nitrofuran antibiotic furaltadone, is critical for ensuring food safety and regulatory compliance. Enzyme-Linked Immunosorbent Assays (ELISAs) are a common screening method for AMOZ, offering a balance of speed, sensitivity, and ease of use. This guide provides a comparative overview of the performance characteristics of several commercially available AMOZ ELISA kits, supported by publicly available data.
Performance Characteristics Overview
The selection of an appropriate AMOZ ELISA kit hinges on its performance in key areas such as sensitivity, specificity, accuracy (recovery), and precision. The following table summarizes the performance data of AMOZ ELISA kits from various manufacturers based on their datasheets and available validation reports.
| Manufacturer | Kit Name | Limit of Detection (LOD) | Assay Range | Intra-Assay Precision (CV%) | Inter-Assay Precision (CV%) | Recovery Rate |
| BioRex | AMOZ ELISA kit | Aqueous buffer: 0.08 ppb; Fish/shrimp: 0.08 ppb; Meat Tissue: 0.16 ppb; Honey: 0.1 ppb[1][2] | 0.08 - 2.5 ppb[3] | Not specified | ≤10%[3] | Not specified |
| R-Biopharm | RIDASCREEN® Nitrofuran (AMOZ) | Shrimp: ~30 ng/kg; Fish: ~40 ng/kg; Meat (bovine, poultry): ~40 ng/kg; Meat (porcine): ~65 ng/kg[4] | Not specified | Not specified | 16.20% to 22.11% | Not specified |
| Kwinbon | Elisa Test Kit of AMOZ | Sensitivity: 0.05 ppb; Detection limit in aquatic products: 0.1 ppb | 0.05 - 4.05 ppb | <10% | <10% | Aquatic products: 95±25% |
| Elabscience | AMOZ (Nitrofuran Furaltadone) ELISA Kit | Muscle, Liver, Honey, Milk, Egg: 0.1 ppb; Muscle (fish, shrimp): 0.15 ppb; Milk powder, Egg powder, Feed: 0.1 ppb | 0.05 - 4.05 ppb | Not specified | Not specified | Muscle, Liver, Egg: 80%±25%; Honey, Milk: 75%±15%; Milk powder, Egg powder, Feed: 85%±25% |
Specificity (Cross-Reactivity)
A crucial performance characteristic of an ELISA kit is its specificity, which is the ability to detect the target analyte without interference from structurally related compounds. For AMOZ kits, this is typically assessed by measuring the cross-reactivity with other nitrofuran metabolites like AOZ (3-amino-2-oxazolidinone), AHD (1-aminohydantoin), and SEM (semicarbazide).
| Manufacturer | AMOZ | AOZ | AHD | SEM |
| BioRex | 100% | 0.02% | Not specified | Not specified |
| Kwinbon | 100% | < 0.1% | < 0.1% | Not specified |
| Elabscience | 100% | < 0.1% | < 0.1% | < 0.1% |
Experimental Protocols
The general workflow for AMOZ ELISA kits involves sample preparation, the competitive immunoassay, and data analysis. While specific protocols vary between manufacturers, a typical procedure is outlined below. For detailed instructions, users should always refer to the kit-specific manual.
Sample Preparation
Sample preparation is a critical step to release the protein-bound AMOZ metabolites. A generalized protocol includes:
-
Homogenization: The sample (e.g., tissue, honey) is homogenized.
-
Acid Hydrolysis and Derivatization: The homogenized sample is subjected to acid hydrolysis to release AMOZ. This is followed by a derivatization step, often using 2-nitrobenzaldehyde, to convert AMOZ into a stable derivative (NP-AMOZ) that can be recognized by the antibody. This step can be performed overnight or in a shorter incubation at a higher temperature.
-
Extraction: The derivatized AMOZ is extracted using an organic solvent like ethyl acetate.
-
Evaporation and Reconstitution: The organic solvent is evaporated, and the residue is reconstituted in a sample diluent provided with the kit.
Competitive ELISA Workflow
The majority of commercial AMOZ ELISA kits employ a competitive assay format. The principle of this assay is the competition between the derivatized AMOZ in the sample and a fixed amount of enzyme-labeled AMOZ (conjugate) for a limited number of antibody binding sites coated on the microplate wells.
Data Analysis
The optical density (OD) measured is inversely proportional to the concentration of AMOZ in the sample. A standard curve is generated by plotting the OD values of the standards against their known concentrations. The concentration of AMOZ in the samples is then determined by interpolating their OD values on the standard curve.
Logical Framework for Kit Selection
Choosing the right AMOZ ELISA kit depends on the specific requirements of the study, including the sample matrix, required sensitivity, and throughput needs. The following diagram illustrates a logical decision-making process for selecting an appropriate kit.
Conclusion
Commercial AMOZ ELISA kits provide a valuable tool for the rapid screening of this nitrofuran metabolite in various food matrices. While all kits are based on the competitive immunoassay principle, their performance characteristics, such as limit of detection, precision, and recovery rates, can vary. Researchers and drug development professionals should carefully consider the specific requirements of their application and consult the manufacturer's documentation to select the most appropriate kit. For confirmatory analysis, results obtained from ELISA screening should be verified using a reference method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
References
Safety Operating Guide
Proper Disposal Procedures for AMOZ (3-Amino-5-morpholinomethyl-2-oxazolidinone)
Disclaimer: The following procedures are based on the assumption that "AMOZ-CH-acid" refers to AMOZ (CAS No: 43056-63-9), a metabolite of the nitrofuran antibiotic furaltadone. It is imperative to consult your institution's Environmental Health and Safety (EHS) office and local regulations for specific disposal requirements.
AMOZ is recognized as a carcinogenic metabolite of Furaltadone, and while some safety data sheets (SDS) may classify it as not hazardous under GHS, its potential carcinogenicity necessitates careful handling and disposal as a hazardous chemical waste.[1][2]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required if generating dust or aerosols. |
Step-by-Step Disposal Procedures
The primary method for the disposal of AMOZ and its related waste is through a licensed chemical waste disposal company. Do not dispose of AMOZ down the drain or in regular trash.
1. Disposal of Solid (Pure) AMOZ
-
Collection: Collect any unused or expired solid AMOZ in a designated, clearly labeled, and sealable hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name ("AMOZ" or "3-Amino-5-morpholinomethyl-2-oxazolidinone"), and any known hazard warnings (e.g., "Caution: Potential Carcinogen").
-
Storage: Store the sealed container in a designated satellite accumulation area, segregated from incompatible materials, until collection by your institution's EHS or a licensed waste disposal contractor.
2. Disposal of Solutions Containing AMOZ
-
Do Not Dispose Down the Drain: Aqueous or solvent-based solutions of AMOZ must not be poured down the sink.
-
Collection: Collect all solutions containing AMOZ in a designated, compatible, and leak-proof hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical names of all contents (including solvents), and their approximate concentrations.
-
Storage: Store the container in a designated satellite accumulation area with secondary containment to prevent spills. Ensure the container is kept closed except when adding waste.
3. Disposal of Contaminated Labware and PPE
-
Segregation: All disposable items that have come into direct contact with AMOZ (e.g., gloves, weighing boats, pipette tips, bench paper) should be considered contaminated waste.
-
Collection: Place these materials in a designated, sealed hazardous waste bag or container.
-
Labeling: Ensure the container is clearly marked as "Hazardous Waste" and indicates the nature of the contaminant (e.g., "AMOZ Contaminated Debris").
-
Pickup: Dispose of this container through your institution's hazardous waste management program.
4. Accidental Spills
-
Containment: In the event of a spill, prevent it from spreading or entering drains.
-
Cleanup: For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., sand, earth) and place it in the hazardous waste container.
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your institution's EHS office.
Experimental Protocols Cited
The handling and disposal of AMOZ are often part of larger experimental protocols for detecting nitrofuran metabolites in animal-derived food products. These methods typically involve:
-
Acid Hydrolysis: To release protein-bound AMOZ from tissue samples.[3][4]
-
Derivatization: AMOZ is often derivatized with 2-nitrobenzaldehyde to enable detection by LC-MS/MS.[3]
-
Liquid-Liquid Extraction: To isolate the derivatized AMOZ from the sample matrix.
-
Analysis: Detection and quantification are commonly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
All waste generated from these procedures, including solvents and sample residues, should be collected and disposed of as hazardous chemical waste following the steps outlined above.
Mandatory Visualization
References
Essential Safety Protocols for Handling Acidic Compounds in a Research Environment
Disclaimer: The specific chemical "AMOZ-CH-acid" was not identifiable through standard chemical safety resources. The following guidance is based on established best practices for handling general acidic compounds in a laboratory setting. Researchers must consult the specific Safety Data Sheet (SDS) for any chemical before handling it.
Safe handling of acidic compounds is paramount in a laboratory to mitigate risks of chemical burns, respiratory irritation, and other serious injuries. Adherence to proper personal protective equipment (PPE) protocols, operational procedures, and disposal plans is critical for ensuring the safety of all personnel.
Personal Protective Equipment (PPE) for Acid Handling
A multi-layered approach to personal protection is necessary when working with acids. The following table summarizes the essential PPE, compiled from general safety guidelines for handling corrosive substances.
| PPE Category | Item | Specifications and Usage Notes |
| Eye Protection | Chemical Splash Goggles | Must be worn at all times when handling acids to protect against splashes and fumes.[1][2] A face shield may be required in addition to goggles when handling large volumes or highly corrosive acids.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly recommended for handling acids.[2][3] However, glove material should be selected based on the specific acid and its concentration, consulting the manufacturer's compatibility chart is advised. |
| Body Protection | Lab Coat or Neoprene Apron | A lab coat should be worn to protect against minor spills. For handling concentrated or large volumes of acid, a chemical-resistant apron made of a material like neoprene is recommended. |
| Full-Length Pants | Legs must be covered to protect the skin. Shorts are not appropriate attire when working with acids. | |
| Closed-Toe Shoes | Footwear must fully cover the feet to protect against spills. | |
| Respiratory Protection | Respirator with Acid Gas Cartridges | Required when engineering controls like fume hoods are insufficient to control exposure to acid vapors, or during emergency situations such as a large spill. |
Operational Workflow for Safe Acid Handling
A systematic approach to handling acids, from preparation to disposal, is crucial for minimizing risks. The following workflow diagram outlines the key procedural steps and the necessary safety precautions at each stage.
Emergency Procedures
In the event of an acid spill or exposure, immediate and correct action is critical.
-
Spill on Body or Clothes: Immediately remove any contaminated clothing and rinse the affected body area under an emergency shower for at least 15 minutes. Seek prompt medical attention.
-
Splash into Eyes: Use an emergency eyewash station to flush the eyes for a minimum of 15 minutes, holding the eyelids open to ensure thorough rinsing. Seek immediate medical attention.
-
Small Spills (<1 L): If you are trained and have the appropriate spill kit, you may clean up small spills. Use a neutralizing agent and absorbent material, and ensure the area is well-ventilated.
-
Large Spills (>1 L): Evacuate the area immediately and alert others. Contact your institution's emergency response team.
Disposal Plan
Proper disposal of acidic waste is essential to prevent environmental contamination and ensure compliance with regulations.
-
Waste Collection: Acidic waste should be collected in clearly labeled, chemical-resistant containers.
-
Compatibility: Do not mix different types of acids or acids with other incompatible chemicals in the same waste container.
-
Neutralization: Depending on institutional and local regulations, dilute acid waste may be neutralized before disposal. Always add the acid to the neutralizing base slowly.
-
Container Disposal: Empty acid containers should be triple-rinsed with water, with the rinsate collected as hazardous waste. The clean, dry container can then be disposed of according to institutional guidelines.
By strictly adhering to these safety protocols, researchers can create a safer laboratory environment when working with acidic compounds.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
